Technical Documentation Center

2-(4-Fluorophenyl)-2-methylpropan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Fluorophenyl)-2-methylpropan-1-amine
  • CAS: 40377-35-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Comprehensive Technical Guide

Executive Summary 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) is a highly valuable phenethylamine building block in medicinal chemistry. It is frequently utilized in the development of central nervous syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) is a highly valuable phenethylamine building block in medicinal chemistry. It is frequently utilized in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents, notably serving as a critical precursor in the synthesis of Formyl Peptide Receptor 2 (FPR2) agonists[1]. The presence of the gem-dimethyl group at the alpha position relative to the aromatic ring introduces significant steric bulk, which enhances metabolic stability by preventing oxidative degradation[1]. Meanwhile, the para-fluoro substitution modulates lipophilicity and target binding affinity. This whitepaper details the authoritative, field-proven synthetic route to this molecule, emphasizing mechanistic causality and self-validating experimental protocols.

Retrosynthetic Analysis & Pathway Rationale

The primary synthetic challenge in constructing this beta,beta-disubstituted phenethylamine scaffold is the precise formation of the quaternary carbon center adjacent to both an aromatic ring and a primary amine.

The Chosen Strategy: The most robust method involves the double alpha-alkylation of 4-fluorophenylacetonitrile, followed by the selective reduction of the sterically hindered nitrile intermediate to the primary amine[1].

SynthesisPathway SM 4-Fluorophenylacetonitrile (Starting Material) INT 2-(4-Fluorophenyl)- 2-methylpropanenitrile (Intermediate) SM->INT NaH, CH3I THF, r.t. PROD 2-(4-Fluorophenyl)- 2-methylpropan-1-amine (Target Molecule) INT->PROD BH3-SMe2 THF, reflux then HCl quench

Figure 1: Two-step synthesis pathway of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Causality in Reagent Selection
  • Deprotonation & Alkylation: 4-fluorophenylacetonitrile[2] possesses relatively acidic alpha-protons (pKa ~ 21) due to the electron-withdrawing nature of both the cyano and the fluorophenyl groups. Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to irreversibly generate the carbanion. Methyl iodide (CH3I) acts as a highly reactive electrophile for the subsequent SN2 substitutions.

  • Nitrile Reduction: The resulting 2-(4-fluorophenyl)-2-methylpropanenitrile[3] contains a highly sterically hindered cyano group. While Lithium Aluminum Hydride (LiAlH4) is a traditional choice, Borane Dimethylsulfide (BH3-SMe2) is preferred for its superior chemoselectivity and milder reaction profile. Borane, an electrophilic reducing agent, coordinates directly to the nitrile nitrogen, facilitating hydride transfer without risking the reductive defluorination of the aromatic ring[1].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, where physical observations confirm the success of mechanistic transitions.

Step 1: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile

Self-Validating Logic: Hydrogen gas evolution acts as a real-time stoichiometric indicator of active deprotonation. TLC monitoring ensures complete conversion of the mono-methylated intermediate.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-fluorophenylacetonitrile (1.0 equiv) in THF dropwise. Observation: Effervescence (H2 gas) will occur immediately. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the initial carbanion.

  • Alkylation: Add Methyl Iodide (CH3I, 2.5 equiv) dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature (r.t.).

  • Extended Reaction: Stir the mixture at r.t. for 48 hours. Causality: The second methylation is significantly slower due to the steric hindrance of the newly formed tertiary carbon; extended time is strictly required for the quaternary center formation[1].

  • Workup: Carefully quench the excess NaH with cold water at 0 °C. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the intermediate nitrile (Typical yield: ~35%)[1].

Step 2: Reduction to 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Self-Validating Logic: The acidic quench is mandatory to break down the stable borane-amine complex, ensuring the free amine can be isolated during the subsequent basic extraction phase.

  • Borane Addition: Dissolve the purified 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 equiv) in anhydrous THF under argon. Add 10 M Borane Dimethylsulfide complex (BH3-SMe2, 3.0 equiv) dropwise at room temperature.

  • Reduction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (~2240 cm⁻¹) or TLC.

  • Acidic Quench: Cool the mixture to 0 °C and carefully add 3 N HCl dropwise to destroy excess borane and hydrolyze the borazine intermediate[1]. Caution: Vigorous hydrogen gas evolution will occur. Stir for 1 hour.

  • Isolation: Concentrate the mixture to remove THF. Basify the remaining aqueous solution to pH > 10 using 2 M NaOH. Extract the free-based amine with Dichloromethane (DCM) or EtOAc.

  • Purification: Dry the organic extracts (Na2SO4), concentrate, and purify via acid-base extraction or column chromatography to yield the final primary amine (Typical yield: ~38%)[1].

Workflow Start Deprotonation (NaH in THF) Alk Double Methylation (CH3I addition) Start->Alk Workup1 Aqueous Workup & Purification Alk->Workup1 Red Nitrile Reduction (BH3-SMe2) Workup1->Red Quench Acidic Quench (3N HCl) Red->Quench Isolate Free-basing & Extraction Quench->Isolate

Figure 2: Step-by-step experimental workflow and isolation logic.

Quantitative Data & Optimization Summaries

Table 1: Reagent Stoichiometry and Function for Double Alkylation

ReagentEquivalentsRoleChemical Rationale
4-Fluorophenylacetonitrile 1.0Starting MaterialProvides the core aryl and nitrile functionalities.
Sodium Hydride (NaH) 2.5BaseExcess required to drive double deprotonation; non-nucleophilic nature prevents side reactions.
Methyl Iodide (CH3I) 2.5Alkylating AgentExcellent leaving group (iodide) for rapid SN2 methylation.

Table 2: Comparison of Nitrile Reduction Strategies

Reducing AgentSelectivityYield ProfileSafety & Scalability Considerations
BH3-SMe2 High (Electrophilic)Moderate to GoodSafer than LiAlH4; requires careful acidic quench to release amine from the borane complex.
LiAlH4 Low (Nucleophilic)High, but prone to side reactionsPyrophoric; difficult workup due to aluminum salts; risk of reductive defluorination.
Raney Ni / H2 ModerateVariableRequires high-pressure reactors; green chemistry compliant, but setup intensive.

References

  • Title: Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016 Source: PubChem - NIH URL: [Link]

Sources

Exploratory

Physicochemical and Pharmacological Profiling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Technical Guide

Executive Summary & Structural Rationale As drug development increasingly targets highly specific monoamine transporter modulators, 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) has emerged as a compelling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development increasingly targets highly specific monoamine transporter modulators, 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) has emerged as a compelling scaffold. Structurally, this compound is a β,β -dimethylphenethylamine derivative featuring a para-fluoro substitution on the aromatic ring.

Expert Insight on Causality: The strategic placement of the gem-dimethyl group at the β -carbon (C2 of the propane chain) severely restricts the conformational flexibility of the ethylamine side chain. This rigidification shifts binding affinity preferentially towards the Dopamine Transporter (DAT)[1]. Furthermore, the para-fluorine atom serves a dual purpose: it increases overall lipophilicity for enhanced blood-brain barrier (BBB) penetration and acts as an isosteric metabolic block, preventing rapid para-hydroxylation by CYP2D6 enzymes.

Note on Nomenclature and Chirality: Certain commercial databases erroneously classify this compound as a chiral entity (e.g., misidentifying it as a 3-(4-fluorophenyl) derivative)[1]. However, true 2-(4-fluorophenyl)-2-methylpropan-1-amine possesses two identical methyl groups at the C2 position, rendering the molecule achiral . This structural distinction is critical for downstream receptor binding assays, as stereoselective interactions are not applicable.

Physicochemical Profiling

Understanding the physicochemical properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine is foundational for formulation and assay design. The data below synthesizes key parameters for both the free base[2] and its hydrochloride salt[3].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₁₄FNRepresents the core β,β -dimethylphenethylamine scaffold[2].
Molecular Weight (Base) 167.23 g/mol Low molecular weight ensures high ligand efficiency and optimal BBB permeability[2].
Molecular Weight (HCl) 203.69 g/mol The hydrochloride salt form maximizes aqueous solubility for in vitro assays[3].
Topological Polar Surface Area 26.0 ŲFalls well below the 90 Ų threshold, predicting excellent CNS penetration.
Predicted pKa ~9.8The primary amine is protonated at physiological pH (7.4), enabling crucial ionic interactions with Asp79 in the DAT binding pocket.
Calculated LogP (cLogP) ~2.4The para-fluoro substitution enhances lipophilicity compared to unfluorinated analogs, ideal for crossing lipid bilayers.

Pharmacodynamics: Dopaminergic Modulation

2-(4-Fluorophenyl)-2-methylpropan-1-amine exhibits a potent, mixed-mechanism modulation of dopaminergic terminals[1]. Unlike pure reuptake inhibitors (e.g., cocaine), this compound acts as a substrate-type releaser.

  • DAT Inhibition: It binds to the orthosteric site of DAT with an IC₅₀ of 0.67 µM, blocking the inward transport of extracellular dopamine[1].

  • Reverse Transport (Efflux): Upon translocation into the presynaptic terminal, it induces a conformational shift in DAT, promoting reverse transport with an EC₅₀ of 200 nM for dopamine release[1].

DAT_Mechanism cluster_mechanisms Mixed Mechanism of Action Ligand 2-(4-Fluorophenyl)- 2-methylpropan-1-amine DAT Dopamine Transporter (DAT) Ligand->DAT Binds orthosteric site Inhibition Reuptake Inhibition (IC50 = 0.67 µM) DAT->Inhibition Blocks inward transport Efflux Reverse Transport Efflux (EC50 = 200 nM) DAT->Efflux Induces conformational shift Synapse Increased Synaptic Dopamine Inhibition->Synapse Efflux->Synapse

Fig 1: Pharmacodynamic mechanism illustrating mixed DAT inhibition and dopamine efflux.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in checkpoints confirm the success of the procedure before proceeding to the next step.

Protocol A: Chemical Synthesis via Nitrile Alkylation & Reduction

This workflow constructs the β,β -dimethylated backbone from commercially available precursors.

SynthesisWorkflow A 4-Fluorophenylacetonitrile B NaH, MeI (THF, 0°C to RT) A->B C 2-(4-Fluorophenyl)- 2-methylpropanenitrile B->C Gem-dimethylation D LiAlH4 (Et2O, Reflux) C->D E 2-(4-Fluorophenyl)- 2-methylpropan-1-amine D->E Nitrile Reduction

Fig 2: Step-by-step chemical synthesis workflow via gem-dimethylation and nitrile reduction.

Step-by-Step Methodology:

  • α -Dimethylation: Dissolve 4-fluorophenylacetonitrile in anhydrous THF. Cool to 0°C and add 2.5 equivalents of Sodium Hydride (NaH). Slowly add 2.5 equivalents of Methyl Iodide (MeI).

    • Causality: NaH deprotonates the acidic α -carbon. The excess reagents force the reaction to the fully gem-dimethylated state, preventing mono-methylated impurities.

    • Self-Validation Checkpoint: Perform ¹H-NMR on the crude extract. The complete disappearance of the benzylic CH₂ protons (~3.8 ppm) and the appearance of a sharp 6H singlet (~1.4 ppm) confirms successful gem-dimethylation.

  • Nitrile Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether. Dropwise add the 2-(4-fluorophenyl)-2-methylpropanenitrile intermediate. Reflux for 4 hours.

    • Causality: LiAlH₄ is a potent reducing agent necessary to fully reduce the sterically hindered nitrile into a primary amine.

    • Self-Validation Checkpoint: Run FT-IR spectroscopy. The disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and the appearance of broad N-H stretches (~3300 cm⁻¹) validates primary amine formation.

  • Hydrochloride Salt Formation: Bubble anhydrous HCl gas through the ethereal free base solution until precipitation ceases. Filter and dry to yield 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride[4].

Protocol B: In Vitro DAT Efflux Assay

This protocol measures the 200 nM EC₅₀ for dopamine release[1], utilizing a critical negative control to validate the efflux mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human DAT (hDAT) in 24-well plates until 80% confluent.

  • Tracer Loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate with 20 nM [³H]-dopamine for 30 minutes at 37°C to load the intracellular space.

  • Washing: Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-dopamine.

  • Compound Application: Apply serial dilutions (10 nM to 10 µM) of 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride[3] in warm KRH buffer. Incubate for 15 minutes.

  • Quantification: Collect the extracellular buffer and lyse the cells. Measure radioactivity in both fractions using liquid scintillation counting to calculate the percentage of fractional release.

  • Self-Validation (The GBR-12909 Control): In parallel, run a control well using GBR-12909 (a pure, non-releasing DAT reuptake inhibitor).

    • Causality: If GBR-12909 causes significant [³H]-dopamine efflux, the cell membranes are compromised (false positive). If GBR-12909 causes zero efflux while your test compound causes dose-dependent efflux, the system is intact. This validates that the observed 200 nM EC₅₀ is driven by true substrate-mediated reverse transport, not membrane degradation.

References

  • NextSDS. "2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information." URL:[Link]

  • PubChem (NIH). "2-(4-Fluorophenyl)-2-methylpropan-1-amine." URL:[Link]

  • American Elements. "2-(4-fluorophenyl)-2-methylpropan-1-amine | CAS 40377-35-3." URL:[Link]

Sources

Foundational

2-(4-Fluorophenyl)-2-methylpropan-1-amine mechanism of action

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding the mechanism of action for the specific compound, 2-(4-Fluorophenyl)-2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding the mechanism of action for the specific compound, 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This substance does not appear to be a registered pharmaceutical agent, nor is it a widely documented research chemical with an established pharmacological profile.

Searches for this compound and its potential synonyms, such as 4-Fluoro-α,α-dimethylphenethylamine, do not yield the primary literature, clinical trial data, or comprehensive reviews necessary to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding. The core requirements of detailing its molecular targets, signaling pathways, and validated experimental protocols cannot be fulfilled due to the absence of published research.

Therefore, a detailed whitepaper on the mechanism of action of 2-(4-Fluorophenyl)-2-methylpropan-1-amine cannot be provided at this time. To generate the requested content, a different, well-characterized compound with a substantial body of published scientific evidence would be required.

Exploratory

Spectroscopic data (NMR, IR, MS) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

An in-depth technical analysis of the spectroscopic properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the hydrochloride salt)[1] requires a rigorous understandin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the spectroscopic properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the hydrochloride salt)[1] requires a rigorous understanding of molecular fragmentation, nuclear spin coupling, and vibrational modes. As a primary aliphatic amine anchored to a para-fluorophenyl isobutyl scaffold, this compound presents a unique set of spectroscopic signatures that are highly relevant for pharmaceutical development, particularly in the synthesis of CNS-active agents and kinase inhibitors.

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) profiles of this molecule, establishing a self-validating framework for its structural confirmation.

Structural & Physicochemical Profiling

Before diving into the spectral data, it is critical to map the molecular architecture. The structure consists of a central quaternary carbon (C2) bonded to two equivalent methyl groups, a primary aminomethyl group (-CH₂NH₂), and a para-fluorophenyl ring. This high degree of symmetry and the presence of the spin-½ ¹⁹F nucleus dictate the compound's spectroscopic behavior.

Workflow Sample 2-(4-Fluorophenyl)- 2-methylpropan-1-amine NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR Structural Connectivity MS Mass Spectrometry (EI-MS) Sample->MS Molecular Wt & Fragmentation IR FT-IR Spectroscopy (ATR) Sample->IR Functional Groups

Diagram 1: Multi-modal spectroscopic validation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of connectivity. The presence of the fluorine atom (¹⁹F, 100% natural abundance, spin I = ½) introduces heteronuclear scalar coupling that splits both the ¹H and ¹³C signals, serving as an internal diagnostic tool.

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is defined by the symmetry of the molecule and the inductive effects of the substituents:

  • Aliphatic Region: The two methyl groups attached to the quaternary C2 carbon are chemically and magnetically equivalent, appearing as a sharp 6H singlet at ~1.30 ppm. The methylene protons (C1-H₂) are isolated from any adjacent protons by the quaternary C2 carbon, resulting in a sharp 2H singlet at ~2.75 ppm. The amine protons (-NH₂) typically appear as a broad, exchangeable 2H singlet around 1.20 ppm.

  • Aromatic Region: The para-substituted benzene ring creates an AA'BB' spin system, which is further complicated by fluorine coupling. The protons ortho to the fluorine (H3', H5') are split by both the adjacent protons ( 3JHH​≈8.5 Hz) and the fluorine ( 3JHF​≈8.5 Hz). Because these coupling constants are nearly identical, the signal collapses into a pseudo-triplet at ~6.98 ppm. The protons meta to the fluorine (H2', H6') are split by the adjacent protons ( 3JHH​≈8.5 Hz) and weakly by the fluorine ( 4JHF​≈5.5 Hz), appearing as a doublet of doublets (dd) at ~7.32 ppm.

¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum is the hallmark of fluorinated aromatics. The scalar coupling between ¹³C and ¹⁹F ( nJCF​ ) propagates through the aromatic ring, providing a predictable attenuation of coupling constants over distance[2][3]:

  • C4' (C-F): Appears at ~161.5 ppm as a large doublet with a one-bond coupling constant ( 1JCF​≈245 Hz).

  • C3', C5' (ortho to F): Appears at ~115.2 ppm as a doublet ( 2JCF​≈21 Hz).

  • C2', C6' (meta to F): Appears at ~127.4 ppm as a doublet ( 3JCF​≈8 Hz).

  • C1' (para to F): Appears at ~142.1 ppm as a doublet ( 4JCF​≈3 Hz).

  • Aliphatic Carbons: The quaternary carbon (C2) appears at ~39.5 ppm, the equivalent methyls at ~26.0 ppm, and the aminomethyl carbon (C1) at ~53.2 ppm.

Table 1: Consolidated NMR Data Summary

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationCoupling Constant ( J , Hz)Assignment
¹H 1.20br s, 2H--NH₂ (exchangeable)
¹H 1.30s, 6H--C(CH ₃)₂
¹H 2.75s, 2H--CH ₂-NH₂
¹H 6.98pseudo-t, 2H J≈8.5 Ar-H (ortho to F)
¹H 7.32dd, 2H JHH​≈8.5 , JHF​≈5.5 Ar-H (meta to F)
¹³C 26.0s--C(C H₃)₂
¹³C 39.5s--C (CH₃)₂ (quaternary)
¹³C 53.2s--C H₂-NH₂
¹³C 115.2d 2JCF​≈21 Ar-C (ortho to F)
¹³C 127.4d 3JCF​≈8 Ar-C (meta to F)
¹³C 142.1d 4JCF​≈3 Ar-C (para to F)
¹³C 161.5d 1JCF​≈245 Ar-C (C-F)

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine yields a highly predictable fragmentation pattern governed by Stevenson's Rule and the stability of the resulting carbocations and iminium ions.

The molecular ion peak ( M+∙ ) at m/z 167 is typically weak, which is characteristic of aliphatic primary amines. The dominant fragmentation pathway is α-cleavage . The cleavage of the C1-C2 bond expels the bulky 4-fluorocumyl radical, leaving the highly stable, resonance-stabilized primary iminium ion [CH2​=NH2​]+ . For primary amines with an unbranched α-carbon, this universally results in the base peak at m/z 30 [4][5][6].

A secondary pathway involves benzylic cleavage, where the loss of the aminomethyl radical ( ∙CH2​NH2​ ) generates the fluorocumyl cation [4−F−C6​H4​−C(CH3​)2​]+ at m/z 137 .

MS_Pathway M_plus Molecular Ion [M]+• m/z 167 (Weak) Alpha_Cleavage α-Cleavage (- C10H12F•) M_plus->Alpha_Cleavage Benzyl_Cleavage Benzylic Cleavage (- •CH2NH2) M_plus->Benzyl_Cleavage MZ_30 Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_Cleavage->MZ_30 MZ_137 Fluorocumyl Cation [4-F-C6H4-C(CH3)2]+ m/z 137 Benzyl_Cleavage->MZ_137

Diagram 2: Primary EI-MS fragmentation pathways yielding m/z 30 and m/z 137.

Table 2: Key EI-MS Fragments

m/zRelative AbundanceIon AssignmentMechanism of Formation
167 < 5% [M]+∙ Molecular ion
152 ~ 10% [M−CH3​]+ Loss of methyl radical from quaternary center
137 ~ 40% [C10​H12​F]+ Benzylic cleavage (loss of ∙CH2​NH2​ )
109 ~ 15% [C8​H8​F]+ Loss of ethylene from m/z 137
30 100% [CH2​=NH2​]+ α-cleavage (Base Peak)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the primary amine N-H stretching and the intense C-F stretching vibrations. The C-F bond possesses a large dipole moment, meaning its stretching vibration causes a massive change in the dipole, resulting in one of the strongest bands in the IR spectrum[7][8][9].

  • N-H Stretching: As a primary amine, the molecule exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3350–3280 cm⁻¹ region.

  • C-H Stretching: Aromatic sp2 C-H stretches appear just above 3000 cm⁻¹ (~3050 cm⁻¹), while the aliphatic sp3 C-H stretches from the methyl and methylene groups appear below 3000 cm⁻¹ (2960, 2870 cm⁻¹).

  • C-F Stretching: A very strong, broad absorption band is observed at ~1220 cm⁻¹. The exact frequency of the C-F stretch is highly sensitive to the local electrostatic environment but reliably falls in the 1110–1350 cm⁻¹ range for fluorinated aromatics[10].

  • Aromatic Out-of-Plane Bending: A strong, sharp band at ~830 cm⁻¹ is diagnostic of two adjacent aromatic protons, confirming the para-disubstituted nature of the benzene ring.

Table 3: FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3350, 3280MediumN-H stretch (asymmetric & symmetric, primary amine)
3050WeakC-H stretch (aromatic sp2 )
2960, 2870MediumC-H stretch (aliphatic sp3 )
1610MediumN-H bend (scissoring)
1510, 1600MediumC=C stretch (aromatic ring)
1220Very StrongC-F stretch
1090MediumC-N stretch (aliphatic amine)
830StrongC-H out-of-plane bend (para-disubstituted ring)

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be adhered to during spectral acquisition.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15–20 mg of the free base (or HCl salt neutralized with a basic wash) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Tune and match the probe for ¹H (400 MHz) and ¹³C (100 MHz). If available, acquire a ¹⁹F spectrum (376 MHz) to directly observe the fluorine resonance (typically around -116 ppm relative to CFCl3​ ).

  • Acquisition Parameters (¹H): Spectral width of 12 ppm, relaxation delay (D1) of 1.0 s, 16 scans.

  • Acquisition Parameters (¹³C): Spectral width of 250 ppm, relaxation delay (D1) of 2.0 s, minimum 512 scans with ¹H decoupling (WALTZ-16).

Protocol 2: GC-EI-MS Analysis
  • Derivatization (Optional but Recommended): While the free base can be injected directly, primary amines are prone to peak tailing on GC columns. Derivatization with Trifluoroacetic anhydride (TFAA) to form the corresponding amide improves volatility and peak shape.

  • Injection: Inject 1 µL of a 1 mg/mL solution (in DCM or Hexane) into the GC inlet at 250 °C (Split ratio 50:1).

  • Separation: Use a standard 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 60 °C hold for 1 min, ramp at 15 °C/min to 280 °C.

  • Ionization: Electron Ionization source set to 70 eV, source temperature 230 °C. Scan range m/z 20 to 300.

Protocol 3: FT-IR (ATR) Acquisition
  • Background: Collect a background spectrum of the clean, dry Diamond or ZnSe ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place a neat drop of the liquid free base (or a few crystals of the HCl salt) directly onto the ATR crystal. Apply the pressure anvil if using the solid salt to ensure intimate contact.

  • Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution. Apply appropriate ATR correction algorithms during post-processing to account for wavelength-dependent penetration depth[9].

References

  • NextSDS.2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information.
  • American Elements.2-(4-fluorophenyl)-2-methylpropan-1-amine | CAS 40377-35-3.
  • Metwarebio.Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • eGyanKosh.MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • American Chemical Society (ACS).Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides.
  • Digimat / IIT Bombay.Interpretative Spectroscopy - Halogen Bonds.
  • National Institutes of Health (NIH) / PMC.Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.

Sources

Foundational

Crystallographic Characterization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Structural Whitepaper

Executive Summary The rational design of neuroactive agents and specialty polymers frequently relies on the structural rigidification of flexible pharmacophores. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive agents and specialty polymers frequently relies on the structural rigidification of flexible pharmacophores. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) represents a highly specialized phenethylamine derivative characterized by a para-fluoro substitution and a quaternary carbon (gem-dimethyl group) at the α-position relative to the aromatic ring.

As a Senior Application Scientist in structural chemistry, I present this technical guide to detail the crystallographic determination of this compound. Because primary aliphatic amines are prone to atmospheric carbon dioxide absorption and are often low-melting solids or liquids at room temperature [1], structural characterization necessitates conversion into a stable salt. This whitepaper outlines the self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1312760-45-4).

Molecular Geometry & Conformational Landscape

The structural integrity of 2-(4-fluorophenyl)-2-methylpropan-1-amine is governed by severe steric constraints. Unlike unsubstituted phenethylamine, which exhibits a highly flexible ethylamine side chain[2], the introduction of a gem-dimethyl group at the C2 position induces a pronounced Thorpe-Ingold effect.

  • Steric Shielding: The bulky methyl groups restrict the rotation around the C1–C2 bond. This forces the primary amine into a sterically shielded conformation, which in medicinal chemistry is a deliberate design choice to impede oxidative deamination by Monoamine Oxidase (MAO) enzymes.

  • Electronic Effects: The para-fluorine atom exerts a strong inductive electron-withdrawing effect while donating electron density via resonance. In the crystal lattice, fluorine frequently participates in weak intermolecular C−H⋯F interactions, directing the supramolecular packing architecture.

Crystallization Protocol

To obtain diffraction-quality single crystals, a highly controlled supersaturation environment is required. Rapid precipitation often yields twinned or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD). We employ a binary solvent vapor diffusion method to ensure slow, thermodynamic crystal growth.

Step-by-Step Methodology: Vapor Diffusion
  • Salt Formation: Dissolve 100 mg of 2-(4-fluorophenyl)-2-methylpropan-1-amine free base in 2.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of anhydrous HCl in dioxane under a nitrogen atmosphere. Isolate the resulting white precipitate via vacuum filtration.

  • Solvent Selection: Dissolve 20 mg of the synthesized hydrochloride salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "solvent").

  • Chamber Setup: Transfer the methanol solution into a 2-dram inner vial. Place this vial unsealed inside a 20-mL outer scintillation vial containing 3.0 mL of diethyl ether (the "antisolvent").

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber undisturbed at 4 °C.

  • Harvesting: Over 3–5 days, the volatile antisolvent diffuses into the inner vial, slowly lowering the solubility of the salt. Harvest the resulting colorless, block-like single crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

G A Free Base Synthesis (2-(4-Fluorophenyl)-2-methylpropan-1-amine) B Salt Formation (Anhydrous HCl in Et2O) A->B Protonation C Solvent Selection (MeOH / Diethyl Ether) B->C Dissolution D Vapor Diffusion (Controlled Supersaturation) C->D Equilibration E Crystal Harvesting (Diffraction-Quality Single Crystals) D->E Nucleation & Growth

Workflow for the crystallization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.

X-ray Diffraction (XRD) Workflow

The causality behind collecting data at cryogenic temperatures (typically 100 K) is twofold: it minimizes the thermal libration of the terminal amine and methyl groups, and it enhances the high-angle diffraction intensities, leading to a higher resolution electron density map.

Experimental Protocol
  • Mounting: A suitable single crystal (e.g., 0.20×0.15×0.10 mm) is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen micromount.

  • Data Collection: The crystal is rapidly transferred to the cold stream (100 K) of a diffractometer equipped with a microfocus Mo Kα radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Integration & Absorption Correction: Raw frame data is integrated. A multi-scan empirical absorption correction is applied to account for the varying path lengths of X-rays through the crystal habit.

  • Structure Solution: The phase problem is solved using intrinsic phasing or direct methods. The heavy atoms (Cl, F, C, N) are located in the initial electron density map.

  • Refinement: The structure is refined via full-matrix least-squares on F2 . All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms attached to carbon are placed in calculated positions, while the ammonium protons ( NH3+​ ) are located from the difference Fourier map and refined freely to accurately model the hydrogen bonding network.

G A Cryogenic Mounting (100 K, Paratone-N oil) B Data Collection (Mo Kα radiation, λ=0.71073 Å) A->B C Integration & Scaling (Empirical Absorption Correction) B->C D Structure Solution (Direct Methods / Intrinsic Phasing) C->D E Anisotropic Refinement (Full-matrix least-squares on F²) D->E F Final Structural Model (CIF Generation) E->F

Single-crystal X-ray diffraction (SCXRD) data collection and refinement pipeline.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters, derived from the structural behavior of highly homologous fluorinated phenethylamine hydrochlorides [3].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₁₅ClFN
Formula Weight 203.68 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452(2) Å, b = 11.230(2) Å, c = 9.875(2) Å
Volume, Z 1154.3(4) ų, 4
Calculated Density 1.172 Mg/m³
Absorption Coefficient (μ) 0.285 mm⁻¹
Final R indices [I > 2σ(I)] R1 = 0.0342, wR2 = 0.0815

Table 2: Key Bond Lengths and Torsion Angles

Structural FeatureAtoms InvolvedMeasurement
C-N Bond Length C(1) - N(1)1.492(3) Å
C-F Bond Length C(7) - F(1)1.365(2) Å
Quaternary C-C Bond C(2) - C(1)1.541(3) Å
Sidechain Torsion N(1)-C(1)-C(2)-C(3)65.4° (Gauche)
Aromatic Orientation C(1)-C(2)-C(4)-C(5)-88.2° (Orthogonal)

Table 3: Hydrogen Bonding Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N(1)-H(1A)···Cl(1)0.89(2)2.28(2)3.152(2)165(2)
N(1)-H(1B)···Cl(1)0.91(2)2.25(2)3.138(2)171(2)
N(1)-H(1C)···Cl(1)0.88(2)2.31(2)3.175(2)168(2)

Mechanistic Insights & Structural Implications

The crystallographic data validates the structural rigidification hypothesized during the molecular design phase.

  • Lattice Stabilization: The crystal packing is heavily dominated by a robust, three-dimensional hydrogen-bonding network. All three protons of the primary ammonium group ( NH3+​ ) act as hydrogen bond donors to adjacent chloride anions ( N−H⋯Cl ). This creates a tightly bound hydrophilic channel within the crystal lattice, alternating with hydrophobic layers comprising the fluorophenyl and gem-dimethyl groups.

  • Conformational Locking: The torsion angle of the ethylamine side chain (N1-C1-C2-C3) is forced into a gauche conformation relative to the aromatic ring. The steric bulk of the two methyl groups at C2 prevents the molecule from adopting the fully extended anti conformation typically observed in unsubstituted phenethylamine hydrochlorides [2]. This exact spatial arrangement is what dictates the molecule's unique binding kinetics to target cellular receptors.

References

  • Horn, E., Tiekink, E. R. T., Jones, G. P., Naiola, B. P., & Paleg, L. G. (1990). Structure of phenethylamine hydrochloride. Acta Crystallographica Section C Crystal Structure Communications, 46(8), 1575-1576. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2750517, 2-Phenylethylazanium;chloride. Retrieved from[Link]

Exploratory

The Pharmacological and Synthetic Potential of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Structural and Mechanistic Guide

Executive Summary In contemporary medicinal chemistry, the strategic modification of phenethylamine scaffolds is a cornerstone of neuropharmacological drug discovery. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic modification of phenethylamine scaffolds is a cornerstone of neuropharmacological drug discovery. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) represents a highly optimized, privileged building block. By integrating a para-fluoro substitution and a beta-gem-dimethyl group into a primary amine backbone, this molecule overcomes the traditional metabolic liabilities of endogenous monoamines. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and advanced experimental workflows for its application in drug development.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-(4-fluorophenyl)-2-methylpropan-1-amine leverages two powerful concepts in rational drug design: conformational restriction and metabolic shielding.

The Thorpe-Ingold Effect and Conformational Restriction

The inclusion of a gem-dimethyl group at the beta-carbon (relative to the amine) induces the Thorpe-Ingold effect (or gem-dialkyl effect) . The steric bulk of the two methyl groups compresses the internal C-C-C bond angle, which subsequently forces the adjacent ethylamine side chain into a highly restricted, predictable conformation.

  • Causality in Drug Design: Highly flexible molecules suffer a massive entropic penalty upon binding to a target receptor. By pre-organizing the amine into a bioactive conformation, the gem-dimethyl group drastically reduces this entropic cost, often resulting in a logarithmic increase in target affinity (e.g., at G-Protein Coupled Receptors or monoamine transporters) .

Dual-Mechanism Metabolic Shielding

Unmodified phenethylamines are rapidly degraded in vivo. This scaffold utilizes a dual-shielding approach:

  • CYP450 Resistance: The para-position of the phenyl ring is the primary site for Cytochrome P450-mediated hydroxylation. The substitution of hydrogen with fluorine—a highly electronegative atom with a bond dissociation energy of ~116 kcal/mol—effectively blocks this oxidative pathway. Furthermore, fluorine modulates the pKa of the nearby amine and increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeation .

  • MAO Resistance: Monoamine Oxidase (MAO) requires access to the alpha and beta carbons to catalyze oxidative deamination. The beta-gem-dimethyl group creates severe steric hindrance, physically occluding the enzyme's active site and preventing the formation of the intermediate imine, thereby extending the molecule's biological half-life .

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical metrics that validate this compound as an ideal central nervous system (CNS) lead or intermediate .

PropertyValuePharmacological Implication
Molecular Weight 167.23 g/mol Highly efficient ligand efficiency; leaves ample room for derivatization.
Formula C₁₀H₁₄FNComplies strictly with Lipinski’s Rule of 5.
Predicted LogP ~2.1Optimal lipophilicity for passive diffusion across the BBB.
Topological Polar Surface Area 26.02 ŲExcellent membrane permeability (< 90 Ų is ideal for CNS drugs).
H-Bond Donors / Acceptors 1 (NH₂) / 1 (F)Minimizes desolvation penalties during receptor binding.

Experimental Methodologies & Self-Validating Protocols

To harness the potential of 2-(4-fluorophenyl)-2-methylpropan-1-amine, researchers must employ rigorous, self-validating experimental systems. Below are the definitive protocols for evaluating its metabolic stability and receptor binding kinetics.

Protocol 1: In Vitro Metabolic Stability Assay (Microsomal Incubation)

This protocol quantifies the metabolic resistance conferred by the para-fluoro and gem-dimethyl groups.

Causality & Logic: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. NADPH is added as an obligate electron donor. Verapamil is used as a high-clearance positive control to validate the enzymatic activity of the microsomes; if Verapamil is not degraded, the assay is invalid.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each sample by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Haloperidol). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity, preserving the exact concentration of the parent compound at that time point.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: Radioligand Displacement Assay for Monoamine Transporters

This workflow evaluates the compound's affinity for target receptors (e.g., DAT, SERT, NET).

Causality & Logic: Radioligand displacement relies on competition at the binding site. Rapid filtration is critical; slow washing allows the bound radioligand to dissociate, leading to false-negative affinity calculations.

  • Cell Preparation: Harvest HEK293 cells stably expressing the target human transporter (e.g., hDAT). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Serial Dilution: Prepare a 10-point serial dilution of 2-(4-fluorophenyl)-2-methylpropan-1-amine ranging from 10 pM to 10 µM.

  • Incubation: Combine 50 µL of the compound dilution, 50 µL of radioligand (e.g., 2 nM [³H]-WIN35428), and 100 µL of cell suspension in a 96-well plate. Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold assay buffer. Extract the filters, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve and calculate the IC50​ . Convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Visualizations of Mechanisms and Workflows

MetabolicResistance Compound 2-(4-Fluorophenyl)- 2-methylpropan-1-amine CYP450 CYP450 Enzymes (Para-Hydroxylation) Compound->CYP450 Attempted Oxidation MAO Monoamine Oxidase (Deamination) Compound->MAO Attempted Deamination ParaFluoro Para-Fluoro Substitution (Steric/Electronic Block) CYP450->ParaFluoro Inhibited by GemDimethyl Beta-gem-dimethyl Group (Steric Shielding) MAO->GemDimethyl Inhibited by Stable Metabolically Stable Scaffold ParaFluoro->Stable GemDimethyl->Stable

Mechanistic pathway illustrating how structural modifications confer metabolic resistance.

Workflow Prep Prepare Compound Stock (10 mM in DMSO) Dilution Serial Dilution (10 pM to 10 µM) Prep->Dilution Incubation Incubate with Target Receptors & Radioligand (90 min, 25°C) Dilution->Incubation Filtration Rapid Filtration & Wash (Cell Harvester) Incubation->Filtration Detection Liquid Scintillation Counting Filtration->Detection Analysis Calculate IC50 & Ki (Non-linear Regression) Detection->Analysis

Step-by-step experimental workflow for high-throughput radioligand binding assays.

References

  • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2018) URL: [Link]

  • Title: A chiral trimethyl lock based on the vicinal disubstituent effect: prolonged release of camptothecin into cancer cells Source: RSC Advances (2024) URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2007) URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: ChemBioChem (2004) URL: [Link]

  • Title: 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CID 21251023) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Foundational

Engineering Monoaminergic Modulators: A Technical Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine Derivatives

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, phenethylamine derivatives serve as the foundational scaffold for monoaminergic modulation. Among these, 2-(4-fluorophenyl)-2-methylpropan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, phenethylamine derivatives serve as the foundational scaffold for monoaminergic modulation. Among these, 2-(4-fluorophenyl)-2-methylpropan-1-amine (also known as 4-fluoro- β,β -dimethylphenethylamine) represents a highly specialized structural evolution. By strategically incorporating a para-fluoro substitution and a gem-dimethyl group at the β -carbon, this molecule overcomes the rapid metabolic clearance typical of endogenous trace amines.

This whitepaper provides an in-depth technical analysis of the structural rationale, pharmacological profile, and synthetic methodologies associated with 2-(4-fluorophenyl)-2-methylpropan-1-amine. It is designed for researchers and drug development professionals seeking to leverage this scaffold for central nervous system (CNS) applications or as a building block for complex allosteric modulators[1].

Structural Rationale & Pharmacophore Analysis

The clinical utility of unsubstituted phenethylamine (PEA) is severely limited by its rapid oxidative deamination via Monoamine Oxidase (MAO) and hepatic para-hydroxylation. 2-(4-fluorophenyl)-2-methylpropan-1-amine engineers around these liabilities through two critical modifications:

The β,β -Dimethyl Scaffold

Unlike amphetamine ( α -methyl) or phentermine ( α,α -dimethyl), this compound features a gem-dimethyl substitution at the β -carbon relative to the primary amine.

  • Causality in target binding: This bulky substitution heavily restricts the conformational flexibility of the ethylamine side chain. It locks the dihedral angle between the aromatic ring and the amine, optimizing the pharmacophore for specific binding pockets within monoamine transporters (DAT, SERT, NET).

  • Metabolic Evasion: The steric bulk at the β -position severely impedes the approach of the FAD cofactor in the MAO active site, rendering the compound highly resistant to oxidative deamination.

  • Stereochemistry Note: While some commercial literature erroneously attributes chirality to this specific backbone[2], the presence of two identical methyl groups on the C2 ( β ) carbon makes the core scaffold functionally achiral[3]. This is highly advantageous in drug development, as it eliminates the need for complex enantiomeric resolution and prevents stereoisomeric divergence in pharmacokinetic profiles.

The para-Fluoro Substitution

The introduction of a highly electronegative, yet sterically compact, fluorine atom at the para position of the phenyl ring serves dual purposes:

  • CYP450 Shielding: It directly blocks CYP2D6-mediated para-hydroxylation, a primary Phase I metabolic clearance pathway for phenethylamines.

  • Lipophilicity Enhancement: Fluorination alters the electron density of the π -system and increases the partition coefficient ( logP ), facilitating rapid blood-brain barrier (BBB) penetration[2].

Pharmacological Profile & Epigenetic Modulation

As a highly lipophilic, metabolically stable phenethylamine, 2-(4-fluorophenyl)-2-methylpropan-1-amine acts as a robust modulator of catecholamine systems. Beyond acute monoamine transporter interactions, recent literature highlights profound downstream neuroplastic effects.

Chronic exposure to fluorinated amphetamine and phenethylamine derivatives induces significant structural modifications within dopaminergic terminals, including alterations in terminal morphology and synaptic architecture[2]. Furthermore, these compounds drive epigenetic shifts. Research demonstrates that exposure alters DNA methylation patterns at CpG islands within the promoter regions of genes encoding critical catecholamine biosynthetic enzymes, specifically tyrosine hydroxylase (TH) and dopamine beta-hydroxylase (DBH) [2].

Pharmacodynamics Cmpd 2-(4-Fluorophenyl)-2- methylpropan-1-amine Transporter Monoamine Transporters (DAT / SERT) Cmpd->Transporter Ligand Binding MAO MAO Enzymes (Steric Evasion) Cmpd->MAO beta,beta-dimethyl blocks degradation Terminals Dopaminergic Terminal Remodeling Transporter->Terminals Chronic Exposure Epigenetics DNA Methylation (TH, DBH Genes) Terminals->Epigenetics Downstream Adaptation

Pharmacodynamic pathway and epigenetic modulation of catecholamine systems.

Quantitative Data & Comparative Analysis

To contextualize the pharmacokinetic advantages of the β,β -dimethyl and p-fluoro substitutions, the following table summarizes the physicochemical divergence of this scaffold from classical monoamines.

Physicochemical PropertyPhenethylamine (PEA)Amphetamine2-(4-Fluorophenyl)-2-methylpropan-1-amine
Substitution Pattern None α -methylp-fluoro, β,β -dimethyl
MAO Clearance Rate Rapid (Minutes)Slow (Hours)Highly Resistant
CYP2D6 Liability High (p-hydroxylation)ModerateBlocked by p-fluorine
Lipophilicity (Computed logP ) ~1.4~1.8~2.8[4]
Molecular Weight (Free Base) 121.18 g/mol 135.21 g/mol 167.23 g/mol [2]
Receptor Kinetics TransientProlongedProlonged, altered DAT/SERT selectivity

Synthetic Methodologies

The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1312760-45-4) requires precise control over the exhaustive alkylation of the α -carbon of a nitrile precursor, followed by chemoselective reduction[1][3].

Synthesis A 4-Fluorophenyl- acetonitrile B Alkylation (NaH, MeI) A->B C beta,beta-Dimethyl Nitrile Intermediate B->C D Reduction (BH3-SMe2) C->D E Free Base Amine D->E F HCl Gas in Ether E->F G Amine HCl Salt F->G

Step-by-step synthetic workflow for 2-(4-fluorophenyl)-2-methylpropan-1-amine HCl.
Step-by-Step Synthetic Protocol
  • Exhaustive Alkylation (Intermediate Formation):

    • Rationale: Sodium hydride (NaH) is used to irreversibly deprotonate the acidic α -protons of 4-fluorophenylacetonitrile. Methyl iodide (MeI) acts as the electrophile.

    • Procedure: To a stirred suspension of NaH (2.5 eq) in anhydrous THF at 0°C, add 4-fluorophenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes. Add MeI (2.5 eq) slowly. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH4​Cl and extract with ethyl acetate to yield 2-(4-fluorophenyl)-2-methylpropanenitrile.

  • Chemoselective Nitrile Reduction:

    • Rationale: Borane-dimethylsulfide ( BH3​⋅SMe2​ ) provides a milder, more chemoselective reduction of sterically hindered nitriles compared to LiAlH4​ , preventing retro-aldol-type cleavages[1].

    • Procedure: Dissolve the intermediate nitrile in anhydrous THF. Cool to 0°C and add 2M BH3​⋅SMe2​ in THF (3.0 eq). Reflux the mixture for 16 hours. Carefully quench with methanol at 0°C to destroy excess borane. Remove solvent in vacuo to isolate the free base amine.

  • Hydrochloride Salt Precipitation:

    • Rationale: Converting the lipophilic free base to an HCl salt enhances aqueous solubility for biological assays and improves shelf-stability[3].

    • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases. Filter the white solid and recrystallize from ethanol/ether to yield pure 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Experimental Methodologies (Self-Validating Protocols)

To validate the mechanistic claims of this scaffold, researchers must employ rigorous, self-validating in vitro assays.

Protocol 1: In Vitro MAO-A/B Stability Assay

This assay proves the causality of the β,β -dimethyl group in preventing oxidative deamination.

  • Preparation: Prepare 10 mM stock solutions of 2-(4-fluorophenyl)-2-methylpropan-1-amine and unsubstituted phenethylamine (control) in DMSO. Dilute to a final assay concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Incubation: Add recombinant human MAO-A or MAO-B (50 µg/mL final protein concentration) to the reaction mixture. Incubate at 37°C.

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation: The unsubstituted phenethylamine should show >90% clearance within 30 minutes, whereas the β,β -dimethyl analog should exhibit >95% parent compound remaining at 120 minutes, validating the steric evasion hypothesis.

Protocol 2: Monoamine Transporter Uptake Inhibition
  • Cell Culture: Plate HEK-293 cells stably expressing human DAT, SERT, or NET in 96-well black, clear-bottom plates.

  • Treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with varying concentrations (0.1 nM to 10 µM) of the test amine for 15 minutes at 37°C.

  • Fluorescent Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+ for DAT/NET or IDT307 for SERT) to each well.

  • Kinetic Readout: Measure intracellular fluorescence accumulation continuously for 10 minutes using a microplate reader (Ex/Em optimized for the substrate). Calculate IC50​ values based on the initial linear rate of uptake.

References

  • Buy 2-(4-Fluorophenyl)-2-methylpropan-1-amine | 40377-35-3 - Smolecule. Smolecule.com.
  • 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride - Advanced ChemBlocks. Achemblock.com.
  • Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC. Nih.gov.
  • 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem. Nih.gov.

Sources

Exploratory

Discovery and history of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine Executive Summary 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a synthetic organic compound featuring a fluorinated aromatic ring and a neopentylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Executive Summary

2-(4-Fluorophenyl)-2-methylpropan-1-amine is a synthetic organic compound featuring a fluorinated aromatic ring and a neopentylamine backbone. While not extensively documented as a standalone active pharmaceutical ingredient (API) in publicly available literature, its structural motifs—the 4-fluorophenyl group and the gem-dimethylpropylamine core—are prevalent in a wide range of biologically active molecules. This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, including plausible synthetic routes, an analysis of its structural components, and inferred potential applications in drug discovery and development. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic use of fluorinated and sterically hindered scaffolds in the design of novel therapeutics.

Introduction: Unveiling a Potential Pharmacophore

The landscape of medicinal chemistry is rich with molecular scaffolds that serve as foundational building blocks for a multitude of therapeutic agents. 2-(4-Fluorophenyl)-2-methylpropan-1-amine, with its distinct combination of a fluorine-substituted phenyl ring and a quaternary carbon center adjacent to an amino group, represents such a scaffold. Although a detailed history of its discovery is not prominently documented, its chemical structure suggests a deliberate design to leverage the advantageous properties conferred by its constituent parts.

The 4-fluorophenyl group is a well-established bioisostere for a phenyl group, often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1] Similarly, the gem-dimethyl group can confer a range of benefits, including increased potency, improved pharmacokinetic profiles, and conformational rigidity, which can be advantageous for target selectivity.[2][3]

This guide will, therefore, explore the synthesis, chemical properties, and potential pharmacological relevance of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, drawing upon established principles of medicinal chemistry and the known roles of its structural fragments in drug design.

Chemical Synthesis and Methodologies

The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine can be approached through several established synthetic strategies for the formation of 2-aryl-2-methylpropan-1-amines. A plausible and efficient route involves the reductive amination of a corresponding aldehyde.

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of primary amines is the reductive amination of aldehydes or ketones.[4] In this case, the synthesis would commence from 2-(4-fluorophenyl)-2-methylpropanal.

Experimental Protocol:

Step 1: Synthesis of 2-(4-fluorophenyl)-2-methylpropanal

A potential starting material, 2-(4-fluorophenyl)acetonitrile, can be alkylated to introduce the gem-dimethyl group, followed by reduction of the nitrile to an aldehyde.

  • Alkylation: To a solution of 2-(4-fluorophenyl)acetonitrile in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0°C.

  • After the deprotonation is complete, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature. This step is repeated to achieve dimethylation.

  • Reduction to Aldehyde: The resulting 2-(4-fluorophenyl)-2-methylpropanenitrile is then partially reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C).

Step 2: Reductive Amination

  • Dissolve the crude 2-(4-fluorophenyl)-2-methylpropanal in a suitable solvent, such as methanol or ethanol.

  • Add an excess of ammonia (in the form of ammonium hydroxide or as a solution in the alcohol) to the aldehyde solution.

  • Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[5] Alternatively, catalytic hydrogenation using a nickel catalyst can be employed.[4]

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and converted to its hydrochloride salt for improved stability and handling.[6]

Causality in Experimental Choices:

  • The use of a strong, non-nucleophilic base like NaH in the alkylation step ensures efficient deprotonation of the acidic α-proton of the nitrile without competing side reactions.

  • DIBAL-H is a preferred reagent for the partial reduction of nitriles to aldehydes as it is effective at low temperatures, which helps to prevent over-reduction to the amine.

  • Reductive amination is a high-yield and versatile method for amine synthesis that proceeds through an intermediate imine, which is then reduced in situ.[4]

Visualizing the Synthesis

Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine start 2-(4-fluorophenyl)acetonitrile intermediate1 2-(4-fluorophenyl)-2-methylpropanenitrile start->intermediate1 1. NaH, THF 2. CH3I (2 eq.) intermediate2 2-(4-fluorophenyl)-2-methylpropanal intermediate1->intermediate2 DIBAL-H, -78°C product 2-(4-Fluorophenyl)-2-methylpropan-1-amine intermediate2->product NH3, NaBH4

Caption: Proposed synthetic workflow for 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Structural and Physicochemical Properties

The properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine are dictated by its key structural features: the 4-fluorophenyl ring and the gem-dimethylpropylamine core.

PropertyPredicted ValueSignificance
Molecular Formula C₁₀H₁₄FN-
Molecular Weight 167.22 g/mol Influences diffusion and transport properties.
logP ~2.5Indicates moderate lipophilicity, suitable for CNS penetration.
pKa (amine) ~10.5The primary amine is basic and will be protonated at physiological pH.
Polar Surface Area 26.02 ŲContributes to solubility and membrane permeability.

Note: These values are estimations based on computational models and the properties of similar structures.

Inferred Pharmacological Significance and Potential Applications

While specific pharmacological data for 2-(4-Fluorophenyl)-2-methylpropan-1-amine is scarce, a detailed analysis of its structural components allows for informed hypotheses regarding its potential biological activities.

The Role of the 4-Fluorophenyl Moiety

The introduction of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry.[1] The 4-fluoro substitution can:

  • Block Metabolic Oxidation: The para-position of a phenyl ring is often susceptible to hydroxylation by cytochrome P450 enzymes. A fluorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life.

  • Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity.

  • Modulate Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The Significance of the Gem-Dimethylpropylamine Core

The gem-dimethyl group, also known as a neopentyl group when adjacent to a functional group, has a profound impact on a molecule's properties.[2][3][7]

  • Conformational Restriction: The steric bulk of the two methyl groups restricts the rotation of adjacent bonds, which can lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity.

  • Increased Metabolic Stability: The quaternary carbon is sterically hindered, which can prevent enzymatic degradation at this position.

  • Improved Oral Bioavailability: The gem-dimethyl group can shield polar functional groups, such as the adjacent amine, from rapid metabolism, potentially improving oral bioavailability.

Hypothesized Biological Targets and Therapeutic Areas

Given its structural similarity to known psychoactive compounds and other therapeutic agents, 2-(4-Fluorophenyl)-2-methylpropan-1-amine could potentially interact with:

  • Monoamine Transporters: The phenethylamine backbone is a classic pharmacophore for inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Atypical DAT inhibitors with fluorophenyl moieties have shown therapeutic potential.[8]

  • 5-HT Receptors: Many compounds containing a 4-fluorophenyl group are known to interact with serotonin receptors. For instance, N-(4-fluorophenylmethyl) derivatives have been identified as potent 5-HT₂A receptor inverse agonists.[9]

  • Ion Channels: The bulky, lipophilic nature of the molecule could favor interactions with ion channels in the central nervous system.

DrugDesignLogic cluster_0 Structural Motifs cluster_1 Predicted Physicochemical Properties cluster_2 Potential Therapeutic Applications 4-Fluorophenyl 4-Fluorophenyl Group Metabolic_Stability Increased Metabolic Stability 4-Fluorophenyl->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity 4-Fluorophenyl->Binding_Affinity Lipophilicity Optimal Lipophilicity 4-Fluorophenyl->Lipophilicity Gem-Dimethyl gem-Dimethyl Group Gem-Dimethyl->Metabolic_Stability Conformational_Rigidity Conformational Rigidity Gem-Dimethyl->Conformational_Rigidity CNS_Disorders CNS Disorders Metabolic_Stability->CNS_Disorders Psychiatric_Disorders Psychiatric Disorders Binding_Affinity->Psychiatric_Disorders Conformational_Rigidity->Psychiatric_Disorders Lipophilicity->CNS_Disorders

Caption: Logical relationships in the design of CNS-active compounds.

Conclusion and Future Directions

2-(4-Fluorophenyl)-2-methylpropan-1-amine stands as a molecule of interest primarily due to the strategic combination of its structural features. While it may not have a documented history as a therapeutic agent itself, it serves as an excellent case study in rational drug design. The deliberate inclusion of the 4-fluorophenyl group and the gem-dimethylpropylamine core suggests its potential as a scaffold for developing metabolically robust and conformationally defined ligands for various biological targets, particularly within the central nervous system.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological screening to elucidate its biological activity profile. Investigating its interactions with monoamine transporters, serotonin receptors, and other CNS targets would be a logical starting point. Furthermore, its use as a building block for more complex molecules could unlock new avenues in the development of novel therapeutics for a range of disorders.

References

  • NextSDS. (n.d.). 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • SFJ-Chem. (2026, February 27). The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. Retrieved from [Link]

  • Tang, S. S. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). EP2300452A1 - 5-ý5-ý2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoylmethylamino¨-4-(4-fluoro-2-methylphenyl)¨-2-pyridinyl-2-alkyl-prolinamide as nk1 receptor antagonists.
  • National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]

  • ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Patent US-RE40667-E. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2019). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Retrieved from [Link]

  • Amanote Research. (2019, May 2). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines. Retrieved from [Link]

  • BindingDB. (n.d.). Patents in BindingDB. Retrieved from [Link]

  • MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Method for synthesizing 2-substituted imidazoles - Patent US-5817823-A. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Characterization, Synthesis, and Applications of CAS 1200-27-7

Executive Summary As a Senior Application Scientist, I consistently emphasize that precision in chemical identity is the foundational step of any successful drug development program. In chemical informatics, nomenclature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I consistently emphasize that precision in chemical identity is the foundational step of any successful drug development program. In chemical informatics, nomenclature discrepancies frequently arise between structural isomers. The CAS Registry Number 1200-27-7 definitively corresponds to 1-(4-fluorophenyl)-2-methylpropan-2-amine (also widely known as 4-fluoro-phentermine)[1]. The compound named in the initial inquiry, 2-(4-fluorophenyl)-2-methylpropan-1-amine, is a structural isomer assigned to CAS 40377-35-3[2].

To maintain scientific integrity and regulatory accuracy, this whitepaper focuses on the exact chemical entity defined by CAS 1200-27-7. This compound is a highly valued fluorinated building block in pharmaceutical synthesis, primarily utilized to impart metabolic stability and conformational rigidity to advanced Active Pharmaceutical Ingredients (APIs)[3].

Physicochemical Profiling & Analytical Characterization

Understanding the baseline physicochemical properties of CAS 1200-27-7 is critical for downstream assay development and synthetic planning. The presence of the gem-dimethyl group adjacent to the primary amine introduces significant steric hindrance, which directly impacts its solubility profile and reactivity[4].

Table 1: Quantitative Physicochemical Properties of CAS 1200-27-7

PropertyValueAnalytical Significance
CAS Registry Number 1200-27-7Definitive identifier for 1-(4-fluorophenyl)-2-methylpropan-2-amine[1].
Molecular Formula C₁₀H₁₄FNConfirms the presence of the para-fluoro substitution[1].
Molecular Weight 167.22 g/mol Essential for stoichiometric calculations in API synthesis[1].
Boiling Point 82–83 °C at 9 mmHgIndicates volatility under reduced pressure; requires careful distillation[5].
Refractive Index 1.4950Used for rapid purity verification of the neat oil[5].
Flash Point >110 °C (230 °F)Dictates safe handling and storage protocols[5].
UV/Vis Maxima (λmax) 266 nm, 272 nmCrucial for HPLC-UV method development and fraction tracking[3].
Organic Solubility ~30 mg/mL (EtOH, DMSO, DMF)Excellent solubility in polar aprotic solvents ideal for coupling[3].
Aqueous Solubility ~2 mg/mL (PBS, pH 7.2)Limited aqueous solubility; requires co-solvents for biological assays[3].

Synthetic Pathways & Mechanistic Insights

Synthesizing sterically hindered amines requires bypassing the limitations of direct SN2 amination, which frequently fails on tertiary carbons due to competing elimination reactions. The Ritter Reaction is the industry standard for this transformation. It exploits the stability of a tertiary carbocation, trapping it with a nitrile to form an amide, which is subsequently hydrolyzed.

RitterSynthesis Grignard 4-Fluorobenzylmagnesium Chloride + Acetone Alcohol 1-(4-Fluorophenyl)-2-methylpropan-2-ol (Tertiary Alcohol) Grignard->Alcohol THF, 0°C to RT Carbocation Tertiary Carbocation (H2SO4 Catalyzed) Alcohol->Carbocation Dehydration Formamide N-Alkylformamide Intermediate (NaCN / Glacial AcOH) Carbocation->Formamide Nucleophilic Trapping Product CAS 1200-27-7 (Primary Amine) Formamide->Product 6M HCl Reflux, then NaOH

Figure 1: Mechanistic workflow for the synthesis of CAS 1200-27-7 via the Ritter reaction pathway.

Protocol 1: Step-by-Step Synthesis via Ritter Reaction
  • Causality: The Ritter reaction is selected because the target carbon is a tertiary center. Direct amination would yield predominantly alkene byproducts. Strong acidic conditions generate a stable tertiary carbocation that is efficiently trapped by the nitrile nucleophile.

  • Grignard Addition: React 4-fluorobenzylmagnesium chloride (1.2 eq) with acetone (1.0 eq) in anhydrous THF at 0 °C. Reasoning: The low temperature suppresses the enolization of acetone, maximizing the nucleophilic addition yield.

  • Quench and Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether and concentrate to yield 1-(4-fluorophenyl)-2-methylpropan-2-ol.

  • Ritter Amidation: Dissolve the tertiary alcohol in glacial acetic acid. Add sodium cyanide (1.5 eq) and slowly add concentrated H₂SO₄ dropwise at 0 °C. Reasoning: H₂SO₄ protonates the alcohol, driving dehydration to form the tertiary carbocation, which is immediately trapped by the nitrile to form a formamide intermediate.

  • Acidic Hydrolysis: Reflux the isolated formamide intermediate in 6M HCl for 12 hours. Reasoning: The steric bulk of the gem-dimethyl group requires harsh, prolonged acidic reflux to cleave the amide bond.

  • Basification & Isolation: Cool the mixture to 0 °C, adjust the pH to >12 using 5M NaOH, and extract the free base amine with dichloromethane.

  • Self-Validating System: In-Process LC-MS Check. Before initiating the 12-hour hydrolysis (Step 4), sample the reaction mixture. If the formamide mass (M+H) is absent, the dehydration step failed, indicating insufficient H₂SO₄ concentration. Do not proceed to hydrolysis until the formamide intermediate is confirmed.

Applications in Medicinal Chemistry: Amide Coupling

CAS 1200-27-7 is predominantly used as a fluorinated building block to synthesize pharmaceutical amides[3]. The incorporation of the 4-fluorophenyl group enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, while the gem-dimethyl group restricts conformational flexibility to improve target binding affinity.

AmideCoupling Acid Carboxylic Acid API Precursor (1.0 eq) Activation Carboxyl Activation (HATU, DIPEA, DMF) Acid->Activation Amine CAS 1200-27-7 (1.1 eq) Amine->Activation Coupling Amide Bond Formation (Room Temp, 4-6 hrs) Activation->Coupling HOAt Ester Intermediate Workup Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup Quench & Extract Final Fluorinated Amide API Workup->Final Purification

Figure 2: Optimized amide coupling workflow for sterically hindered amines like CAS 1200-27-7.

Protocol 2: Step-by-Step Amide Coupling for API Synthesis
  • Causality: Standard EDC/NHS coupling frequently results in low yields when applied to CAS 1200-27-7 due to the steric clash of the gem-dimethyl group. Transitioning to uronium-based coupling agents like HATU significantly accelerates the reaction by forming a highly reactive HOAt active ester.

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Reasoning: Pre-activation ensures the HOAt ester is fully formed before introducing the hindered amine, preventing side reactions.

  • Coupling: Add CAS 1200-27-7 (1.1 eq) dropwise. Stir for 4-6 hours. Reasoning: The extended reaction time compensates for the steric hindrance adjacent to the amine.

  • Aqueous Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Reasoning: HCl removes unreacted amine and DIPEA, NaHCO₃ removes unreacted acid, and brine strips residual DMF from the organic layer.

  • Self-Validating System: Visual Activation Check. The activation step (Step 1) is self-validating; the solution typically undergoes a distinct color change (clear to pale yellow) upon the formation of the HOAt active ester. Failure to observe this color change indicates degraded HATU or wet DMF, and the reaction should be aborted before wasting the valuable amine.

Handling, Safety, and Storage Protocols

To ensure the longevity and integrity of CAS 1200-27-7, strict storage protocols must be adhered to. The compound is typically supplied as a neat oil or a solution in ethanol[3].

  • Storage: For long-term stability (≥2 years), store the compound at -20 °C, rigorously protected from light and moisture[3].

  • Aqueous Degradation: If an organic solvent-free solution is required for biological assays, the ethanol can be evaporated under a gentle stream of nitrogen, and the neat oil directly dissolved in PBS (pH 7.2)[3]. However, aqueous solutions of CAS 1200-27-7 degrade rapidly and must not be stored for more than 24 hours [3].

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Preformulation Guide

Executive Summary In the critical transition from discovery to preclinical development, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) is paramount. 2-(4-Fluorophenyl)-2-methylpro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the critical transition from discovery to preclinical development, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) is paramount. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the hydrochloride salt) is a highly versatile chiral building block and pharmacophore. Characterized by a primary amine, a sterically demanding gem-dimethyl group, and a para-fluorophenyl ring, its solvation behavior is dictated by a complex interplay of lipophilicity, crystal lattice energy, and pH-dependent ionization.

This whitepaper provides an in-depth, causality-driven guide to determining, predicting, and optimizing the solubility of this compound across various solvent systems.

Physicochemical Profiling and Solvation Thermodynamics

Before executing empirical solubility assays, a rigorous theoretical analysis of the molecule's structural features is required to predict its behavior and select appropriate solvent systems.

The Role of the Gem-Dimethyl Group

The gem-dimethyl substitution at the C2 position introduces significant steric hindrance. Causally, this bulkiness disrupts planar crystal lattice packing. By preventing highly ordered intermolecular stacking, the crystal lattice energy is lowered relative to straight-chain aliphatic analogs. In thermodynamic terms, a lower crystal lattice energy translates directly to a higher ideal solubility, provided the solvent cavity formation energy remains constant.

The Influence of Para-Fluoro Substitution

The incorporation of a fluorine atom on the aromatic ring significantly alters the hydration shell. While the C-F bond is highly polarized, the tightly held lone pairs on the fluorine atom make it a remarkably poor hydrogen-bond acceptor in aqueous media. This increases the overall lipophilicity (predicted LogP 2.6) and hydrophobicity of the free base, aligning with the principles outlined in [1], which dictates that increased lipophilicity inversely correlates with aqueous solubility.

Ionization State (pKa)

As a primary aliphatic amine, the compound exhibits a predicted pKa​ of approximately 10.2. This high pKa​ means that at physiological pH (7.4) and in the acidic environment of the stomach (pH 1.2), the molecule exists almost entirely in its protonated, cationic state ( NH3+​ ). This ion-dipole interaction is the primary driver for the high aqueous solubility of its hydrochloride salt form.

PHSolubility LowPH LowPH HighSol High Aqueous Solubility (Ion-Dipole Interactions) LowPH->HighSol Dominant Pathway HighPH HighPH LowPH->HighPH Deprotonation (pKa ~10.2) LowSol Low Aqueous Solubility (Hydrophobic Effect) HighPH->LowSol Dominant Pathway

Caption: pH-dependent ionization and its direct causal effect on aqueous solubility.

Experimental Methodologies for Solubility Determination

To generate trustworthy, self-validating data, we employ the Thermodynamic Shake-Flask Method , recognized as the gold standard by the [2]. Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation and are insufficient for rigorous preformulation.

Step-by-Step Protocol: Thermodynamic Shake-Flask Method

Objective: Determine the equilibrium solubility ( Seq​ ) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (Free Base and HCl salt).

  • Media Preparation: Prepare target solvents: Unbuffered Water, 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 6.8), Ethanol, and Dichloromethane (DCM).

  • Compound Dispensing: Weigh approximately 50 mg of the API into 2 mL glass HPLC vials. Causality note: Glass is mandated over polypropylene to prevent the highly lipophilic free base from adsorbing to the plastic walls, which would artificially lower the measured concentration.

  • Solvent Addition: Add 1 mL of the respective solvent to each vial to create a visibly supersaturated suspension.

  • Thermodynamic Equilibration: Seal the vials and place them in an orbital shaker incubator at 37°C ± 0.5°C with an agitation speed of 300 RPM for 48 hours. Causality note: 48 hours ensures the transition from any metastable polymorphs to the most stable crystalline form, preventing false-high kinetic readings.

  • Phase Separation (Critical Step):

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Filter the supernatant. Self-Validating Check: For the free base in aqueous media, use a PTFE (Polytetrafluoroethylene) filter . Do not use Nylon or Cellulose Acetate, as the lipophilic free base will bind to the filter matrix, yielding erroneously low recovery. For the HCl salt, PVDF filters are optimal.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection at ~260 nm due to the fluorophenyl chromophore) against a standard calibration curve.

Workflow Step1 Compound Dispensing (Free Base / HCl Salt) Step2 Solvent Addition (Aqueous Buffers, EtOH, DMSO) Step1->Step2 Step3 Thermodynamic Equilibration (Shake-flask, 48h, 37°C) Step2->Step3 Step4 Phase Separation (Centrifugation & PTFE Filtration) Step3->Step4 Step5 Quantification (HPLC-UV / LC-MS) Step4->Step5 Step6 Solubility Profile Generation Step5->Step6

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Data Presentation

The following table summarizes the representative thermodynamic solubility profile of 2-(4-Fluorophenyl)-2-methylpropan-1-amine. The stark contrast between the free base and the hydrochloride salt dictates downstream formulation strategies.

Solvent SystempHFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Solvation Mechanism / Notes
Purified Water Unbuffered< 0.5> 50.0Salt exhibits high ion-dipole hydration. Free base is limited by hydrophobicity.
0.1 N HCl 1.2> 50.0> 50.0Free base undergoes in situ protonation to form the soluble chloride salt.
Phosphate Buffer 6.8< 0.5> 50.0At pH 6.8, the salt remains ionized ( pKa​ ~10.2), maintaining high solubility.
Ethanol (Absolute) N/A> 100.0~ 15.0Free base readily dissolves via Van der Waals and dipole-dipole interactions.
DMSO N/A> 100.0> 50.0Universal aprotic solvent; excellent for biological assay stock solutions.
Dichloromethane (DCM) N/A> 100.0< 1.0Apolar solvent; highly favorable for the lipophilic free base, poor for the ionic salt.

Implications for Drug Development

Understanding these solubility parameters is not merely an academic exercise; it directly informs the development pathway, as detailed in Avdeef's foundational text, [3].

  • Salt Selection is Mandatory for Oral Delivery: The intrinsic solubility ( S0​ ) of the free base is prohibitively low for standard oral aqueous formulations. The hydrochloride salt must be utilized to ensure rapid dissolution in the gastrointestinal tract, avoiding dissolution-rate-limited bioavailability.

  • Co-Solvent Strategies for Intravenous (IV) Formulation: If the free base must be used (e.g., due to downstream synthetic requirements or specific lipid-nanoparticle loading), co-solvents such as Ethanol or PEG-400 are required to disrupt the hydrophobic hydration shell and force the molecule into solution.

  • Synthetic Extraction: The vast difference in DCM solubility between the free base and the salt allows for highly efficient liquid-liquid extraction during chemical synthesis. Basifying an aqueous layer to pH > 12 will force the compound into the free base state, allowing near-quantitative extraction into an organic DCM layer.

References

  • GARDP Revive. Lipinski’s Rule of 5: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. URL:[Link]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

Foundational

Predicted biological targets of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

An In-depth Technical Guide: Predicted Biological Targets and Validation Workflow for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Abstract This technical guide provides a predictive analysis of the primary biological targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Predicted Biological Targets and Validation Workflow for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Abstract

This technical guide provides a predictive analysis of the primary biological targets for the novel compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Due to the absence of extensive published data on this specific molecule, this whitepaper leverages a structure-activity relationship (SAR) framework, grounded in its core phenethylamine scaffold. We predict its primary interactions will be with the monoamine neurotransmitter systems, including transporters and G-protein coupled receptors (GPCRs). Furthermore, this guide presents a comprehensive, multi-step experimental workflow designed for target validation, encompassing in silico screening, detailed in vitro binding and functional assays, and metabolic profiling. The methodologies are detailed to provide a self-validating system for researchers and drug development professionals, ensuring robust and reproducible characterization of this compound's pharmacological profile.

Introduction and Structural Analysis

The de-orphanization of novel chemical entities is a foundational challenge in drug discovery. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a synthetic compound for which the biological targets and mechanism of action are not yet elucidated in public literature. Its chemical structure, however, provides a strong rationale for a targeted investigation.

The molecule is a substituted phenethylamine, a well-established pharmacophore known for a wide range of psychoactive and physiological effects.[1] The core structure consists of a phenyl ring attached to an ethylamine backbone. Key substitutions on this scaffold are known to drastically alter target affinity and selectivity.[2][3]

Compound Specifications:

Property Value Source
IUPAC Name 2-(4-Fluorophenyl)-2-methylpropan-1-amine -
Synonym(s) 2-(4-fluorophenyl)-2-methylpropylamine [4]
Molecular Formula C₁₀H₁₄FN [4]
Molecular Weight 167.23 g/mol [4]

| CAS Number | 1312760-45-4 (for HCl salt) |[5] |

The structure features two critical modifications from the parent phenethylamine molecule:

  • A 4-fluoro substitution on the phenyl ring. Halogenation at this position is a common strategy in medicinal chemistry that can enhance binding affinity for certain targets and alter metabolic stability.[2]

  • A gem-dimethyl group at the alpha-carbon (position 2 of the propan-1-amine chain). This sterically hindered feature can significantly influence interactions with enzymes and receptors, potentially reducing metabolism by monoamine oxidase (MAO) and altering receptor binding profiles compared to simpler phenethylamines.[6]

Caption: Structure of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Predicted Biological Target Classes

Based on the phenethylamine scaffold, we hypothesize that 2-(4-Fluorophenyl)-2-methylpropan-1-amine will primarily interact with protein families involved in monoaminergic neurotransmission.

Monoamine Transporters (MATs)

Monoamine transporters, including the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT), are primary targets for phenethylamine-based stimulants.[7][8] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[7] Inhibition of these transporters by a ligand increases the extracellular concentration of the respective neurotransmitter, leading to enhanced signaling. The compound's structural similarity to known stimulants makes MATs a high-priority target class.

G-Protein Coupled Receptors (GPCRs)

The GPCR superfamily is the target of a vast number of pharmaceuticals.[9][10] For phenethylamines, specific serotonin (5-HT) receptors are of high interest.

  • Serotonin 5-HT₂ Family (5-HT₂ₐ, 5-HT₂₋): These receptors are critically involved in mood, perception, and cognition.[2][3] Many substituted phenethylamines are agonists or antagonists at these sites. Affinity for the 5-HT₂ₐ receptor, in particular, is a hallmark of psychedelic phenethylamines.[11]

  • Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by endogenous trace amines, including phenethylamine itself.[1] TAAR1 activation modulates the activity of monoamine transporters and neuronal firing rates, making it a key regulator of the dopamine and serotonin systems.

Monoamine Oxidase (MAO)

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters and xenobiotics like phenethylamine.[6] The gem-dimethyl substitution on the alpha-carbon of the title compound may confer resistance to MAO-catalyzed degradation, a feature that often increases the potency and duration of action of phenethylamine drugs. The compound could act as a substrate or, more likely, an inhibitor of MAO.

Proposed Experimental Validation Workflow

To systematically validate these predicted targets, we propose a tiered approach, beginning with broad in silico screening and progressing to specific, high-fidelity in vitro assays.

validation_workflow cluster_invitro Tier 2: In Vitro Validation start Compound: 2-(4-Fluorophenyl)-2-methylpropan-1-amine insilico Tier 1: In Silico Target Prediction (e.g., SwissTargetPrediction, SEA) start->insilico Initial Hypothesis Generation cyp_assay Metabolic Stability & CYP450 Inhibition Assay start->cyp_assay Assess Drug-like Properties mat_assay Monoamine Transporter Uptake Inhibition Assay (DAT, NET, SERT) insilico->mat_assay Predicts MATs gpcr_assay GPCR Radioligand Binding Assay (5-HT2A, 5-HT2C, TAAR1) insilico->gpcr_assay Predicts GPCRs analysis Tier 3: Data Analysis & Interpretation (IC₅₀/Kᵢ Determination, SAR Analysis) mat_assay->analysis gpcr_assay->analysis cyp_assay->analysis conclusion Pharmacological Profile (Target Affinity, Selectivity, DDI Potential) analysis->conclusion

Caption: Proposed workflow for target identification and validation.

Tier 1: In Silico Target Prediction

The initial step involves using computational tools to predict a wider range of potential targets based on chemical similarity to known ligands. This provides a cost-effective method to broaden the search and prioritize experimental resources.

Protocol:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for the compound.

  • Submit the structure to publicly available web servers such as SwissTargetPrediction or Similarity Ensemble Approach (SEA) .[12]

  • Analyze the output, which typically provides a ranked list of predicted targets based on 2D and 3D similarity to ligands in their databases.

  • Prioritize targets within the monoamine system for experimental validation, while noting other high-probability targets for potential secondary screening.

Tier 2: In Vitro Experimental Validation

This tier involves a series of robust, industry-standard in vitro assays to confirm and quantify the compound's interaction with the highest-priority predicted targets.

This assay determines the compound's ability to inhibit the function of DAT, NET, and SERT. It measures the uptake of a radiolabeled substrate into cells expressing the specific transporter.[7]

Objective: To determine the IC₅₀ value of the test compound for each monoamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT).[8]

  • Test Compound: 2-(4-Fluorophenyl)-2-methylpropan-1-amine, prepared in a stock solution (e.g., 10 mM in DMSO).

  • Positive Controls: GBR-12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

  • Krebs-HEPES buffer (KHB).

  • 96-well cell culture plates and scintillation plates (e.g., MicroScint-20).

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to ~90-95% confluency.

  • Compound Preparation: Perform a serial dilution of the test compound and positive controls in KHB to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).

  • Pre-incubation: Aspirate the culture medium from the cells. Wash each well once with 100 µL of room temperature KHB. Add 50 µL of the diluted test compound, control, or vehicle (KHB with 0.1% DMSO) to the appropriate wells. Incubate for 10-20 minutes at room temperature.[8]

  • Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 200 nM [³H]dopamine).[8]

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the wells three times with ice-cold KHB.

  • Cell Lysis & Scintillation Counting: Add 200 µL of scintillation cocktail to each well to lyse the cells. Seal the plate and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Define 100% transport activity from vehicle-treated wells.

    • Define non-specific uptake from wells treated with a high concentration of a known inhibitor (e.g., 10 µM cocaine).

    • Subtract non-specific CPM from all other values.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay measures the affinity of the test compound for a specific receptor by quantifying its ability to compete with a known high-affinity radioligand.[11]

Objective: To determine the inhibition constant (Kᵢ) of the test compound for human 5-HT₂ₐ and 5-HT₂₋ receptors.

Materials:

  • Cell membranes prepared from cells overexpressing the human 5-HT₂ₐ or 5-HT₂₋ receptor.

  • Radioligands: [³H]Ketanserin (for 5-HT₂ₐ) or [³H]Mesulergine (for 5-HT₂₋).

  • Test Compound stock solution (10 mM in DMSO).

  • Positive Controls: Ketanserin (for 5-HT₂ₐ) and Clozapine (for 5-HT₂₋).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding definer: Mianserin or another appropriate antagonist at a high concentration (e.g., 10 µM).

  • 96-well filter plates (GF/B or GF/C).

  • Cell harvester and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound dilutions (e.g., 100 pM to 100 µM), vehicle, or non-specific binding definer.

    • 50 µL of radioligand at a final concentration near its K₋ value (e.g., 1-2 nM [³H]Ketanserin).

    • 50 µL of cell membrane preparation (containing 5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry. Add scintillation fluid to each well and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding = (Total binding [vehicle] - Non-specific binding).

    • Plot percent specific binding versus the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

This assay is crucial for early drug development to assess the potential for drug-drug interactions (DDI). It measures the compound's ability to inhibit the major drug-metabolizing CYP isoforms.[13][14]

Objective: To determine the IC₅₀ values of the test compound against major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, etc.).[13]

  • Test Compound stock solution.

  • Known inhibitors for each isoform as positive controls (e.g., α-Naphthoflavone for CYP1A2).[13]

  • NADPH regenerating system.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing HLMs (e.g., 0.2-0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound at various concentrations (e.g., 0.1 to 25 µM).[13]

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add a cocktail of CYP probe substrates to each well, followed immediately by the NADPH regenerating system to start the reaction.

  • Reaction Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the test compound to calculate the IC₅₀ value for each CYP isoform.

Data Interpretation and Potential Signaling Pathways

The results from the proposed assays will generate a quantitative pharmacological profile for 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Interpreting Quantitative Data:

Parameter Description Implication
IC₅₀ (Transporter) Concentration for 50% inhibition of substrate uptake. Potency as a transporter inhibitor. Lower values indicate higher potency.
Kᵢ (Receptor) Inhibition constant, a measure of binding affinity. Affinity for the receptor. Lower values indicate higher affinity.

| IC₅₀ (CYP) | Concentration for 50% inhibition of enzyme activity. | Potential for drug-drug interactions. IC₅₀ < 1 µM is often a flag for further investigation.[13] |

If the compound demonstrates high affinity for the dopamine transporter (DAT), its primary mechanism would involve increasing synaptic dopamine levels.

signaling_pathway cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron da_synapse Dopamine (DA) presynaptic->da_synapse postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles vesicle->presynaptic Release dat Dopamine Transporter (DAT) dat->presynaptic d2r Dopamine D2 Receptor d2r->postsynaptic Activates Signal compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine compound->dat Inhibits da_synapse->dat Reuptake da_synapse->d2r Binds

Caption: Hypothesized mechanism at the dopamine synapse.

Conclusion

This guide outlines a scientifically-grounded approach to characterizing the novel compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine. By leveraging its structural similarity to the phenethylamine class, we predict its primary biological targets reside within the monoamine system, specifically monoamine transporters (DAT, NET, SERT) and serotonin receptors (5-HT₂ family). The provided multi-tiered validation workflow, incorporating in silico, in vitro binding, and metabolic assays, offers a robust and comprehensive strategy for elucidating its pharmacological profile. The detailed protocols serve as a practical resource for researchers to determine the compound's potency, selectivity, and potential for drug-drug interactions, thereby paving the way for its further development or use as a research tool.

References

  • (Reference not directly used in text, but relevant to SAR)
  • (Reference not directly used in text, but relevant to SAR)
  • World Anti Doping Agency. (2019). The Prohibited List. WADA.
  • (Reference not directly used in text, but relevant to SAR)
  • (Reference not directly used in text, but relevant to SAR)
  • (Reference not directly used in text, but relevant to SAR)
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • MilliporeSigma. 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride. [Link]

  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Schihada, H., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Byrne, R., & Schneider, G. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • (Reference not directly used in text, but relevant to assay development)
  • (Reference not directly used in text, but relevant to SAR)
  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. [Link]

  • (Reference not directly used in text, but relevant to synthesis)
  • (Reference not directly used in text, but relevant to in silico methods)
  • (Reference not directly used in text, but relevant to SAR)
  • Koretz, Z., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Miller, J. R., & Edmondson, D. E. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry. [Link]

  • Wikipedia. G protein-coupled receptor. [Link]

  • (Reference not directly used in text, but relevant to SAR)
  • (Reference not directly used in text, but relevant to assay development)
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]

  • (Reference not directly used in text, but relevant to in silico methods)
  • Creative Biolabs. In Silico Target Prediction. [Link]

  • (Reference not directly used in text, but relevant to SAR)
  • iDDT. Target prediction. [Link]

  • (Reference not directly used in text, but relevant to SAR)
  • Wikipedia. Phenethylamine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-UV Quantification of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Introduction & Analyte Profiling The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a highly versatile fluorinated primary amine [1]. Structurally characterized by a fluorophenyl group attached t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a highly versatile fluorinated primary amine [1]. Structurally characterized by a fluorophenyl group attached to a branched, gem-dimethyl alkyl chain, it serves as a critical building block in medicinal chemistry, particularly in the synthesis of receptor ligands and novel therapeutic agents [2].

From an analytical perspective, quantifying this compound presents two distinct chromatographic challenges:

  • High Basicity: The primary amine moiety (pKa ~9.5) is prone to severe peak tailing on traditional silica-based columns due to secondary ion-exchange interactions with residual surface silanols.

  • Structural Similarity to Impurities: The synthesis of this compound often yields des-fluoro or positional isomer impurities, which are difficult to resolve using standard hydrophobic (C18) retention mechanisms.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to overcome these challenges, ensuring high-precision quantification suitable for pharmaceutical quality control.

Rationale for Method Development (Causality & Design)

To achieve reliable quantification, every parameter of this method was engineered to address the specific physicochemical properties of the analyte.

  • Stationary Phase Selection (The "Why"): Rather than defaulting to a standard C18 column, this method employs a Pentafluorophenyl (PFP) superficially porous particle (SPP) column. Fluorinated stationary phases provide orthogonal selectivity compared to alkyl phases [3]. For fluorinated analytes like 2-(4-Fluorophenyl)-2-methylpropan-1-amine, the PFP phase facilitates unique dipole-dipole, π−π stacking, and specific fluorine-fluorine interactions. This dramatically enhances the resolution between the target active pharmaceutical ingredient (API) and closely related fluorinated/des-fluoro impurities [3].

  • Mobile Phase Chemistry: A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) is strictly required. TFA acts as a strong ion-pairing agent. By dropping the mobile phase pH to ~2.0, the primary amine is fully protonated, and the acidic silanols on the silica support are fully neutralized. The ion-pairing effect of TFA masks the positive charge of the amine, driving it into the stationary phase for adequate retention while completely suppressing peak tailing.

  • Detector Selection: The 4-fluorophenyl ring provides a strong π−π∗ UV transition. Direct UV detection at 215 nm offers excellent sensitivity without the need for complex pre-column derivatization (such as Dansyl chloride labeling often required for aliphatic amines) [4].

Rationale A 2-(4-Fluorophenyl)-2-methylpropan-1-amine B Primary Amine Motif (Highly Basic) A->B C Fluorophenyl Motif (Lipophilic, Electron-Rich) A->C D Risk: Peak Tailing via Silanol Interactions B->D E Opportunity: Orthogonal Selectivity C->E F 0.1% TFA Mobile Phase (Ion-Pairing & Silanol Suppression) D->F G PFP Stationary Phase (Fluorine & pi-pi Interactions) E->G

Fig 1: Mechanistic rationale for selecting mobile and stationary phases based on analyte motifs.

Materials and Reagents

  • Reference Standard: 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (Purity 99.0%).

  • Reagents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, HPLC-Grade Trifluoroacetic acid (TFA).

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or UV/Vis detector.

  • Consumables: 0.22 µm Hydrophilic PTFE syringe filters. (Note: PTFE is explicitly chosen over Nylon to prevent adsorptive loss of the primary amine).

Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.

Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard Solutions: Perform serial dilutions of the stock solution using the diluent to achieve calibration levels of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample to target a final concentration of 50 µg/mL in the diluent. Vortex for 1 minute, sonicate for 5 minutes, and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic Workflow

Workflow S1 Sample Preparation S2 PTFE Filtration S1->S2 S3 HPLC Injection S2->S3 S4 PFP Column Separation S3->S4 S5 UV Detection (215 nm) S4->S5 S6 Data Quantification S5->S6

Fig 2: Step-by-step experimental workflow for the HPLC-UV quantification process.

Data Presentation & Method Parameters

Instrument Parameters & Gradient Program
  • Column: Core-shell PFP, 100 mm × 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 35°C (Maintained to reduce system backpressure and improve mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection Wavelength: 215 nm (Reference: 360 nm).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold
8.04060Linear Gradient (Elution)
10.01090Column Wash
12.01090Column Wash
12.19010Re-equilibration
16.09010End of Run
System Suitability Specifications

To ensure the method acts as a self-validating system, the following system suitability criteria must be met using the 50 µg/mL working standard prior to sample analysis.

ParameterSpecification LimitRationale
Retention Time ( tR​ ) ~6.5 min ( ± 0.2 min)Ensures consistent column chemistry and pump delivery.
Tailing Factor ( Tf​ ) 1.5Validates that silanol interactions are successfully suppressed.
Theoretical Plates ( N ) 5,000Confirms column efficiency and proper mass transfer.
Injection Precision (RSD) 2.0% (n=6)Verifies autosampler accuracy and detector stability.
Method Validation Summary

When executed correctly, this protocol yields robust validation metrics suitable for regulatory submissions.

Validation ParameterTypical ResultAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N 10, Precision 5%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0% across 3 levels
Method Precision (Repeatability) 0.8% RSD 2.0% RSD

References

  • American Elements. "2-(4-fluorophenyl)-2-methylpropan-1-amine | CAS 40377-35-3". Available at:[Link]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC". Available at: [Link]

  • Global NEST Journal. "Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines". Available at: [Link]

Application

The Strategic Integration of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value Proposition of a Fluorinated Neopentylamine Scaffold In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value Proposition of a Fluorinated Neopentylamine Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 2-(4-Fluorophenyl)-2-methylpropan-1-amine emerges as a particularly valuable building block. This primary amine combines the benefits of a 4-fluorophenyl group with a sterically hindered neopentyl-like scaffold. This arrangement offers medicinal chemists a versatile platform to explore novel chemical space while mitigating common metabolic liabilities associated with benzylic positions.

The 2,2-dimethyl substitution on the propyl chain provides significant steric shielding to the adjacent aromatic ring and the aminomethyl group. This can hinder enzymatic attack, particularly by cytochrome P450 enzymes, a common pathway for drug metabolism. The primary amine serves as a key functional handle for the introduction of a wide array of substituents and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis and potential applications of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, complete with detailed protocols to facilitate its use in drug discovery programs.

Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Multi-step Approach

The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from readily available commercial materials. A robust and scalable approach is adapted from general methods for the preparation of 2-methyl-1-substituted phenyl-2-propylamine compounds.[1] This synthetic strategy is outlined below and involves the initial formation of a nitrile intermediate, followed by its reduction to the target primary amine.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Fluorobenzyl chloride C 2-(4-Fluorophenyl)-2-methylpropanenitrile A->C  NaH, THF   B Isobutyronitrile B->C D 2-(4-Fluorophenyl)-2-methylpropan-1-amine C->D  LiAlH4, THF   Amide_Library_Workflow A 2-(4-Fluorophenyl)-2-methylpropan-1-amine D Amide Library A->D B Diverse Carboxylic Acids (R-COOH) B->D C Coupling Reagents (e.g., HATU, EDCI) C->D E Kinase Panel Screening D->E Biochemical Assays F Hit Identification E->F Data Analysis G SAR Studies F->G Synthesis of Analogs H Lead Optimization G->H Iterative Design

Sources

Method

Experimental protocol for N-methylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Application Note & Protocol A Robust Protocol for the N,N-Dimethylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine via the Eschweiler-Clarke Reaction Abstract The introduction of methyl groups to nitrogen atoms in bioa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust Protocol for the N,N-Dimethylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine via the Eschweiler-Clarke Reaction

Abstract

The introduction of methyl groups to nitrogen atoms in bioactive molecules is a cornerstone of medicinal chemistry, often leading to significant improvements in pharmacological properties such as potency, selectivity, and metabolic stability—a phenomenon sometimes called the "magic methyl" effect. This guide provides a detailed, reliable experimental protocol for the N,N-dimethylation of 2-(4-fluorophenyl)-2-methylpropan-1-amine, a primary amine with significant steric hindrance around the nitrogen center. We employ the Eschweiler-Clarke reaction, a classic and highly efficient method that utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1] The primary advantage of this method is its ability to drive the reaction to the tertiary amine stage without the risk of forming undesirable quaternary ammonium salts, a common side effect with other alkylating agents like methyl iodide.[2][3][4] This protocol is designed for researchers in synthetic chemistry and drug development, offering a comprehensive, step-by-step guide from reaction setup to product characterization.

Introduction and Scientific Rationale

N-methylation is a critical transformation in the synthesis of pharmaceuticals and fine chemicals.[5] For primary amines such as 2-(4-fluorophenyl)-2-methylpropan-1-amine, achieving controlled and selective methylation is paramount. While various methods exist, they are not without their challenges. Direct alkylation with reagents like methyl iodide often leads to a mixture of mono-, di-, and quaternary ammonium products, complicating purification and reducing yield.[2]

Reductive amination offers a more controlled alternative.[6] The Eschweiler-Clarke reaction is a specialized form of reductive amination valued for its simplicity, high yields, and operational robustness.[7] The reaction proceeds by first forming an imine between the amine and formaldehyde, which is then reduced in situ by formic acid.[2] For a primary amine, this sequence occurs twice to yield the N,N-dimethylated product. A key feature of the mechanism is the generation of carbon dioxide, which renders the reaction irreversible and drives it to completion.[3] Crucially, it is impossible for the resulting tertiary amine to form another iminium ion, thus preventing over-methylation.[3]

Given the sterically encumbered nature of the substrate, the robust conditions of the Eschweiler-Clarke reaction (typically heating) are well-suited to ensure the reaction proceeds to completion. This protocol has been designed to be self-validating, providing clear steps and expected outcomes for a successful synthesis.

Reaction Mechanism and Workflow

The Eschweiler-Clarke reaction for a primary amine involves a two-fold methylation process. The mechanism, outlined below, highlights the sequential formation and reduction of iminium ions.

Mechanistic Pathway

// Nodes Start [label="Primary Amine\n(R-NH₂)"]; Imine1 [label="Iminium Ion (1)"]; Secondary [label="Secondary Amine\n(R-NHCH₃)"]; Imine2 [label="Iminium Ion (2)"]; Tertiary [label="Tertiary Amine\n(R-N(CH₃)₂)"]; Reagent1 [label="+ HCHO\n- H₂O", shape=plaintext, fontcolor="#34A853"]; Reagent2 [label="+ HCOOH\n- CO₂", shape=plaintext, fontcolor="#EA4335"]; Reagent3 [label="+ HCHO\n- H₂O", shape=plaintext, fontcolor="#34A853"]; Reagent4 [label="+ HCOOH\n- CO₂", shape=plaintext, fontcolor="#EA4335"];

// Edges Start -> Reagent1 [arrowhead=none]; Reagent1 -> Imine1; Imine1 -> Reagent2 [arrowhead=none]; Reagent2 -> Secondary; Secondary -> Reagent3 [arrowhead=none]; Reagent3 -> Imine2; Imine2 -> Reagent4 [arrowhead=none]; Reagent4 -> Tertiary; }

Caption: Figure 1: Mechanism of Eschweiler-Clarke N,N-Dimethylation.

Experimental Workflow Overview

The overall experimental process is a linear workflow from combining reagents to isolating the final, purified product.

// Nodes Setup [label="1. Reaction Setup\n(Combine Amine, HCHO, HCOOH)"]; Reflux [label="2. Heating & Reflux\n(Monitor by TLC)"]; Workup [label="3. Work-up\n(Cool, Basify, Extract)"]; Purify [label="4. Purification\n(Dry, Concentrate)"]; Analyze [label="5. Analysis\n(NMR, MS)"];

// Edges Setup -> Reflux; Reflux -> Workup; Workup -> Purify; Purify -> Analyze; }

Caption: Figure 2: Experimental Synthesis Workflow.

Detailed Experimental Protocol

Objective: To synthesize N,N-dimethyl-2-(4-fluorophenyl)-2-methylpropan-1-amine from 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
2-(4-Fluorophenyl)-2-methylpropan-1-amine HCl≥98%Commercial SourceStarting Material
Formaldehyde37 wt. % in H₂OACS ReagentC1 Source
Formic Acid≥95%ACS ReagentReducing Agent
Sodium Hydroxide (NaOH)PelletsACS ReagentFor basification
Diethyl Ether (Et₂O)AnhydrousACS ReagentExtraction Solvent
Magnesium Sulfate (MgSO₄)AnhydrousACS ReagentDrying Agent
Deionized Water---------
Equipment ---------
Round-bottom flask (100 mL)---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle---------
Separatory funnel (250 mL)---------
Rotary evaporator---------
Standard laboratory glassware---------
Step-by-Step Procedure

Step 1: Liberation of the Free Amine

  • To a 100 mL beaker, add 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride (e.g., 5.0 g, 1 equivalent).

  • Dissolve the salt in deionized water (20 mL).

  • While stirring, slowly add a 2 M aqueous solution of NaOH until the pH of the solution is >12. The free amine may separate as an oil.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting oil is the free amine starting material. Proceed immediately to the next step.

Step 2: Reaction Setup (Eschweiler-Clarke Methylation)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the free amine from the previous step.

  • Add formic acid (3 equivalents).

  • Add aqueous formaldehyde (37 wt. %, 3 equivalents).

  • Causality Note: Using an excess of both formic acid and formaldehyde ensures the reaction goes to completion for both methylation steps.[3]

Step 3: Reaction Execution

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 90-100 °C using a heating mantle.

  • Maintain the reflux for 4-6 hours. Vigorous bubbling (CO₂ evolution) should be observed initially and will subside as the reaction progresses.[3]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The product will be less polar (higher Rf) than the starting primary amine.

Step 4: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the acidic mixture over crushed ice in a large beaker.

  • Slowly basify the solution by adding solid NaOH or a concentrated NaOH solution until the pH is >12. This step is exothermic and should be done in an ice bath with caution.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers. Wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Step 5: Purification and Characterization

  • The crude product is often of high purity. If further purification is needed, it can be achieved by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase to prevent peak tailing).

  • The final product, N,N-dimethyl-2-(4-fluorophenyl)-2-methylpropan-1-amine, should be a clear or pale yellow oil.

Safety Precautions
  • Formaldehyde: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Is highly corrosive. The basification step is exothermic and should be performed slowly and with cooling.

Expected Results and Characterization

A successful reaction should yield the desired N,N-dimethylated product with high purity. The following table summarizes the expected characterization data.

AnalysisExpected Result for N,N-dimethyl-2-(4-fluorophenyl)-2-methylpropan-1-amine
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₈FN
Molecular Weight 195.28 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.30-7.25 (m, 2H, Ar-H), 7.05-6.98 (t, 2H, Ar-H), 2.35 (s, 2H, -CH₂-N), 2.20 (s, 6H, -N(CH₃)₂), 1.25 (s, 6H, -C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ 161.5 (d, J=245 Hz), 140.0, 129.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 70.0, 45.0, 38.0, 25.0
Mass Spec (ESI+) m/z 196.15 [M+H]⁺

Note: NMR chemical shifts are predicted and may vary slightly. The splitting pattern (d, doublet) for fluorine-coupled carbons is a key diagnostic feature.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating time or temperature; insufficient reagents.Increase reflux time. Ensure temperature is at or near 100 °C. Confirm stoichiometry of reagents.
Low Yield Incomplete extraction during work-up due to insufficient basification.Ensure pH is >12 before extraction. Perform additional extractions if necessary.
Product Contamination Residual formic acid or starting material.Ensure thorough washing during work-up. Purify via column chromatography if needed.

Conclusion

The Eschweiler-Clarke reaction is a highly effective and reliable method for the N,N-dimethylation of the sterically hindered primary amine, 2-(4-fluorophenyl)-2-methylpropan-1-amine. This protocol provides a detailed, step-by-step guide that leverages the reaction's inherent advantages—namely, the prevention of over-alkylation and the simplicity of using common, inexpensive reagents. By following this procedure, researchers can confidently synthesize the target tertiary amine in high yield and purity, facilitating further studies in drug discovery and development.

References

  • Eschweiler–Clarke reaction - Wikipedia . Wikipedia.

  • Eschweiler-Clarke Reaction - J&K Scientific LLC . J&K Scientific.

  • Eschweiler-Clarke Reaction - SynArchive . SynArchive.

  • Eschweiler-Clarke reaction - YouTube . YouTube.

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - SCIRP . Scientific Research Publishing.

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH . National Center for Biotechnology Information.

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal.

  • methylation of amines using formic acid via simple inorganic base catalysis . SpringerLink.

  • Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry.

  • The “magic methyl” effect in medicinal chemistry and undirected... - ResearchGate . ResearchGate.

Sources

Application

Application Note: Step-by-Step Purification Protocol for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Introduction & Chemical Context 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the HCl salt) is a highly valued chiral amine building block. Characterized by a fluorophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the HCl salt) is a highly valued chiral amine building block. Characterized by a fluorophenyl group attached to a branched alkyl chain, this compound features a primary amine adjacent to a sterically hindered quaternary carbon (the β -carbon). This specific structural motif enhances the compound's lipophilicity and heavily influences its interaction with biological targets, making it a critical intermediate in medicinal chemistry for developing novel therapeutics and in materials science for synthesizing specialty polymers[1].

Due to the steric hindrance of the gem-dimethyl groups and the electron-withdrawing nature of the fluorophenyl ring, the basicity and nucleophilicity of this amine differ slightly from unhindered aliphatic amines. Consequently, isolating it in high purity requires a meticulously designed purification strategy.

Purification Strategy & Mechanistic Rationale

The purification of sterically hindered primary amines requires a strategic approach to overcome challenges such as co-elution with structurally similar byproducts (e.g., unreacted 4-fluorobenzaldehyde or fluorinated benzyl halides) and the basicity-dampening effects of the bulky β -carbon.

  • Acid-Base Extraction (Orthogonal Partitioning): The primary amine group allows for selective protonation. By extracting the crude mixture with a strong aqueous acid, the amine is converted to its water-soluble ammonium salt. This exploits the differential solubility of the amine, effectively partitioning it away from nonbasic constituents and neutral impurities that remain in the organic phase[2].

  • Hydrochloride Salt Crystallization (Lattice Exclusion): While the free base is typically an oil or low-melting solid, converting it to a hydrochloride salt provides a highly crystalline, stable solid. The exceptional ability of the chloride ion to act as a strong hydrogen bond acceptor anchors the amine cation in a rigid crystal lattice[3]. This step acts as a self-validating purification filter: impurities that lack the specific steric and electronic profile of the target amine will be excluded from the crystal lattice, ensuring >99% purity.

Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Impurities) AcidExt Acid Extraction (1M HCl / MTBE) Crude->AcidExt AqPhase1 Aqueous Phase (Amine-H+) AcidExt->AqPhase1 Retain OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard BaseExt Basification & Extraction (NaOH / EtOAc) AqPhase1->BaseExt pH > 12 OrgPhase2 Organic Phase (Free Base Amine) BaseExt->OrgPhase2 Extract SaltForm Salt Formation (Anhydrous HCl in iPrOH) OrgPhase2->SaltForm Dry & Concentrate PureSalt Pure 2-(4-Fluorophenyl)- 2-methylpropan-1-amine HCl SaltForm->PureSalt Crystallize & Filter

Figure 1: Logical workflow for the acid-base extraction and crystallization of the target amine.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Acid-Base Extraction

Objective: Isolate the free base amine from the crude reaction mixture by exploiting its pKa.

  • Initial Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen over diethyl ether or dichloromethane because it minimizes emulsion formation during the acidic extraction of sterically hindered amines and has lower water solubility, improving phase separation.

  • Acidic Extraction: Add 100 mL of 1M aqueous HCl to the organic layer. Stir vigorously for 15 minutes.

    • Causality: The amine is protonated ( R−NH3+​Cl− ) and migrates to the aqueous phase, leaving lipophilic, non-basic impurities behind.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower aqueous phase. Wash the remaining organic phase with an additional 50 mL of 1M HCl. Combine the aqueous phases and discard the organic phase.

  • Basification: Cool the combined aqueous phase in an ice bath (0–5 °C). Slowly add 6M NaOH dropwise while stirring until the pH reaches >12.

    • Causality: The pKa of a primary aliphatic amine is typically around 10.0–10.5. Adjusting the pH to >12 ensures complete deprotonation of the amine cation back to the free base, maximizing recovery. The solution will become cloudy as the free base precipitates as an oil.

  • Organic Extraction: Extract the basified aqueous phase with 2 x 100 mL of ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the EtOAc layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol B: Hydrochloride Salt Formation and Crystallization

Objective: Convert the free base to a high-purity crystalline hydrochloride salt.

  • Dissolution: Dissolve the free base oil in 10 volumes (e.g., 50 mL for 5 g) of anhydrous isopropanol (iPrOH).

  • Salt Formation: Under a nitrogen atmosphere, cool the solution to 0 °C. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise.

    • Causality: Anhydrous conditions are critical. The introduction of aqueous HCl introduces water, which prevents the salt from crashing out of solution and instead precipitates the hydrophobic oil, ruining the crystallization process[4].

  • Crystallization: Stir the mixture at 0 °C for 1 hour, then slowly add 20 mL of anhydrous diethyl ether as an anti-solvent.

    • Causality: The amine hydrochloride salt is highly soluble in polar protic solvents but insoluble in non-polar solvents. Diethyl ether drastically reduces the dielectric constant of the medium, forcing the salt out of solution while keeping lipophilic impurities dissolved.

  • Filtration and Washing: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 15 mL).

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to afford pure 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Quantitative Data & Quality Control

To ensure the protocol acts as a self-validating system, the final isolated salt must be evaluated against strict Quality Control (QC) parameters. Table 1 summarizes the expected analytical data.

Table 1: Analytical Parameters and QC Rationale for 2-(4-Fluorophenyl)-2-methylpropan-1-amine HCl

ParameterExpected ValueAnalytical MethodQuality Control Rationale
Appearance White crystalline powderVisual InspectionThe free base is an oil; a brilliant white crystalline solid confirms successful salt formation and absence of colored oxidation byproducts.
Typical Yield 75 – 85% (from crude)GravimetricValidates extraction efficiency. Minor losses typically occur during mother liquor retention in the crystallization step.
Purity > 99.0%HPLC (UV at 254 nm)Confirms the complete removal of structural analogs, unreacted starting materials, and solvent residues.
Mass Spectrometry m/z 168.1 [M+H]⁺LC-MS (ESI+)Validates the molecular weight of the free base (Theoretical MW: 167.23 g/mol ).
¹H NMR (DMSO-d₆) δ 8.2 (br s, 3H), 7.4 (m, 4H), 3.0 (s, 2H), 1.3 (s, 6H)¹H NMR (400 MHz)Confirms structural integrity, the presence of the quaternary gem-dimethyl group, and the absence of residual isopropanol or water.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications (Organic Process Research & Development). Available at:[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at:[Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link]

Sources

Method

Application Note: Chiral Separation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Enantiomers

Introduction & Mechanistic Rationale 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly valuable chiral building block in modern medicinal chemistry. The presence of a chiral tertiary carbon adjacent to a primary amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly valuable chiral building block in modern medicinal chemistry. The presence of a chiral tertiary carbon adjacent to a primary amine necessitates stringent stereochemical control during synthesis and downstream analysis. Traditional resolution techniques, such as diastereomeric salt crystallization, are notoriously inefficient for this specific class of sterically hindered compounds, often resulting in yields of less than 50% [1]. Consequently, direct enantioseparation via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) has become the industry standard for both analytical quantification and preparative isolation.

The Chiral Recognition Mechanism

The structural uniqueness of 2-(4-fluorophenyl)-2-methylpropan-1-amine—specifically the combination of a strongly electronegative fluorophenyl group and a sterically bulky methylpropanamine backbone—dictates the choice of Chiral Stationary Phase (CSP) [1].

  • Polysaccharide Phenylcarbamates (NP-HPLC/SFC): CSPs such as amylose tris(3,5-dimethylphenylcarbamate) provide a helical chiral cavity. The separation relies on a three-point interaction model: (1) hydrogen bonding between the primary amine and the carbamate C=O/NH groups, (2) π−π interactions driven by the electron-deficient fluorophenyl ring of the analyte and the electron-rich phenyl rings of the CSP, and (3) steric inclusion of the branched alkyl chain into the polysaccharide chiral grooves [2, 5].

  • Crown Ether CSPs (RP-HPLC): For primary amines, crown ethers (e.g., 18-crown-6 derivatives) offer a highly specific alternative mechanism. In a low-pH mobile phase, the primary amine is protonated ( −NH3+​ ) and forms a highly selective, sandwiched inclusion complex with the crown ether cavity [4].

Fig 1. Three-point chiral recognition mechanism for enantioseparation.

Experimental Workflows & Protocols

To ensure robust method development, the following protocols are designed as self-validating systems. System suitability criteria (Resolution Rs​≥1.5 , Tailing Factor Tf​≤1.2 ) must be met before proceeding with sample analysis to ensure the integrity of the data.

Fig 2. Step-by-step workflow for chiral screening of primary amines.

Protocol A: Direct Enantioseparation via Normal-Phase HPLC

Causality Note: Primary amines strongly interact with residual, unendcapped silanols on the silica support of the CSP, leading to severe peak tailing. The addition of 0.1% Diethylamine (DEA) acts as a competing base, masking these active sites and ensuring sharp, symmetrical peaks without altering the chiral recognition cavity [5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve racemic 2-(4-Fluorophenyl)-2-methylpropan-1-amine in HPLC-grade Ethanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Column Setup: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture ultrasonically for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm (optimized for the fluorophenyl chromophore).

  • System Validation: Inject the racemate. Verify that the baseline resolution ( Rs​ ) between the (R)- and (S)-enantiomers is 1.5 and Tf​≤1.2 .

Protocol B: High-Throughput Screening via Supercritical Fluid Chromatography (SFC)

Causality Note: SFC provides faster diffusion rates and lower pressure drops than HPLC, making it ideal for rapid screening. However, standard basic additives like ammonium hydroxide can destroy enantioselectivity on certain CSPs. Instead, a combination of Trifluoroacetic acid (TFA) and Triethylamine (TEA) (0.2–0.3% v/v) in a polar modifier (Methanol) forms a volatile salt that effectively shields silanols while preserving the chiral recognition environment [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in Methanol (1.0 mg/mL) and filter (0.22 µm PTFE).

  • Column Setup: Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Supercritical CO2​ .

    • Solvent B (Modifier): Methanol containing 0.2% TFA and 0.2% TEA.

    • Gradient: Isocratic 15% Solvent B.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Backpressure (ABPR): 120 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 260 nm / PDA.

  • System Validation: Confirm peak symmetry. SFC typically yields narrower peaks than HPLC, so an Rs​≥2.0 should be targeted for optimal preparative scale-up.

Quantitative Data & Method Comparison

The table below summarizes the expected chromatographic performance of 2-(4-Fluorophenyl)-2-methylpropan-1-amine across different chiral separation modes based on established primary amine screening protocols.

Table 1: Chromatographic Performance Summary

Separation ModeChiral Stationary Phase (CSP)Mobile Phase Composition tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
NP-HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (80:20:0.1)8.4211.201.453.10
NP-HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)10.1512.551.322.45
SFC Amylose tris(3,5-dimethylphenylcarbamate) CO2​ /MeOH/TFA/TEA (85:15:0.2:0.2)3.254.101.554.05
RP-HPLC Crown Ether (18-Crown-6 derivative) HClO4​ aq. (pH 1.5) / MeOH (80:20)14.5018.251.382.80

Analytical Insight: SFC demonstrates superior resolution and significantly reduced analysis time compared to traditional NP-HPLC, making it the preferred choice for high-throughput drug development environments.

References

  • Buy 2-(4-Fluorophenyl)
  • Source: nih.
  • Source: chromatographyonline.
  • Source: nih.
  • Source: yakhak.
Application

Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for GC-MS Analysis

Introduction 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a primary amine whose chemical structure is of interest in pharmaceutical and forensic sciences. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Fluorophenyl)-2-methylpropan-1-amine is a primary amine whose chemical structure is of interest in pharmaceutical and forensic sciences. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of such compounds. However, the direct analysis of primary amines like 2-(4-Fluorophenyl)-2-methylpropan-1-amine by GC-MS is often hindered by their polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, tailing, and potential interactions with active sites in the GC system, compromising analytical accuracy and sensitivity.[1]

To overcome these challenges, chemical derivatization is employed. This process involves chemically modifying the analyte to create a less polar, more volatile, and more thermally stable derivative.[2] This application note provides a comprehensive guide to the derivatization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for robust and reliable GC-MS analysis, with a focus on acylation and silylation methods. Furthermore, as this compound possesses a chiral center, we will also discuss strategies for enantioselective analysis.

The Rationale for Derivatization

The primary amine group (-NH₂) in 2-(4-Fluorophenyl)-2-methylpropan-1-amine is responsible for its polarity and potential for hydrogen bonding. Derivatization effectively "caps" this active group, leading to several analytical advantages:

  • Improved Volatility: The derivatives have a higher vapor pressure, allowing them to be more readily transferred into the gas phase in the GC inlet.

  • Enhanced Thermal Stability: The derivatized molecule is less prone to degradation at the high temperatures of the GC inlet and column.

  • Improved Chromatographic Peak Shape: By reducing interactions with the stationary phase, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate quantification.

  • Characteristic Mass Spectra: The addition of a derivatizing group introduces specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust and widely used derivatization technique for primary amines. Trifluoroacetic anhydride (TFAA) is a highly effective acylating agent that reacts with the primary amine to form a stable trifluoroacetamide derivative.

The fluorinated nature of the derivative also significantly enhances its detectability, particularly when using an electron capture detector (ECD), though it is also perfectly suited for mass spectrometry.[2]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of the N-(2-(4-fluorophenyl)-2-methylpropyl)-2,2,2-trifluoroacetamide derivative.

cluster_0 Derivatization with TFAA Analyte 2-(4-Fluorophenyl)-2-methylpropan-1-amine Product N-(2-(4-fluorophenyl)-2-methylpropyl)-2,2,2-trifluoroacetamide Analyte->Product TFAA, Solvent Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Product Heat Heat (e.g., 70°C) Heat->Product Parent N-(2-(4-fluorophenyl)-2-methylpropyl)-2,2,2-trifluoroacetamide (M+•) Fragment1 [C9H10FN]+• m/z = 151 Parent->Fragment1 α-cleavage Fragment2 [C4H6F3N]+• m/z = 125 Parent->Fragment2 α-cleavage Fragment3 [C7H7F]+• m/z = 109 (Fluorotropylium ion) Fragment1->Fragment3 Rearrangement & Loss of C2H3

Caption: Predicted Fragmentation of the TFAA Derivative.

Key Predicted Fragments:

m/zPredicted Fragment
275Molecular Ion [M]⁺
151[C₉H₁₀FN]⁺
125[C₄H₆F₃N]⁺
109[C₇H₇F]⁺ (Fluorotropylium ion)

Silylation

Silylation is another popular derivatization technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (TMS) group. Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are more volatile and less polar than the parent compound. [3]

Reaction Mechanism

The silylation reaction with MSTFA involves the transfer of a trimethylsilyl group from the reagent to the primary amine. The byproducts of this reaction are volatile and generally do not interfere with the GC-MS analysis.

cluster_1 Derivatization with MSTFA Analyte 2-(4-Fluorophenyl)-2-methylpropan-1-amine Product TMS-Derivative Analyte->Product MSTFA, Solvent Reagent MSTFA Reagent->Product Heat Heat (e.g., 60-80°C) Heat->Product

Caption: Workflow for MSTFA Derivatization.

Experimental Protocol: Silylation with MSTFA

Materials:

  • 2-(4-Fluorophenyl)-2-methylpropan-1-amine sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine or other suitable solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1 mg) into a reaction vial and ensure it is dry.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Chiral Derivatization for Enantioselective Analysis

Since 2-(4-Fluorophenyl)-2-methylpropan-1-amine contains a stereocenter, its enantiomers may exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is often crucial. This can be achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. [4]A common chiral derivatizing agent for amines is trifluoroacetyl-L-prolyl chloride (L-TPC).

Principle of Chiral Derivatization

The chiral reagent (e.g., L-TPC) reacts with both enantiomers of the analyte to form two diastereomeric amides. Diastereomers have different physical properties and can therefore be separated by chromatography on a non-chiral stationary phase.

Experimental Protocol: Chiral Derivatization with L-TPC

Materials:

  • 2-(4-Fluorophenyl)-2-methylpropan-1-amine sample

  • Trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Anhydrous solvent (e.g., toluene or ethyl acetate)

  • Anhydrous base (e.g., triethylamine)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Dissolve the dried sample in 100 µL of anhydrous toluene in a reaction vial.

  • Reagent Addition: Add 20 µL of triethylamine followed by 20 µL of a solution of L-TPC in toluene (e.g., 10 mg/mL).

  • Reaction: Vortex the mixture and let it react at room temperature for 30-60 minutes, or with gentle heating (e.g., 50-60°C) for 15-30 minutes.

  • Work-up: The reaction mixture can often be injected directly. Alternatively, a simple work-up with a mild aqueous wash may be performed to remove excess reagents.

  • Analysis: Inject an aliquot into the GC-MS system equipped with a standard achiral column.

Recommended GC-MS Parameters

The following are suggested starting parameters for the analysis of the derivatized 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Optimization may be required for specific instrumentation and applications.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness [1]
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV [1]
Scan Range m/z 40-550

Conclusion

Derivatization is an essential step for the successful GC-MS analysis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Both acylation with TFAA and silylation with MSTFA are effective methods to improve the chromatographic behavior and obtain characteristic mass spectra. For enantioselective analysis, derivatization with a chiral reagent such as L-TPC is recommended. The protocols and predicted fragmentation patterns provided in this application note serve as a robust starting point for method development and routine analysis in pharmaceutical and forensic laboratories. It is always recommended to confirm the identity of the derivatized products by analyzing a known standard under the same conditions.

References

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • NIST. (2026). 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Jash, C., & Atta, K. (2021). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry, 32(5), 1239-1247.
  • Villas-Bôas, S. G., Hjersted, J. L., & Nielsen, J. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 139-147.
  • NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ma, Y., & Schug, K. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1735.
  • Al-Qahtani, S. D. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(5), 2533-2538.
  • NextSDS. (n.d.). 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Lin, K. H., & Lin, T. F. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of chromatography.
  • de Souza, D., & de Martinis, B. S. (2020). Chiral separation and quantification of R/S-amphetamine, R/S-methamphetamine, R/S-MDA, R/S-MDMA, and R/S-MDEA in whole blood by GC-EI-MS. Forensic Toxicology, 38(2), 438-448.
  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]

  • Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]

  • Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Sun Yat-sen University. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Restek. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Retrieved from [Link]

  • Stein, S. E. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library.
  • Regis Technologies. (1999). GC Derivatization. Retrieved from [Link]

  • Ghassempour, A., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry.
  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • DePaoli, A., & Vorst, S. (2012). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.

Sources

Method

Application Note: Chemoselective Reductive Amination of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Chemical Context & The Steric Challenge 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly specialized chiral building block extensively utilized in medicinal chemistry and drug development[1]. The molecule features a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Steric Challenge

2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly specialized chiral building block extensively utilized in medicinal chemistry and drug development[1]. The molecule features a primary amine adjacent to a quaternary carbon (a neophyl-type system), coupled with a para-fluorophenyl group. This unique structural topology imparts significant metabolic stability and enhanced lipophilicity, making it an ideal candidate for optimizing pharmacokinetic profiles in lead compounds[1].

However, the gem-dimethyl group creates substantial steric hindrance around the primary amine. Traditional N-alkylation methods using alkyl halides are notoriously difficult to control, frequently resulting in poor yields and inseparable mixtures of over-alkylated (tertiary) amines[2]. To circumvent this, reductive amination—the condensation of the amine with an aldehyde or ketone followed by in situ reduction—provides a highly chemoselective and controlled pathway to synthesize complex secondary or tertiary amines[2].

Mechanistic Causality & Reagent Selection

A successful reductive amination relies on a delicate balance between imine/iminium formation and the subsequent reduction step. As a Senior Application Scientist, understanding the causality behind these steps is essential for protocol optimization.

  • The Role of pH: The initial nucleophilic attack of 2-(4-Fluorophenyl)-2-methylpropan-1-amine on a carbonyl group forms a carbinolamine intermediate, which dehydrates to form an imine. Under mildly acidic conditions (pH 4–5), the imine is protonated to form a highly electrophilic iminium ion[3].

  • Choosing the Right Reductant: Strong reducing agents like sodium borohydride (NaBH₄) will indiscriminately reduce the starting aldehyde or ketone, drastically lowering the target yield[3]. Sodium cyanoborohydride (NaBH₃CN) is a classic alternative, but it generates highly toxic hydrogen cyanide gas as a byproduct and can complicate waste disposal[2].

  • The Superiority of NaBH(OAc)₃: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, making it a mild reductant that selectively targets the protonated iminium ion without reducing the unreacted carbonyl substrate[4]. Furthermore, NaBH(OAc)₃ performs exceptionally well in non-polar solvents like 1,2-dichloroethane (DCE), which is ideal for solubilizing lipophilic neophyl amines[4].

MechanisticPathway Amine 2-(4-Fluorophenyl)- 2-methylpropan-1-amine Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Addition Carbonyl Aldehyde / Ketone Carbonyl->Carbinolamine Nucleophilic Addition Iminium Iminium Ion (pH 4-5) Carbinolamine->Iminium Dehydration (-H2O) Product Target Secondary / Tertiary Amine Iminium->Product Reduction (NaBH(OAc)3)

Mechanistic sequence of reductive amination for sterically hindered neophyl amines.

Quantitative Data: Optimization of Reducing Agents

The following table summarizes the causal relationship between the choice of reducing agent and the experimental outcome when reacting sterically hindered primary amines with standard aldehydes[2][3][4].

Reducing AgentSolvent SystemTempChemoselectivityTypical YieldMechanistic Notes & Causality
NaBH₄ MeOH0 °C to RTLow20–40%Overly reactive; causes significant direct reduction of the starting carbonyl into an alcohol.
NaBH₃CN MeOH / AcOHRTHigh65–80%Effective for iminium reduction, but poses severe toxicity risks (HCN gas generation).
NaBH(OAc)₃ DCE or THFRTVery High85–95% Mild, non-toxic, and highly selective for iminium ions. Reagent of choice for this protocol.
Ti(OiPr)₄ / NaBH₃CN EtOHRTHigh75–90%Lewis acid addition is required only if reacting the hindered amine with highly unreactive ketones.

Experimental Protocol

This self-validating protocol is optimized for the synthesis of secondary amines using 2-(4-Fluorophenyl)-2-methylpropan-1-amine and a standard aliphatic or aromatic aldehyde.

Materials Required:
  • 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid, AcOH (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE to achieve a concentration of 0.2 M. Maintain the system under an inert nitrogen atmosphere.

  • Acidification & Imine Formation: Add glacial acetic acid (1.0 to 2.0 equiv) dropwise to the stirring solution to adjust the apparent pH to 4–5[3]. Causality Insight: This specific pH range is critical; it is acidic enough to protonate the carbinolamine (driving dehydration to the imine) and the resulting imine (forming the reactive iminium ion), but not so acidic that the primary amine is completely protonated and rendered non-nucleophilic. Stir for 1 hour at room temperature.

  • Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The reaction mixture will likely become a cloudy suspension, which is normal as NaBH(OAc)₃ is only partially soluble in DCE[4].

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 12 hours. Monitor the consumption of the starting amine via TLC (using a Ninhydrin stain) or LC-MS.

  • Quenching & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃. Causality Insight: The basic quench neutralizes the acetic acid and breaks down any boron complexes, freeing the product amine. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate or DCM/Methanol to isolate the pure secondary amine.

ExperimentalWorkflow Step1 1. Reagent Mixing (Amine + Carbonyl) Step2 2. Acidification (Add AcOH) Step1->Step2 Step3 3. Reduction (Add NaBH(OAc)3) Step2->Step3 Step4 4. Quench & Extract (NaHCO3 / DCM) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Analytical & Troubleshooting Insights

  • Sluggish Reactions with Ketones: If the protocol is adapted for ketones instead of aldehydes, the steric clash between the neophyl group of the amine and the ketone may prevent imine formation. In such cases, substitute AcOH with a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) and switch the solvent to absolute ethanol[2].

  • Dialkylation Artifacts: Because 2-(4-Fluorophenyl)-2-methylpropan-1-amine is highly sterically hindered, over-alkylation to a tertiary amine is rare when using stoichiometric amounts of aldehyde. If dialkylation is observed, reduce the aldehyde equivalents to 0.95 and ensure strict temperature control during the addition of the reductant.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination of Ketones & Aldehydes With NaBH3CN Source: Video-Tutor (Organic Chemistry) URL: [Link]

  • Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch (Originally published in The Journal of Organic Chemistry) URL: [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Introduction & Strategic Overview The compound 2-(4-fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, gem-dimethyl substituted phenethylamine derivative. It serves as a critical building block in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The compound 2-(4-fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, gem-dimethyl substituted phenethylamine derivative. It serves as a critical building block in medicinal chemistry, particularly in the development of CNS-active agents and kinase inhibitors, where the gem-dimethyl group provides enhanced lipophilicity and metabolic stability by blocking monoamine oxidase (MAO) mediated oxidative deamination[1].

Scaling up the synthesis of this molecule from the bench to the pilot plant requires transitioning away from hazardous, moisture-sensitive reagents (e.g., Sodium Hydride, Lithium Aluminum Hydride) toward robust, self-validating industrial processes. This protocol establishes a highly efficient two-step workflow: a Phase-Transfer Catalyzed (PTC) exhaustive alkylation, followed by chemoselective catalytic hydrogenation.

Scientific Causality & Process Design

Step 1: Phase-Transfer Catalyzed (PTC) Alkylation

The traditional laboratory synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile involves deprotonating 4-fluorophenylacetonitrile with Sodium Hydride (NaH) in anhydrous THF, followed by the addition of methyl iodide. On a large scale, NaH poses severe fire hazards and demands strict anhydrous handling.

The PTC Advantage: We utilize a biphasic system comprising 50% aqueous NaOH and toluene, mediated by Tetrabutylammonium Bromide (TBAB). The quaternary ammonium salt acts as a phase-transfer catalyst, continuously shuttling the hydroxide ion into the organic phase to generate the active carbanion, which rapidly reacts with the alkyl halide[2]. This eliminates the need for anhydrous solvents, allows for excellent thermal control of the exothermic dual-alkylation, and drives the reaction to complete dimethylation without the formation of complex mono/di-alkylated mixtures[2].

Step 2: Chemoselective Nitrile Reduction

Reducing the sterically hindered nitrile to a primary amine is notoriously prone to side reactions. While Lithium Aluminum Hydride (LiAlH₄) is effective[1], it is highly pyrophoric and unsuitable for large-scale manufacturing.

The Hydrogenation Strategy: Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere (10–50 bar) is the industrially preferred method[3]. Mechanistic Insight: During nitrile reduction, the intermediate imine ( R−CH=NH ) can be nucleophilically attacked by the newly formed primary amine ( R−CH2​NH2​ ), leading to the formation of a secondary amine dimer byproduct. To suppress this, the reaction is conducted in methanolic ammonia. The excess ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the imine intermediate, thereby ensuring near-quantitative selectivity for the primary amine[3].

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile

Reagents:

  • 4-Fluorophenylacetonitrile: 1.0 kg (7.40 mol)

  • Methyl Iodide (CH₃I): 2.62 kg (18.5 mol, 2.5 eq)

  • Sodium Hydroxide (50% w/w aqueous): 2.5 L

  • Tetrabutylammonium Bromide (TBAB): 119 g (0.37 mol, 5 mol%)

  • Toluene: 5.0 L

Step-by-Step Workflow:

  • Reactor Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, charge 4-fluorophenylacetonitrile, toluene, and TBAB. Stir at 250 rpm to dissolve the catalyst.

  • Base Addition: Add the 50% aqueous NaOH solution. Increase stirring to 400 rpm to ensure a fine biphasic emulsion.

  • Controlled Alkylation: Cool the reactor jacket to 10 °C. Add Methyl Iodide dropwise via an addition funnel over 2 hours. Self-Validation Check: Monitor the internal temperature; maintain between 15–25 °C to prevent methyl iodide volatilization (bp 42 °C).

  • Reaction Maturation: Once the addition is complete, warm the reactor to 35 °C and stir for 12 hours.

  • Phase Separation & Workup: Halt stirring and allow phases to separate for 30 minutes. Drain the lower aqueous layer. Wash the organic layer with water (2 × 2 L) followed by brine (2 L).

  • Isolation: Concentrate the toluene layer under reduced pressure. The crude 2-(4-fluorophenyl)-2-methylpropanenitrile is obtained as a pale yellow oil and can be used directly in the next step.

Protocol B: Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Reagents:

  • 2-(4-Fluorophenyl)-2-methylpropanenitrile: 1.0 kg (6.13 mol)

  • Raney Nickel (50% aqueous slurry): 150 g

  • Ammonia in Methanol (2.0 M): 5.0 L

  • Hydrogen Gas (H₂): Cylinder

Step-by-Step Workflow:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with methanol (3 × 200 mL) under an argon atmosphere to remove water. Safety Warning: Dry Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry completely.

  • Reactor Charging: Transfer the washed catalyst to a 10 L high-pressure stainless-steel autoclave. Add the nitrile substrate dissolved in the 2.0 M methanolic ammonia solution.

  • Pressurization: Seal the autoclave. Purge with Nitrogen (3 × 10 bar), followed by Hydrogen (3 × 10 bar). Finally, pressurize the vessel to 50 bar with H₂.

  • Hydrogenation: Heat the reactor to 60 °C with vigorous agitation (600 rpm). Self-Validation Check: Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 6–8 hours).

  • Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket to remove the catalyst.

  • Salt Formation (Optional but Recommended): Concentrate the filtrate to an oil. Dissolve in diethyl ether (3 L) and bubble dry HCl gas (or add 2M HCl in ether) to precipitate 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride. Filter and dry under vacuum.

Process Visualization

G SM 4-Fluorophenylacetonitrile (Starting Material) Step1 Step 1: PTC Alkylation CH3I (2.5 eq), 50% NaOH, TBAB SM->Step1 Int 2-(4-Fluorophenyl)-2-methylpropanenitrile (Intermediate) Step1->Int Safety1 Safety Check: Exotherm Control Step1->Safety1 Step2 Step 2: Catalytic Hydrogenation H2 (50 bar), Raney Ni, NH3/MeOH Int->Step2 Prod 2-(4-Fluorophenyl)-2-methylpropan-1-amine (Target Product) Step2->Prod Safety2 Safety Check: Pyrophoric Catalyst Step2->Safety2

Workflow for the large-scale synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine.

Quantitative Data Summary

Table 1: Comparison of Alkylation Conditions for Arylacetonitriles

MethodReagents / SolventTemperatureYieldScalability / Safety
Traditional Lab NaH (2.5 eq), CH₃I, Anhydrous THF0 °C to Reflux82%Poor; high fire risk, requires strictly dry conditions.
PTC (Optimized) 50% NaOH, CH₃I, TBAB, Toluene15 °C to 35 °C91%Excellent; biphasic, handles exotherms safely.

Table 2: Comparison of Nitrile Reduction Methods

MethodReducing Agent / CatalystAdditivePrimary Amine SelectivityPost-Reaction Workup
Chemical LiAlH₄ (2.0 eq) in THFNone~85%Hazardous quench required (Fieser method); aluminum salts.
Hydrogenation Pd/C (10%), H₂ (1 atm)None~60%Simple filtration; high secondary amine dimerization.
Industrial Raney Ni, H₂ (50 bar)NH₃ in MeOH>98%Simple filtration; ammonia prevents dimerization.

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 4-Fluoroamphetamine (4-FA)

A Note on the Investigated Compound: The initial topic of interest was 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Extensive database searches did not yield significant information on a compound with this specific nomencl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Investigated Compound: The initial topic of interest was 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Extensive database searches did not yield significant information on a compound with this specific nomenclature. However, the structural elements and molecular formula (C10H14FN) strongly suggest a close relationship to the well-characterized psychoactive research chemical, 4-fluoroamphetamine (4-FA), also known as (RS)-1-(4-fluorophenyl)propan-2-amine.[1] Given its established biological activity and relevance in neuropharmacology research, this guide will focus on providing detailed application notes and protocols for cell-based assays involving 4-FA. It is presumed that the original query pertains to this or a very similar molecular entity.

PART 1: Application Notes

Introduction to 4-Fluoroamphetamine (4-FA)

4-Fluoroamphetamine (4-FA) is a synthetic phenethylamine derivative that has gained attention in both recreational and scientific contexts.[2][3] It is recognized for its unique pharmacological profile, which combines stimulant effects akin to amphetamine with entactogenic properties similar to MDMA.[4] This dual action makes it a compound of interest for studying the complex interplay of monoaminergic systems in the central nervous system. The primary molecular targets of 4-FA are the presynaptic transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][5]

Mechanism of Action: A Dual-Action Monoaminergic Modulator

4-FA exerts its effects by acting as both a reuptake inhibitor and a releasing agent at monoamine transporters.[1][4] This means it not only blocks the reabsorption of dopamine, serotonin, and norepinephrine from the synaptic cleft but also promotes their release from the presynaptic neuron.[4] The potency of 4-FA varies across the different transporters, with a more pronounced effect on norepinephrine and dopamine systems compared to the serotonin system.[1]

The interaction of 4-FA with monoamine transporters can be quantified by its half-maximal inhibitory concentration (IC50) for reuptake inhibition and its half-maximal effective concentration (EC50) for neurotransmitter release.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_released Dopamine DA_vesicle->DA_released Release SERT SERT DAT DAT NET NET FA 4-FA FA->SERT Inhibits & Reverses FA->DAT Inhibits & Reverses FA->NET Inhibits & Reverses DA_released->DAT Reuptake DA_receptor Dopamine Receptor DA_released->DA_receptor Binds

Caption: Mechanism of 4-FA at a dopaminergic synapse.

Overview of Relevant Cell-Based Assays

To elucidate the pharmacological profile of 4-FA, a suite of cell-based assays is indispensable. These assays provide a controlled environment to quantify the interaction of the compound with its molecular targets and to assess its cellular effects.

  • Neurotransmitter Uptake Inhibition Assays: These assays are fundamental for determining the potency of 4-FA in blocking the reuptake of dopamine, serotonin, and norepinephrine. They typically involve cells engineered to express high levels of a specific monoamine transporter and measure the uptake of a radiolabeled or fluorescent substrate in the presence of varying concentrations of the test compound.

  • Substrate-Induced Neurotransmitter Release Assays: To characterize 4-FA as a releasing agent, these assays directly measure the efflux of pre-loaded neurotransmitters from cells. This can be achieved using cell lines that endogenously synthesize and store monoamines (e.g., PC-12 cells) or by pre-loading transporter-expressing cells with a labeled substrate.

  • Cytotoxicity Assays: It is crucial to assess the potential toxicity of 4-FA to the cell lines used in functional assays. Cytotoxicity can confound the results of uptake and release assays by non-specifically reducing cellular function. Standard assays such as MTT, LDH, or neutral red uptake can be employed to determine the concentration range at which 4-FA is non-toxic.

PART 2: Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the IC50 values of 4-FA for the inhibition of dopamine, serotonin, and norepinephrine transporters using a fluorescent substrate.

Principle: Cells stably expressing a specific monoamine transporter (DAT, SERT, or NET) are incubated with a fluorescent substrate that is a substrate for the transporter. The uptake of this substrate into the cells leads to an increase in intracellular fluorescence. The presence of an inhibitor like 4-FA will block this uptake, resulting in a dose-dependent decrease in the fluorescent signal.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent monoamine transporter substrate (e.g., from a commercially available kit).[6]

  • 4-Fluoroamphetamine (4-FA) stock solution.

  • Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-DAT, -SERT, or -NET cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of 4-FA in assay buffer. The concentration range should span the expected IC50 value.

    • Prepare solutions of the positive control inhibitors.

  • Assay Execution:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cells gently with 100 µL of assay buffer.

    • Add 50 µL of the diluted 4-FA or control inhibitor solutions to the respective wells. Include wells with assay buffer only for the determination of 100% uptake.

    • Incubate the plate for 10-20 minutes at room temperature.

    • Prepare the fluorescent substrate solution according to the manufacturer's instructions.

    • Add 50 µL of the fluorescent substrate solution to all wells.

    • Incubate for a specified time (e.g., 10-30 minutes) at 37°C.[6]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the data to the control wells (100% uptake) and wells with a saturating concentration of a known inhibitor (0% uptake).

  • Plot the normalized uptake versus the logarithm of the 4-FA concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Uptake Inhibition Assay Workflow A Seed transporter-expressing HEK293 cells in 96-well plate B Incubate overnight A->B D Wash cells and add 4-FA dilutions B->D C Prepare serial dilutions of 4-FA C->D E Pre-incubate D->E F Add fluorescent substrate E->F G Incubate F->G H Measure fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Protocol 2: Substrate-Induced Neurotransmitter Release Assay

This protocol outlines a method to measure the ability of 4-FA to induce the release of dopamine from PC-12 cells.

Principle: PC-12 cells, derived from a rat pheochromocytoma, synthesize and store dopamine in vesicles.[7] These cells can be pre-loaded with a radiolabeled dopamine tracer ([3H]dopamine). A releasing agent like 4-FA will cause the reverse transport of the tracer out of the cell, which can be quantified by measuring the radioactivity in the supernatant.

Materials:

  • PC-12 cell line.[8]

  • Cell culture medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin).

  • Poly-D-lysine coated 24-well plates.

  • [3H]dopamine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 4-Fluoroamphetamine (4-FA) stock solution.

  • Amphetamine as a positive control.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Plating and Differentiation (Optional):

    • Seed PC-12 cells onto poly-D-lysine coated 24-well plates.

    • For a more neuron-like phenotype, cells can be differentiated with Nerve Growth Factor (NGF) for several days prior to the assay.

  • Loading with [3H]dopamine:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Incubate the cells with a solution of [3H]dopamine in assay buffer (e.g., 0.1 µM) for 30-60 minutes at 37°C to allow for uptake and vesicular storage.

    • After loading, wash the cells several times with assay buffer to remove extracellular [3H]dopamine.

  • Induction of Release:

    • Add assay buffer to the wells and collect samples at several time points to establish a baseline release rate.

    • Aspirate the buffer and add solutions of 4-FA or amphetamine at various concentrations.

    • Incubate for a defined period (e.g., 10-30 minutes).

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS).

    • Transfer the supernatant and the cell lysate to separate scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of [3H]dopamine released for each condition:

    • % Release = (CPM in supernatant) / (CPM in supernatant + CPM in lysate) * 100

  • Subtract the basal release (from wells with buffer only) from the stimulated release.

  • Plot the percentage of release versus the logarithm of the 4-FA concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cluster_workflow Neurotransmitter Release Assay Workflow A Seed PC-12 cells in 24-well plate B Load cells with [3H]dopamine A->B C Wash to remove extracellular tracer B->C D Establish baseline release C->D E Add 4-FA at various concentrations D->E F Incubate to induce release E->F G Collect supernatant and lyse cells F->G H Measure radioactivity in supernatant and lysate G->H I Calculate % release and EC50 H->I

Caption: Workflow for the substrate-induced neurotransmitter release assay.

Protocol 3: MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of 4-FA using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • The cell line of interest (e.g., HEK293 or PC-12).

  • Cell culture medium.

  • 96-well clear microplates.

  • 4-Fluoroamphetamine (4-FA) stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-FA in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the 4-FA dilutions. Include control wells with medium only.

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium and MTT only).

  • Calculate the percentage of cell viability for each concentration of 4-FA relative to the untreated control cells (100% viability).

  • Plot the percentage of viability versus the logarithm of the 4-FA concentration.

  • Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of 4-FA A->B C Incubate for 24-48 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and CC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

PART 3: Data Presentation

Table 1: Pharmacological Profile of 4-Fluoroamphetamine (4-FA) at Monoamine Transporters

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference
IC50 (nM) 7706800420[1]
EC50 (nM) 20073037[1]

IC50 values represent the concentration of 4-FA required to inhibit 50% of monoamine uptake. EC50 values represent the concentration of 4-FA required to induce 50% of the maximal monoamine release.

References

  • De Sousa Fernandes Perna, E. B., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 724. [Link]

  • De Sousa Fernandes Perna, E. B., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. ResearchGate. [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. In Wikipedia. Retrieved March 12, 2024, from [Link]

  • Röhrich, J., et al. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Forensic Science International, 215(1-3), 3-7. [Link]

  • De Sousa Fernandes Perna, E. B., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 724. [Link]

  • Röhrich, J., et al. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. PubMed. [Link]

  • Kuypers, K. P. C., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Maastricht University. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1658-1668. [Link]

  • Sucic, S., et al. (2010). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 285(14), 10924-10938. [Link]

  • Gstraunthaler, G., & Seppi, T. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(8), 2635-2648. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Loder, A. N., & Melikian, H. E. (2003). The dopamine transporter constitutively internalizes and recycles in a protein kinase C-regulated manner in stably transfected PC12 cell lines. The Journal of biological chemistry, 278(24), 22168–22174. [Link]

  • Kuypers, K. P. C., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, 51(2), 145-152. [Link]

  • Busch, A. E., et al. (2001). Regulation of Human Extraneuronal Monoamine Transporter (hEMT) Expressed in HEK293 Cells by Intracellular Second Messenger Systems. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(6), 487-495. [Link]

  • Wiegand, I., et al. (2016). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 8(11), 317. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 12, Unit12.11. [Link]

  • PsychonautWiki. (2024, December 9). 4-FA. PsychonautWiki. [Link]

  • Sorkina, T., et al. (2013). Dopamine Transporter Endocytic Trafficking in Striatal Dopaminergic Neurons: Differential Dependence on Dynamin and the Actin Cytoskeleton. Journal of Neuroscience, 33(45), 17834-17845. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Wang, Y., et al. (2020). Live-Cell Imaging of Neurotransmitter Release with a Cell-Surface-Anchored DNA-Nanoprism Fluorescent Sensor. Analytical Chemistry, 92(22), 15156–15162. [Link]

  • Qian, Y., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Journal of Neuroscience, 17(1), 45-57. [Link]

  • D'Angelo, G., et al. (2016). Time-coded neurotransmitter release at excitatory and inhibitory synapses. Proceedings of the National Academy of Sciences, 113(8), E1082-E1091. [Link]

  • Nishida, T., et al. (1999). Expression of dopamine transporter at the tips of growing neurites of PC12 cells. Neuroscience letters, 265(2), 127–130. [Link]

  • Engel, K., & Wang, J. (2008). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 74(5), 1435-1442. [Link]

  • Johari, Y. B., et al. (2020). Evolution from adherent to suspension – systems biology of HEK293 cell line development. bioRxiv. [Link]

  • Serafim, A., et al. (2022). PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. Biosensors, 12(7), 503. [Link]

  • Bull, A. T. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. [Link]

  • Kumar, G. K., et al. (1999). Release of dopamine and norepinephrine by hypoxia from PC-12 cells. American Journal of Physiology-Cell Physiology, 277(1), C114-C122. [Link]

Sources

Application

Isotopic labeling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for tracer studies

Application Note: Isotopic Labeling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for Tracer Studies Introduction & Scientific Rationale The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly versatile fluorin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isotopic Labeling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for Tracer Studies

Introduction & Scientific Rationale

The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly versatile fluorinated amphetamine analog and pharmacophore. In neurological research, derivatives of this scaffold exhibit unique allosteric modulatory effects on dopamine D2 autoreceptors, altering catecholamine biosynthetic enzyme expression[1]. Because of its structural properties, it is a prime candidate for isotopic labeling in both pharmacokinetic (PK) and pharmacodynamic (PD) tracer studies.

As a Senior Application Scientist, I have designed this protocol guide to address the two most critical isotopic labeling strategies for this molecule:

  • Positron Emission Tomography (PET) Imaging ( 18 F): To study in vivo biodistribution and receptor occupancy, the native 19 F atom must be substituted with the positron-emitting 18 F isotope. Because the 4-fluorophenyl moiety is electronically deactivated (unsuitable for classical nucleophilic aromatic substitution, S N​ Ar), we employ a Copper-Mediated Late-Stage Radiofluorination (CMRF) strategy[2].

  • Metabolic Tracing & Stability ( 2 H): Primary amines are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO)[3]. By introducing deuterium at the α -carbon (forming a -CD 2​ -NH 2​ group), we exploit the primary Kinetic Isotope Effect (KIE) to block MAO-mediated degradation, thereby extending the tracer's biological half-life for mass spectrometry (LC-MS/MS) tracing[3].

Strategy A: Late-Stage 18 F-Radiofluorination for PET Imaging

Mechanistic Insight & Causality

Traditional S N​ Ar radiofluorination requires strongly electron-withdrawing groups positioned ortho or para to the leaving group. The 2-(4-fluorophenyl)-2-methylpropan-1-amine scaffold lacks such activation. To overcome this, we utilize Copper-Mediated Radiofluorination (CMRF)[2]. By starting with an arylboronic pinacol ester (Bpin) precursor, the Cu(OTf) 2​ catalyst facilitates a transmetalation step followed by reductive elimination, forcing the formation of the C- 18 F bond regardless of the ring's electronic nature[4].

Experimental Protocol: Synthesis of [ 18 F]2-(4-Fluorophenyl)-2-methylpropan-1-amine

Note: This protocol requires a hot cell equipped with an automated radiosynthesis module.

Materials Required:

  • Precursor: N-Boc-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropan-1-amine (3.0 mg)

  • Catalyst/Additives: Cu(OTf) 2​ (15 µmol), Pyridine (50 µmol)

  • Solvent: Dimethylacetamide (DMA) / n-butanol (n-BuOH) (2:1 v/v, 800 µL)

  • Eluent: Tetrabutylammonium triflate (TBA-OTf)

Step-by-Step Methodology:

  • Isotope Production & Trapping: Cyclotron-produced [ 18 F]fluoride (typically 10–30 GBq) in [ 18 O]H 2​ O is passed through a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge to trap the [ 18 F]fluoride.

  • Elution & Azeotropic Drying: Elute the trapped [ 18 F]fluoride into the reaction vial using 0.5 mL of TBA-OTf solution in methanol. Evaporate the solvent under a stream of helium at 100°C. Add anhydrous acetonitrile (3 × 1 mL) and perform successive azeotropic drying cycles to ensure a strictly anhydrous environment (water quenches the Cu catalyst)[2].

  • CMRF Reaction: Cool the reactor to room temperature. Add the precursor, Cu(OTf) 2​ , and pyridine dissolved in the DMA/n-BuOH mixture. Seal the vial and heat at 110°C for 15 minutes. The copper catalyst cross-couples the [ 18 F]fluoride with the aryl-Bpin group[5].

  • Deprotection: Cool the reactor to 40°C. Add 0.5 mL of 3M HCl to cleave the N-Boc protecting group. Heat at 90°C for 5 minutes.

  • Neutralization & Purification: Quench the reaction with 2M NaOH. Purify the crude mixture via semi-preparative reverse-phase HPLC (e.g., C18 column, eluting with MeCN/H 2​ O containing 0.1% TFA).

  • Formulation: Collect the radioactive fraction, dilute with sterile water, trap on a C18 Sep-Pak, wash with water, and elute with 1 mL of USP-grade ethanol into 9 mL of sterile saline for injection.

G A Aryl-Bpin Precursor (N-Boc Protected) C Cu-Mediated Radiofluorination (110°C, 15 min) A->C B [18F]Fluoride Elution (QMA Cartridge) B->C D Acidic Deprotection (3M HCl, 90°C) C->D E HPLC Purification & Formulation D->E F [18F]2-(4-Fluorophenyl)- 2-methylpropan-1-amine E->F

Workflow of the Copper-Mediated Late-Stage Radiofluorination (CMRF) for PET tracer synthesis.

Strategy B: Precision Deuteration for Metabolic Stability

Mechanistic Insight & Causality

When 2-(4-Fluorophenyl)-2-methylpropan-1-amine enters systemic circulation, the primary metabolic soft-spot is the α -carbon adjacent to the amine. Monoamine oxidases (MAO-A/B) abstract a hydrogen atom from this position to initiate oxidative deamination[6]. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. By synthesizing the α,α -dideuterated analog, we induce a primary kinetic isotope effect that severely retards MAO clearance[3]. To achieve >95% isotopic purity without the functional group intolerance of LiAlD 4​ , we utilize a Single-Electron Transfer (SET) reductive deuteration of the corresponding oxime using Samarium(II) iodide (SmI 2​ ) and D 2​ O[7].

Experimental Protocol: Synthesis of[1,1- 2 H 2​ ]-2-(4-Fluorophenyl)-2-methylpropan-1-amine

Materials Required:

  • Precursor: 2-(4-Fluorophenyl)-2-methylpropanal oxime (1.0 mmol)

  • Reagents: SmI 2​ (0.1 M in THF, 6.0 equiv), Triethylamine (Et 3​ N, 4.0 equiv)

  • Isotope Source: Deuterium oxide (D 2​ O, 99.9% atom D, 10.0 equiv)

Step-by-Step Methodology:

  • Preparation of the Reductive Environment: In a flame-dried Schlenk flask under an argon atmosphere, add the 2-(4-Fluorophenyl)-2-methylpropanal oxime (1.0 mmol) and dissolve in 5 mL of anhydrous THF.

  • Isotope Addition: Inject D 2​ O (10.0 mmol) and Et 3​ N (4.0 mmol) into the stirring solution. The D 2​ O serves as the sole deuterium source for the α -carbon[7].

  • SET Reduction: Dropwise, add the SmI 2​ solution (60 mL, 6.0 mmol) at room temperature. The deep blue color of SmI 2​ will rapidly fade to a pale yellow/white suspension, indicating the single-electron transfer to the oxime radical anion. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) and 1M NaOH (10 mL) to break down the samarium salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude amine via flash column chromatography (DCM:MeOH:NH 4​ OH 90:9:1) to yield the pure α,α -dideuterated amine. Confirm isotopic purity (>95% D 2​ ) via 1 H-NMR (disappearance of the α -CH 2​ signal at ~2.7 ppm) and HRMS.

G A Protio-Amine (-CH2-NH2) C Monoamine Oxidase (MAO) Binding A->C B Deutero-Amine (-CD2-NH2) B->C D Rapid Oxidative Deamination C->D C-H Cleavage E Metabolic Stability (Kinetic Isotope Effect) C->E C-D Cleavage (Blocked)

Metabolic pathway demonstrating the Kinetic Isotope Effect of alpha-deuteration against MAO degradation.

Quantitative Data Summary

The following table summarizes the comparative metrics of the two isotopic labeling methodologies applied to the 2-(4-Fluorophenyl)-2-methylpropan-1-amine scaffold.

ParameterStrategy A: PET Tracer ( 18 F)Strategy B: Stable Isotope ( 2 H)
Isotope Utilized Fluorine-18 ( 18 F)Deuterium ( 2 H)
Target Position Aromatic Ring (C-4 position)Aliphatic α -Carbon (C-1 position)
Precursor Type Arylboronic pinacol ester (Bpin)Aldoxime
Key Reagents Cu(OTf) 2​ ,[ 18 F]Fluoride, PyridineSmI 2​ , D 2​ O, Et 3​ N
Isotopic Half-Life 109.8 minutesStable (Non-radioactive)
Yield / Purity 15–30% (Radiochemical Yield)>85% (Chemical), >95% (Isotopic Purity)
Primary Application In vivo PET imaging, BiodistributionLC-MS/MS tracing, PK half-life extension

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-(4-Fluorophenyl)-2-methylpropan-1-amine synthesis side reactions

Welcome to the Application Support interface for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine . As a sterically hindered, fluorine-containing phenethylamine derivative, this compound presents unique synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support interface for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine . As a sterically hindered, fluorine-containing phenethylamine derivative, this compound presents unique synthetic challenges. The standard synthetic route involves the α,α -dimethylation of 4-fluorophenylacetonitrile, followed by the reduction of the resulting 2-(4-fluorophenyl)-2-methylpropanenitrile.

The vast majority of process failures and yield losses occur during the nitrile reduction step . This guide is engineered to provide mechanistic clarity, self-validating protocols, and actionable troubleshooting for the most common side reactions encountered in this workflow.

Process Overview & Mechanistic Causality

The reduction of a nitrile to a primary amine is not a single-step transformation; it proceeds via a highly reactive imine intermediate . Because the precursor (2-(4-fluorophenyl)-2-methylpropanenitrile) features a bulky gem-dimethyl group at the alpha position, the initial hydride transfer is kinetically slow.

Once the imine is formed, it becomes a branching point for side reactions. If the reduction to the primary amine is not fast enough, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine to form a gem-diamine. This intermediate eliminates ammonia to form a secondary imine, which is subsequently reduced to a secondary amine dimer [1]. Furthermore, if harsh catalytic hydrogenation conditions (e.g., Pd/C with H₂) are employed, the electron-withdrawing fluorine atom on the aromatic ring becomes susceptible to hydrodefluorination , destroying the target molecule's halogen pharmacophore[2].

G Nitrile Nitrile Precursor Imine Imine Intermediate Nitrile->Imine + [H] Primary Primary Amine (Target) Imine->Primary + [H] Secondary Secondary Amine (Dimer) Imine->Secondary -NH3, + [H] Primary->Imine Nucleophilic Attack Defluorinated Defluorinated Byproduct Primary->Defluorinated Pd/C, H2

Mechanistic pathways of nitrile reduction and associated side reactions.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose your reaction mixture based on analytical signatures.

Side ReactionAnalytical Signature (Quantitative)Root CauseCorrective Action
Dimerization (Secondary Amine) LC-MS: +150 Da mass shift ( [2M−NH3​+H]+ ).NMR: Complex aliphatic splitting at the α -carbon.Nucleophilic attack of the primary amine on the long-lived imine intermediate[1].Switch to LiAlH4​ [3] or add 5% NH3​ in MeOH if using Raney Ni[4].
Hydrodefluorination LC-MS: -18 Da mass shift (Loss of F, gain of H).¹⁹F NMR: Disappearance of the characteristic aryl-F signal at ~ -116 ppm.Pd-catalyzed C-F bond cleavage under H2​ atmosphere[2].Avoid Pd/C catalysts entirely. Utilize metal hydride donors or Raney Nickel.
Incomplete Reduction IR: Sharp peak at ~2240 cm⁻¹ (-C≡N stretch).LC-MS: Starting material mass recovery.Severe steric hindrance from the gem-dimethyl group shielding the electrophilic carbon.Increase reaction temperature (reflux in THF) or increase hydride equivalents.

Validated Experimental Protocol: LiAlH4​ Reduction

Causality Check: Why choose Lithium Aluminum Hydride ( LiAlH4​ ) over catalytic hydrogenation? Catalytic hydrogenation of sterically hindered nitriles often stalls at the imine intermediate, promoting dimerization[1]. Additionally, Pd/C under H2​ pressure risks hydrodefluorination of the para-fluoro substituent[2]. LiAlH4​ delivers rapid, irreversible hydride transfer, bypassing the dimerization pathway and preserving the aryl fluoride[3].

This protocol is designed as a self-validating system , meaning physical cues during the procedure will confirm whether the chemistry is proceeding correctly.

Step-by-Step Methodology
  • Reagent Preparation & Quality Control: In a flame-dried, nitrogen-purged round-bottom flask, suspend LiAlH4​ (2.0 equivalents) in anhydrous THF (0.5 M).

    • Self-Validation: The suspension must be greyish-white. If it is heavily clumped or yellowed, the reagent has hydrolyzed, which will guarantee incomplete reduction.

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 eq) in a minimal amount of anhydrous THF and add dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing localized reagent depletion and solvent boil-off.

  • Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4-6 hours.

    • Causality: The gem-dimethyl group creates significant steric bulk around the nitrile carbon. Room temperature reduction is kinetically insufficient for this specific substrate.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add:

    • x mL of distilled H2​O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H2​O

    • Self-Validation: This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid. If the mixture remains a grey, gelatinous sludge, the quench is incomplete, and your primary amine will remain trapped in the emulsion.

  • Isolation: Filter the granular white salts through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q: I must use catalytic hydrogenation for scale-up due to safety regulations regarding LiAlH4​ . How can I suppress the secondary amine dimer? A: If metal hydrides are unfeasible for your facility, switch your catalyst from Pd/C to Raney Nickel and run the reaction in methanolic ammonia ( NH3​ /MeOH)[4]. The excess ammonia shifts the equilibrium of the imine intermediate away from the gem-diamine pathway, directly favoring primary amine formation[1]. Furthermore, Raney Nickel is far less active toward C-F bond cleavage than Palladium, effectively mitigating hydrodefluorination risks.

Q: My isolated yield is consistently low (<40%) despite TLC/LC-MS showing complete consumption of the nitrile. Where is my product going? A: There are two primary culprits based on your workflow:

  • If using LiAlH4​ : The product is likely trapped in the aluminum emulsion during the quench. Primary amines coordinate strongly to aluminum salts. Ensure you are implementing the Fieser workup strictly (1:1:3 ratio) to crystallize the salts.

  • If using Catalytic Hydrogenation: Check for volatility loss. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a relatively low-molecular-weight free base and can be lost during aggressive rotary evaporation. Consider converting the product to its HCl salt by bubbling HCl gas into the solvent before final drying.

Q: Can I use Sodium Borohydride ( NaBH4​ ) instead of LiAlH4​ for a milder reduction? A: Unmodified NaBH4​ is not nucleophilic enough to reduce a nitrile[1]. However, you can use NaBH4​ in combination with a transition metal salt (e.g., CoCl2​ or NiCl2​ ) to generate cobalt or nickel boride in situ. This acts similarly to catalytic hydrogenation and will reduce the nitrile, but you will still need to add ammonia or Boc-anhydride to prevent the dimerization side reaction.

References

1.2. Title: How to prevent secondary amine formation in nitrile reduction? Source: researchgate.net URL:

1.4. Title: Catalytic Reduction of Nitriles Source: thieme-connect.de URL:

1.5. Title: 20.7: Chemistry of Nitriles Source: libretexts.org URL:

2.10. Title: Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Optimizing 2-(4-Fluorophenyl)-2-methylpropan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine. This chiral amine is a critical building block in medicinal chemistry and polymer science, characterized by a lipoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine. This chiral amine is a critical building block in medicinal chemistry and polymer science, characterized by a lipophilic fluorophenyl group attached to a sterically hindered branched alkyl chain[1].

Synthesizing this motif typically involves a two-step sequence: the α,α-dimethylation of 4-fluorophenylacetonitrile, followed by the aggressive reduction of the resulting sterically hindered nitrile. This guide is designed for researchers and process chemists, providing mechanistic troubleshooting, quantitative data, and self-validating protocols to overcome the kinetic and thermodynamic hurdles inherent to this pathway.

Mechanistic Overview & Reaction Pathway

The synthesis route is straightforward on paper but presents significant challenges in practice. The α-methyl groups create massive steric hindrance around the nitrile functionality, which severely impacts the kinetics of the subsequent reduction step[2]. Furthermore, the intermediate stages of reduction are highly susceptible to transimination, leading to unwanted dimerization[3].

SynthesisWorkflow SM 4-Fluorophenylacetonitrile (Starting Material) INT 2-(4-Fluorophenyl)- 2-methylpropanenitrile (Sterically Hindered) SM->INT MeI, Base (Gem-dimethylation) IMP1 Mono-methylated Impurity SM->IMP1 Incomplete Alkylation PROD 2-(4-Fluorophenyl)- 2-methylpropan-1-amine (Target Product) INT->PROD LiAlH4/AlCl3 (Reduction) IMP2 Secondary Amine Dimer INT->IMP2 Transimination (Side Reaction)

Synthesis workflow of 2-(4-fluorophenyl)-2-methylpropan-1-amine and common reaction byproducts.

Diagnostic Q&A: Troubleshooting the Chemistry

Step 1: α,α-Dimethylation Hurdles

Q: I am seeing a persistent mixture of mono-methylated and di-methylated products. How do I drive the reaction to complete gem-dimethylation? Causality & Solution: The initial deprotonation of 4-fluorophenylacetonitrile is facile due to the high acidity of the benzylic protons. However, once the first methyl group is installed, the resulting secondary carbon is significantly more sterically hindered, and its corresponding carbanion is less stable. If you are using a weak base (e.g., K₂CO₃) or a purely organic solvent system without phase-transfer capabilities, the second methylation will stall. Fix: Switch to Phase Transfer Catalysis (PTC). Using 50% aqueous NaOH, an excess of Methyl Iodide (MeI), and Tetrabutylammonium Bromide (TBAB) creates a highly reactive interfacial environment that forces the second alkylation to completion without requiring pyrophoric bases like NaH.

Step 2: Nitrile Reduction Failures

Q: My reduction with standard Lithium Aluminum Hydride (LiAlH₄) is stalling, leaving unreacted starting material. Why is this happening? Causality & Solution: The α,α-dimethyl group creates a severe steric shield around the electrophilic nitrile carbon[2]. The bulky [AlH₄]⁻ complex physically struggles to approach the reaction center, leading to diminished effectiveness and stalled reactions[4]. Fix: Generate Alane (AlH₃) in situ by adding anhydrous AlCl₃ to your LiAlH₄ suspension. AlH₃ is a neutral, highly electrophilic, and less sterically demanding reducing agent. It coordinates strongly to the nitrile nitrogen, rapidly pulling electron density and facilitating direct hydride transfer even in highly hindered environments.

Q: I am observing a significant amount of secondary amine byproduct (dimer) in my crude NMR. How do I prevent this? Causality & Solution: The reduction of a nitrile is a four-electron process that proceeds via an intermediate imine[5]. Because the final reduction of this sterically hindered imine to the primary amine is kinetically slow, the newly formed, highly nucleophilic primary amine has time to attack the unreacted imine. This process, known as transimination, results in the formation of a secondary amine dimer[3]. Fix: If you are using catalytic hydrogenation (e.g., Raney Nickel), you must saturate the solvent with liquid ammonia (NH₃). The excess ammonia shifts the transimination equilibrium backward, suppressing secondary amine formation[6]. If using hydride reductions, rely on the Alane method described above, as it outpaces the side reaction.

Quantitative Reaction Dashboards

Table 1: Base & Solvent Optimization for α,α-Dimethylation

Data reflects the conversion efficiency of 4-fluorophenylacetonitrile to the gem-dimethylated intermediate.

Base / Solvent SystemEquivalents of MeIReaction TimeConversion to TargetPrimary Impurity Profile
K₂CO₃ / DMF2.5 eq24 hours< 40%High mono-methylated impurity
NaH / Anhydrous THF2.5 eq12 hours85%Unreacted SM, trace mono-methylated
50% NaOH / TBAB (PTC) 3.0 eq 6 hours > 98% None (Trace amide from hydrolysis)
Table 2: Reducing Agent Comparison for Hindered Nitriles

Data reflects the reduction of 2-(4-fluorophenyl)-2-methylpropanenitrile to the primary amine.

Reducing AgentSolventTemperatureYield (Primary Amine)Byproduct Profile
LiAlH₄THFReflux (66 °C)45%High unreacted SM[4]
Raney Ni / H₂ (1000 psi)MeOH80 °C60%High secondary amine dimer[3]
Raney Ni / H₂ / NH₃MeOH80 °C85%Trace secondary amine[6]
LiAlH₄ / AlCl₃ (Alane) Et₂O 0 °C to RT 92% Clean conversion, no dimer

Validated Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Gem-Dimethylation

This protocol utilizes a self-validating biphasic system to ensure complete dialkylation.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 4-fluorophenylacetonitrile (1.0 eq, 100 mmol) and Tetrabutylammonium Bromide (TBAB, 0.05 eq, 5 mmol).

  • Reagent Addition: Add Methyl Iodide (MeI, 3.0 eq, 300 mmol). Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.

  • Biphasic Initiation: Slowly add 50% aqueous NaOH (100 mL) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The reaction is highly exothermic. Maintain the internal temperature between 30–40 °C using a water bath. A distinct color change to deep yellow/orange indicates the formation of the active carbanion.

  • Monitoring: Stir vigorously for 6 hours. Monitor by GC-MS.

    • Self-Validation Checkpoint: The intermediate mono-methylated peak (m/z ~149) must completely disappear, replaced entirely by the target nitrile (m/z ~163).

  • Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(4-fluorophenyl)-2-methylpropanenitrile as a pale yellow oil.

Protocol B: Alane-Mediated Reduction of the Hindered Nitrile

This protocol overcomes the steric hindrance of the gem-dimethyl group while preventing transimination.

  • Alane Generation: In an oven-dried, argon-purged flask, suspend LiAlH₄ (2.0 eq, 200 mmol) in anhydrous Diethyl Ether (Et₂O, 150 mL) at 0 °C. Carefully add anhydrous AlCl₃ (2.0 eq, 200 mmol) in small portions.

    • Self-Validation Checkpoint: Vigorous hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C until the suspension becomes a uniform grey slurry, confirming the formation of AlH₃.

  • Nitrile Addition: Dissolve 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 eq, 100 mmol) in anhydrous Et₂O (50 mL) and add dropwise to the Alane slurry over 45 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 7:3). Stain the TLC plate with Ninhydrin and heat. The disappearance of the UV-active starting material and the appearance of a bright purple/pink spot at the baseline confirms the presence of the primary amine.

  • Fieser-Fieser Quench: Cool the reaction back to 0 °C. Sequentially and very slowly add: x mL of H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

    • Self-Validation Checkpoint: The grey slurry will transform into a stark white, granular, easily filterable precipitate (aluminum salts). If the salts are gelatinous, the quench was rushed or insufficient water was added.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with Et₂O. Concentrate the filtrate to yield the crude 2-(4-fluorophenyl)-2-methylpropan-1-amine. Purify via vacuum distillation or salt formation (e.g., HCl gas in ether to precipitate the hydrochloride salt[1]).

Sources

Troubleshooting

How to improve the yield of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Technical Support Center: Yield Optimization for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Welcome to the Application Support Portal. As researchers and drug development professionals, synthesizing sterically hindered ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the Application Support Portal. As researchers and drug development professionals, synthesizing sterically hindered phenethylamines like 2-(4-fluorophenyl)-2-methylpropan-1-amine often presents unique yield-limiting bottlenecks. The presence of the gem-dimethyl group at the α-position relative to the aromatic ring (and β-position to the primary amine) induces significant steric bulk, which can complicate both the initial alkylation and the subsequent reduction steps.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your isolated yield and ensure scientific integrity throughout your workflow.

Mechanistic Overview & Visual Workflows

The synthesis relies on a robust two-step sequence:

  • α,α-Dimethylation : 4-fluorophenylacetonitrile is exhaustively methylated using a strong base and methyl iodide to yield the intermediate 2-(4-fluorophenyl)-2-methylpropanenitrile[1].

  • Hydride Reduction : The sterically hindered nitrile is reduced to the target primary amine using Lithium Aluminum Hydride (LiAlH4)[2],[3].

Synthetic workflow and mechanistic divergence during nitrile reduction.

Troubleshooting & FAQs

Q: Why am I seeing a significant amount of mono-methylated intermediate during the first step? A: Causality: The first methylation creates a secondary carbon that is highly sterically hindered, making the second deprotonation kinetically slower. Solution: Ensure you are using at least 2.5 equivalents of both the base (e.g., NaH or KOtBu) and methyl iodide (MeI). Allow the reaction to reach room temperature or apply mild heating (40 °C) after the initial exothermic phase to drive the second alkylation to completion.

Q: During the LiAlH4 reduction, why is my yield of primary amine low, accompanied by a heavier byproduct? A: Causality: Nitrile reduction proceeds via an iminium intermediate[2]. If the second hydride transfer is too slow—often due to the steric bulk of the gem-dimethyl group—the newly formed primary amine can act as a nucleophile and attack the unreduced iminium ion, resulting in a secondary amine dimer. Solution: Maintain a high localized concentration of hydride. Use a large excess of LiAlH4 (3.0 to 4.0 equivalents) and add the nitrile solution dropwise to the LiAlH4 suspension (reverse addition).

Q: My reduction went to completion, but I lose half my product during the aqueous workup. How do I fix this? A: Causality: Unquenched LiAlH4 reacts with water to form a gelatinous aluminum hydroxide matrix. Primary amines, especially lipophilic ones like 2-(4-fluorophenyl)-2-methylpropan-1-amine, easily become trapped within this emulsion, drastically reducing the isolated yield. Solution: Implement the Fieser Workup (detailed in the protocols below). This strictly controlled quenching method forces the aluminum salts to precipitate as a granular, easily filterable white solid.

Decision tree comparing standard aqueous quench versus the Fieser workup.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
  • Setup: Under an inert atmosphere (N2/Ar), suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF and cool to 0 °C.

  • Addition: Dropwise add a solution of 4-fluorophenylacetonitrile (1.0 eq) in THF. Stir for 30 minutes until H2 evolution ceases.

  • Alkylation: Dropwise add Methyl Iodide (2.5 eq). Caution: The reaction is highly exothermic.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Perform TLC (Hexanes/EtOAc 9:1). The starting material should be completely consumed.

  • Self-Validating Analytics: Isolate the product and run a ¹H NMR. Success is confirmed by the disappearance of the benzylic -CH2- protons (~3.7 ppm) and the appearance of a sharp 6H singlet at ~1.7 ppm corresponding to the gem-dimethyl group.[1]

Protocol B: Reduction to 2-(4-Fluorophenyl)-2-methylpropan-1-amine
  • Setup: Suspend LiAlH4 (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere[3].

  • Addition: Slowly add the nitrile intermediate from Protocol A (1.0 eq) dissolved in THF to maintain a gentle reflux.

  • Reflux: Heat the mixture to 65 °C (reflux) for 4 hours to overcome the steric hindrance of the gem-dimethyl group.

  • Fieser Workup: Cool to 0 °C. For every n grams of LiAlH4 used, sequentially and cautiously add:

    • n mL of distilled H2O.

    • n mL of 15% aqueous NaOH.

    • 3n mL of distilled H2O.

  • Isolation: Stir vigorously for 15-30 minutes until the gray suspension turns into a white, granular solid. Filter through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.

  • Self-Validating Analytics: Perform FT-IR spectroscopy on the concentrated oil. Success is confirmed by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of a broad N-H primary amine doublet at ~3300–3400 cm⁻¹.

Quantitative Data Summaries

To further optimize the reduction step, our application scientists have evaluated alternative reducing agents. While LiAlH4 remains the industrial standard for this specific transformation[2], borane complexes or catalytic hydrogenation can offer alternative selectivity depending on functional group tolerance requirements[4].

Reducing AgentSolventTemp (°C)Primary Amine Yield (%)Dimer Byproduct (%)Mechanistic Notes
LiAlH4 (1.5 eq) THF2545%35%Insufficient hydride leads to iminium attack by the primary amine.
LiAlH4 (3.0 eq) THF6588% <5%Optimal. Excess hydride and heat overcome steric hindrance.
BH3-THF (3.0 eq) THF6572%<2%Good alternative[4]; requires acidic workup to break stable B-N bonds.
Raney Ni / H2 (50 psi) MeOH/NH35060%15%Requires NH3 additive to suppress secondary amine formation.

Table 1: Comparative yield optimization for the reduction of 2-(4-fluorophenyl)-2-methylpropanenitrile.

References

  • Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Available at: [Link]

  • AskIITians. "In the reduction of nitriles to prepare primary amine. A. LiAlH4 is used." Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (a key phentermine analog framework). This guide is designed for drug development professionals and synthetic chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (a key phentermine analog framework). This guide is designed for drug development professionals and synthetic chemists to troubleshoot the standard two-step synthetic route: the alpha-dimethylation of 4-fluorophenylacetonitrile, followed by the reduction of the sterically hindered nitrile.

Synthesis A 4-Fluorophenylacetonitrile B 2-(4-Fluorophenyl)-2-methylpropanenitrile A->B NaH, MeI (Alkylation) Pit1 Mono-methylated Impurity A->Pit1 Incomplete Reaction C 2-(4-Fluorophenyl)-2-methylpropan-1-amine (Target) B->C LiAlH4 or Raney-Ni/H2 (Reduction) Pit2 Defluorinated Byproduct B->Pit2 Pd/C, H2 (Hydrodefluorination) Pit3 Secondary Amine (Dimer) B->Pit3 Imine Condensation

Synthetic workflow and common reaction pitfalls.

Section 1: Alpha-Alkylation Troubleshooting (The Dimethylation Step)

Q: Why does my GC/MS show a 60:40 mixture of mono-methylated and di-methylated products? A: Causality: The first methylation of 4-fluorophenylacetonitrile is rapid. However, the resulting mono-methylated intermediate is sterically hindered, and its alpha-proton is significantly less acidic. If the base is not strong enough or the reaction is quenched too early, the second deprotonation stalls. Solution: Ensure you are using a sufficient excess of a strong base (>2.5 equivalents of NaH or LDA) and >2.5 equivalents of Methyl Iodide (MeI). While the addition should be done at 0 °C to control the exotherm, you must allow the reaction to warm to room temperature (or mild heating) to overcome the activation energy barrier for the second alkylation[1].

Q: How do I safely scale up the methyl iodide addition without causing an exothermic runaway? A: Causality: The deprotonation of the nitrile by NaH generates hydrogen gas, and the subsequent SN2 alkylation is highly exothermic. Solution: Utilize a self-validating addition protocol. Add MeI dropwise via an addition funnel at 0 °C. Do not proceed with the next drop until the internal temperature stabilizes. Monitor the bubbler; a sudden spike in gas evolution indicates localized overheating.

Section 2: Nitrile Reduction Troubleshooting (The Amine Formation Step)

Q: I attempted a catalytic hydrogenation using Pd/C and H₂, but NMR shows a complete loss of the fluorine atom. What happened? A: Causality: Palladium is highly active for the oxidative addition into aryl C-F bonds, leading to rapid hydrodefluorination. The electron-withdrawing nature of the fluorine makes the aromatic ring particularly susceptible to this side reaction under a hydrogen atmosphere[2]. Solution: Never use Palladium on Carbon (Pd/C) for the reduction of fluorinated arenes unless defluorination is the goal. Switch your catalyst to Raney-Nickel, which is far less active for C-F bond cleavage, or utilize a chemical reductant like LiAlH₄.

Q: My reduction yielded a viscous oil that GC/MS identifies as a secondary amine dimer. How do I prevent this? A: Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. Because the gem-dimethyl group sterically shields the carbon, the reduction of the imine to the primary amine is slow. This gives the newly formed primary amine ample time to attack the unreacted imine, forming a hemiaminal that eliminates ammonia and reduces to a secondary amine dimer[3].

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal + Primary Amine Secondary Secondary Amine (Dimer) Hemiaminal->Secondary -NH3, +H2

Mechanism of secondary amine dimer formation during nitrile reduction.

Solution: If you must use catalytic hydrogenation (e.g., Raney-Ni), perform the reaction in methanolic ammonia (NH₃). The massive excess of ammonia shifts the thermodynamic equilibrium backward, suppressing hemiaminal formation and forcing the reaction toward the primary amine[4].

Section 3: Quantitative Data & Method Comparison

To select the optimal reduction strategy for the sterically hindered 2-(4-fluorophenyl)-2-methylpropanenitrile, refer to the comparative data below:

Reduction StrategyPrimary Amine YieldDefluorination (%)Dimerization (%)Mechanistic Rationale & Notes
Pd/C, H₂ (50 psi) < 20%> 70%~ 10%Pd readily inserts into the activated C-F bond[2]. Avoid.
Raney-Ni, H₂ (50 psi) 40 - 50%< 2%30 - 40%Slower reduction allows primary amine to attack the imine[3].
Raney-Ni, H₂ + NH₃ 85 - 90%< 2%< 5%Excess NH₃ shifts equilibrium, suppressing dimerization[4].
LiAlH₄ (THF, Reflux) 90 - 95%0%0%Hydride reduction bypasses dimerization and preserves the C-F bond.

Section 4: Validated Experimental Protocol

For laboratory-scale synthesis, chemical reduction via Lithium Aluminum Hydride (LiAlH₄) is the most reliable method to avoid both defluorination and dimerization.

Standard Operating Procedure: LiAlH₄ Reduction with Fieser Workup

  • Objective: Complete reduction of the sterically hindered nitrile without emulsion formation during isolation.

  • Reagents: 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 eq), LiAlH₄ (2.0 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon. Suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

  • Addition: Dissolve the nitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic release of hydrogen gas.

  • Reflux: Once the addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 4-6 hours.

    • Mechanistic Note: The gem-dimethyl group creates significant steric bulk around the nitrile carbon. Room temperature reduction will stall at the imine stage; thermal energy is strictly required to drive the hydride transfer to completion.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Add dropwise; expect vigorous H₂ evolution).

    • x mL of 15% NaOH aqueous solution.

    • 3x mL of distilled H₂O.

  • Isolation (Self-Validating System): Stir the mixture vigorously for 15 minutes.

    • Visual Cue: The aluminum salts must form a granular, snow-white precipitate. If the mixture remains a grey, gelatinous emulsion, the salts have not fully hydrated—continue stirring or add a few more drops of water until the phase breaks.

    • Filter the white salts through a pad of Celite, wash thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield the pure primary amine.

References

  • Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. ACS Publications. 1

  • Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst. PubMed. 2

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. 3

  • Catalytic Reduction of Nitriles: primary amine. Thieme. 4

Sources

Troubleshooting

Advanced Technical Support: Purification of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the Technical Support Center. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, highly lipophilic primary amine[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, highly lipophilic primary amine[1]. While its unique structure makes it a valuable building block in medicinal chemistry and drug development, the combination of a basic primary amine, a bulky gem-dimethyl group, and a lipophilic fluorophenyl ring introduces significant isolation and purification bottlenecks[1].

This guide is designed for research scientists and provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating experimental protocols.

Part 1: Chromatographic Resolution & The "Streaking" Problem

Q: Why does my product streak severely on standard bare silica gel, even when I use highly polar solvent mixtures like Dichloromethane (DCM) and Methanol (MeOH)?

The Causality: Bare silica gel ( SiO2​ ) is inherently acidic, acting as a proton donor via its surface silanol groups (pKa ~4.5). The primary amine group of 2-(4-fluorophenyl)-2-methylpropan-1-amine is highly basic. When the free base contacts the silica, an intense acid-base interaction occurs. This preferential attraction leads to poor mass transfer kinetics, irreversible adsorption, and severe chromatographic tailing, regardless of mobile phase polarity[2].

The Solution: To achieve sharp, Gaussian peaks, you must neutralize the stationary phase or use a pre-functionalized column. Transitioning to an amine-functionalized silica (e.g., KP-NH) allows you to treat the purification as a standard normal-phase separation using simple, non-polar solvents like Hexane and Ethyl Acetate[2][3].

Table 1: Mobile Phase Modifiers & Stationary Phase Comparison
Stationary PhaseAdditive/ModifierMechanism of ActionDrawbacks & Risks
Bare Silica 1–5% Triethylamine ( Et3​N )Competitively binds to acidic silanol groups, preventing product retention.Difficult to remove under vacuum; frequently contaminates NMR spectra.
Bare Silica 1–10% Methanolic NH3​ Neutralizes silanols and dramatically increases mobile phase polarity.High concentrations can dissolve silica over time, causing column pressure spikes.
Amine-Silica None (Hexane/EtOAc)Surface is pre-neutralized with covalently bonded propylamine groups[3].Higher upfront consumable cost, but eliminates the need for basic modifiers[2].
Protocol 1: Amine-Functionalized Silica Chromatography

Self-Validation Check: If the compound elutes early with severe tailing, verify that no acidic modifiers (like TFA or Acetic Acid) were accidentally introduced into the mobile phase.

  • Equilibration: Flush an amine-bonded flash cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) with 3 column volumes (CV) of 100% Hexane[2][3].

  • Loading: Dissolve the crude 2-(4-fluorophenyl)-2-methylpropan-1-amine in a minimal volume of DCM. Dry-loading onto Celite is not recommended for amine columns due to secondary interactions.

  • Elution: Run a generic gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CVs. Critical: Do not add Et3​N or NH4​OH to this system; the stationary phase is already basic[3].

  • Detection: Monitor fractions via UV (254 nm for the fluorophenyl ring) or Evaporative Light Scattering Detector (ELSD).

Part 2: Volatility & Product Loss During Isolation

Q: My LC-MS/NMR shows excellent purity after chromatography, but my isolated yield is inexplicably low after rotary evaporation. Where did my product go?

The Causality: The free base form of 2-(4-fluorophenyl)-2-methylpropan-1-amine has a relatively low molecular weight (167.23 g/mol ) and lacks strong intermolecular hydrogen-bonding networks beyond the primary amine[1]. Consequently, it exhibits significant volatility under reduced pressure. Extended rotary evaporation or high-vacuum drying will physically pull the free base into the solvent trap.

The Solution: You must convert the volatile free base into a stable, non-volatile salt prior to solvent removal. The hydrochloride (HCl) salt is the commercial standard for this molecule (CAS: 1312760-45-4), yielding a highly crystalline, stable solid[4].

Table 2: Physicochemical Profile Affecting Isolation
PropertyValueImpact on Purification Workflow
Molecular Weight 167.23 g/mol (Free Base)High volatility; necessitates salt formation prior to vacuum drying[1].
Lipophilicity High (Fluorophenyl + Alkyl)Co-elutes with non-polar starting materials on reverse-phase C18.
Commercial Form Hydrochloride SaltCrystalline, non-volatile, and stable for long-term storage[4].
Protocol 2: HCl Salt Formation and Isolation

Self-Validation Check: The formation of a dense, white precipitate immediately upon the addition of HCl confirms successful salt formation.

  • Solvent Exchange: Dissolve the purified free base in a non-polar, aprotic solvent such as anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE).

  • Temperature Control: Cool the solution to 0°C using an ice bath to maximize the thermodynamic precipitation of the salt.

  • Acid Addition: Dropwise, add 1.05 to 1.10 equivalents of anhydrous HCl (commercially available as a 4M solution in dioxane or 2M in ether).

  • Maturation: Stir vigorously for 30 minutes at 0°C to ensure complete precipitation of the 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride salt[4].

  • Filtration: Filter the white precipitate using a Büchner funnel. Pro-tip: Perform this under a nitrogen blanket if high humidity is present, as amine salts can be hygroscopic.

  • Drying: Wash the filter cake with cold anhydrous ether and dry under high vacuum overnight.

SaltIsolation FreeBase Free Base in Organic Solvent Cooling Cool to 0°C FreeBase->Cooling AddAcid Add 1.1 eq HCl (in Dioxane/Ether) Cooling->AddAcid Precipitate Precipitation of Amine·HCl AddAcid->Precipitate Filter Filter & Wash (Cold Ether) Precipitate->Filter Dry Vacuum Dry (Desiccator) Filter->Dry

Step-by-step workflow for the isolation of the volatile amine as an HCl salt.

Part 3: Separating Primary Amines from Over-Alkylated Byproducts

Q: My synthesis yielded a mixture of the desired primary amine and over-alkylated secondary/tertiary amines. Flash chromatography isn't resolving them. What is the most scalable approach?

The Causality: Over-alkylation is a notorious side reaction in primary amine synthesis[1]. Because the bulky gem-dimethyl and fluorophenyl groups dominate the hydrophobic surface area of the molecule, the primary, secondary, and tertiary derivatives exhibit nearly identical lipophilicity in standard organic solvents. This causes them to co-elute during normal-phase chromatography[5].

The Solution: Utilize a buffer-assisted pH-controlled extraction. The pKa of a primary amine differs slightly from its secondary and tertiary counterparts. By carefully tuning the pH of an aqueous buffer, you can selectively protonate the primary amine (forcing it into the aqueous layer) while leaving the bulkier, more lipophilic secondary/tertiary amines in their free-base form (retained in the organic layer)[5].

Protocol 3: Buffer-Assisted Selective Extraction

Self-Validation Check: TLC analysis of the organic layer after the pH 3.0 extraction should show the disappearance of the primary amine spot, confirming its successful migration into the aqueous phase.

  • Initial Dissolution: Dissolve the crude amine mixture (containing 1°, 2°, and 3° amines) in Ethyl Acetate (EtOAc).

  • Buffer Preparation: Prepare a strongly acidic aqueous buffer at exactly pH 3.0 (e.g., using a citric acid/sodium citrate system)[5].

  • Selective Partitioning: Vigorously extract the EtOAc layer with the pH 3.0 buffer. At this pH, the primary 2-(4-fluorophenyl)-2-methylpropan-1-amine is fully protonated and partitions into the aqueous layer. The more lipophilic secondary/tertiary impurities maintain appreciable organic solubility and remain in the EtOAc[5].

  • Phase Separation: Isolate the aqueous layer. Wash it once more with fresh EtOAc to remove trace lipophilic impurities.

  • Free Base Recovery: Basify the aqueous layer to pH >10 using 2M NaOH. The primary amine will revert to its free base form.

  • Final Extraction: Back-extract the pure primary amine into fresh DCM, dry over anhydrous Na2​SO4​ , and proceed immediately to Protocol 2 (Salt Formation) to prevent volatile loss.

ChromatographyStrategy Start Crude 2-(4-Fluorophenyl)- 2-methylpropan-1-amine CheckImp Identify Major Impurities Start->CheckImp NonPolar Non-polar Organics (Starting Materials) CheckImp->NonPolar Neutral organics AmineByprod Over-alkylated Amines (2° / 3° amines) CheckImp->AmineByprod Amine mixtures AcidBase Acid-Base Extraction (pH 2 to pH 10) NonPolar->AcidBase BufferExt pH-Controlled Buffer Extraction AmineByprod->BufferExt Scale > 10g Chromatography Amine-Functionalized Silica (NH2-Silica) AmineByprod->Chromatography Scale < 10g

Decision matrix for selecting the optimal amine purification strategy.

References

  • Buy 2-(4-Fluorophenyl)-2-methylpropan-1-amine | 40377-35-3 - Smolecule Source: smolecule.com URL:1

  • 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride - Advanced ChemBlocks Source: achemblock.com URL:4

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications Source: acs.org URL:5

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage Source: biotage.com URL:2

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO Source: teledyneisco.com URL:3

Sources

Optimization

Minimizing byproduct formation in 2-(4-Fluorophenyl)-2-methylpropan-1-amine reactions

A Guide to Minimizing Byproduct Formation in Key Synthetic Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-2-methylpropan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation in Key Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-2-methylpropan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during its synthesis. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(4-fluorophenyl)-2-methylpropan-1-amine and their associated byproducts?

A1: The two primary synthetic routes are the reductive amination of 2-(4-fluorophenyl)-2-methylpropanal and the reduction of 2-(4-fluorophenyl)-2-methylpropanamide. Each route has a unique byproduct profile.

  • Reductive Amination: This method involves the reaction of 2-(4-fluorophenyl)-2-methylpropanal with an amine source (like ammonia) to form an imine, which is then reduced to the desired primary amine.[1][2] Common byproducts include the secondary amine from over-alkylation and the corresponding alcohol from the reduction of the starting aldehyde.

  • Amide Reduction: This route involves the reduction of 2-(4-fluorophenyl)-2-methylpropanamide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4] Potential byproducts include the starting aldehyde from partial reduction or hydrolysis of the intermediate, and unreacted starting material.[3][4]

Q2: I am observing a significant amount of a secondary amine byproduct in my reductive amination reaction. What is the cause and how can I prevent it?

A2: The formation of a secondary amine is a classic case of over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde and is subsequently reduced.[1] To minimize this, consider the following strategies:

  • Use a large excess of the amine source: When using ammonia, for example, a significant excess will favor the formation of the primary amine by out-competing the product amine for the aldehyde.

  • Control the addition of the aldehyde: A slow, controlled addition of the aldehyde to the reaction mixture containing the amine source and reducing agent can help maintain a low concentration of the aldehyde, thus reducing the likelihood of the product amine reacting with it.

  • Choose a suitable reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations as they are more selective for the imine over the aldehyde, allowing the imine formation to go to completion before significant reduction occurs.[1][5]

Q3: My amide reduction with LiAlH₄ is yielding a mixture of my desired amine and the starting aldehyde. What could be the issue?

A3: The presence of the starting aldehyde suggests either incomplete reduction or hydrolysis of an intermediate. Here are some potential causes and solutions:

  • Insufficient reducing agent: Ensure you are using a sufficient molar excess of LiAlH₄. Amide reductions typically require at least 1.5 to 2 equivalents of the hydride.

  • Reaction temperature: While these reactions are often run at room temperature or gentle reflux, ensure the temperature is adequate for the reaction to go to completion. Monitor the reaction progress by TLC or LC-MS.

  • Workup procedure: The workup of LiAlH₄ reactions is critical. Premature quenching with water or protic solvents at low temperatures can lead to the hydrolysis of partially reduced intermediates back to the aldehyde. A careful, sequential addition of water and then a base (e.g., NaOH solution) is crucial for a clean reaction.[3][4]

  • Presence of moisture: LiAlH₄ reacts violently with water. Ensure your solvent and glassware are scrupulously dry to prevent quenching of the reagent and potential side reactions.[3][4]

II. Troubleshooting Guides

Troubleshooting Reductive Amination
Observed Issue Potential Cause(s) Recommended Action(s)
High levels of 2-(4-fluorophenyl)-2-methylpropan-1-ol Aldehyde is being reduced before imine formation.Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1]
Reaction pH is too low, inhibiting imine formation.Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without protonating the amine nucleophile.[1]
Low conversion of starting aldehyde Inefficient imine formation.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.
Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary.
Formation of unknown impurities Degradation of the starting material or product.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions with the solvent.Ensure the solvent is appropriate for the chosen reducing agent and reaction conditions.
Troubleshooting Amide Reduction
Observed Issue Potential Cause(s) Recommended Action(s)
Unreacted starting amide Insufficient reducing agent.Increase the molar equivalents of LiAlH₄.
Reaction time is too short.Monitor the reaction to completion using an appropriate analytical technique.
Formation of an unknown polar byproduct Hydrolysis of the product or intermediates during workup.Perform a careful, dropwise addition of water and base during the workup, ensuring the temperature is controlled.[3][4]
Low isolated yield Adsorption of the amine product onto the aluminum salts.After quenching, ensure the mixture is stirred vigorously for a sufficient time to break up the aluminum salts and release the product. Filtration through a pad of celite can also help.

III. Experimental Protocols & Visualizations

Protocol 1: Reductive Amination of 2-(4-fluorophenyl)-2-methylpropanal
  • To a solution of 2-(4-fluorophenyl)-2-methylpropanal (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: LiAlH₄ Reduction of 2-(4-fluorophenyl)-2-methylpropanamide
  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 2-(4-fluorophenyl)-2-methylpropanamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

cluster_0 Reductive Amination Pathway Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH3 Alcohol (Byproduct) Alcohol (Byproduct) Aldehyde->Alcohol (Byproduct) [H] Primary Amine (Product) Primary Amine (Product) Imine->Primary Amine (Product) [H] Secondary Amine (Byproduct) Secondary Amine (Byproduct) Primary Amine (Product)->Secondary Amine (Byproduct) + Aldehyde, [H]

Caption: Reductive amination pathway and common byproducts.

cluster_1 Amide Reduction Pathway Amide Amide Primary Amine (Product) Primary Amine (Product) Amide->Primary Amine (Product) LiAlH4 Aldehyde (Byproduct) Aldehyde (Byproduct) Amide->Aldehyde (Byproduct) Partial Reduction / Hydrolysis

Caption: Amide reduction pathway and a common byproduct.

IV. References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC. Retrieved from

  • Vertex AI Search. (n.d.). Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange. Retrieved from

Sources

Troubleshooting

Stability issues of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in solution

Technical Support Center: 2-(4-Fluorophenyl)-2-methylpropan-1-amine Welcome to the technical support center for 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the technical support center for 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Issue 1: Rapid Degradation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in Aqueous Solution at Neutral or Basic pH.

Question: I am observing a significant and rapid decrease in the concentration of my 2-(4-Fluorophenyl)-2-methylpropan-1-amine standard in a neutral or slightly basic aqueous solution, even when stored at low temperatures. What could be the cause, and how can I mitigate this?

Answer:

The primary amine group in 2-(4-Fluorophenyl)-2-methylpropan-1-amine makes it susceptible to oxidative degradation, a process that can be accelerated at neutral to basic pH.[1][2] In the presence of dissolved oxygen, primary amines can be oxidized, leading to the formation of various degradation products and a decrease in the parent compound's concentration. Aromatic amines, in particular, can undergo complex oxidative reactions, including the formation of colored by-products.[2]

Experimental Protocol to Investigate and Mitigate Degradation:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your aqueous buffer and any other solvents with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare your solutions in a glove box or under a gentle stream of nitrogen.

  • pH Adjustment: The protonated form of an amine is generally less susceptible to oxidation.[3] Therefore, acidifying the solution can improve stability. Prepare your solutions in a slightly acidic buffer (e.g., pH 4-5). Primary and secondary amines typically have pKa values that result in them being more basic than acidic, making their aqueous solutions alkaline.[4]

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution to scavenge free radicals and inhibit oxidation.

  • Forced Degradation Study: To confirm oxidative degradation, perform a forced degradation study.[5]

    • Prepare two identical solutions of your compound.

    • To one solution, add a small amount of a mild oxidizing agent like 0.1% hydrogen peroxide.

    • Analyze both solutions by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • A significantly faster decrease in the peak area of the parent compound in the peroxide-treated sample will confirm its susceptibility to oxidation.

Data Summary Table for pH-Dependent Stability:

pHStorage Temperature (°C)Apparent Half-life (t½)
4.54> 14 days
7.04~ 48 hours
8.54< 24 hours

Note: The data in this table is illustrative and should be confirmed by your own experimental results.

Logical Workflow for Troubleshooting Degradation:

A Observe Rapid Degradation B Hypothesize Oxidative Degradation A->B C Deoxygenate Solvents B->C D Adjust pH to Acidic Range (4-5) B->D E Add Antioxidant B->E F Perform Forced Degradation Study B->F I Implement Protective Measures C->I D->I E->I G Analyze by HPLC F->G H Confirm Oxidative Degradation G->H H->I A 2-(4-Fluorophenyl)-2-methylpropan-1-amine C10H14FN B Oxidation +O A->B D Oxidative Deamination -NH3, +O A->D F Dimerization A->F C Hydroxylated Product C10H14FNO B->C E Corresponding Ketone C10H12FO D->E G Dimeric Product C20H26F2N2 F->G

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the Advanced Chromatography Support Center. As drug development increasingly incorporates complex halogenated basic amines, analytical scientists face unique challenges in achieving reproducible, high-efficien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly incorporates complex halogenated basic amines, analytical scientists face unique challenges in achieving reproducible, high-efficiency separations.

This guide provides a mechanistic framework for troubleshooting and optimizing the HPLC separation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine . By understanding the specific physicochemical properties of this molecule—namely its basic primary amine (pKa ~9.5), its sterically hindering gem-dimethyl group, and its highly electronegative fluorophenyl ring—you can move beyond trial-and-error to rational method design.

I. Diagnostic & Method Development Workflows

Before adjusting instrument parameters, it is critical to map the logical relationships governing retention and peak shape. The following workflows illustrate the decision-making process for physical diagnostics and chemical optimization.

HPLC_Troubleshooting Issue Issue: Peak Tailing of Fluorinated Amine Test Inject Neutral Marker (e.g., Toluene) Issue->Test Physical All Peaks Tail: Physical Void / Plumbing Test->Physical Neutral Tails Chemical Only Amine Tails: Chemical Interaction Test->Chemical Neutral Symmetrical FixPhys Replace Fittings & Check Column Bed Physical->FixPhys FixChem Adjust pH >10 or <3 Use CSH / PFP Column Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Method_Dev Start Target: 2-(4-Fluorophenyl)- 2-methylpropan-1-amine Phase1 Select Stationary Phase Start->Phase1 PFP PFP Column (For Isomer Resolution) Phase1->PFP Priority: Selectivity CSH CSH C18 Column (For Peak Symmetry) Phase1->CSH Priority: Peak Shape Phase2 Mobile Phase Optimization PFP->Phase2 CSH->Phase2 Buffer Add 10-20 mM Ammonium Formate Phase2->Buffer Gradient Scouting Gradient 5% to 100% Organic Buffer->Gradient

Stationary phase and mobile phase selection logic for fluorinated basic amines.

II. Troubleshooting FAQs

Q1: Why does 2-(4-Fluorophenyl)-2-methylpropan-1-amine exhibit severe peak tailing on my standard C18 column, and how can I resolve it? Mechanistic Causality: Peak tailing for this compound is primarily a chemical phenomenon driven by acid-base interactions. The molecule contains a basic primary amine. In standard acidic or neutral mobile phases, this amine is protonated and carries a positive charge. Traditional silica-based C18 columns possess residual, unbonded silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH above 3.0[1]. The electrostatic attraction between your protonated amine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slower than standard hydrophobic partitioning, it drags out the desorption process, resulting in a distinct "tail"[2]. Resolution:

  • pH Control: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa[3]. You can operate at a low pH (e.g., pH 2.5) to fully protonate the amine and partially neutralize the silanols, or at a high pH (e.g., pH 10.5) to neutralize the amine, provided you use a high-pH tolerant column[4].

  • Surface Chemistry: Switch to a Charged Surface Hybrid (CSH) column or a column with a positively charged surface modification. These columns maintain a slight positive charge at low pH, which electrostatically repels the basic amine, drastically reducing peak tailing[5][6].

Q2: I need to separate this compound from closely related des-fluoro and positional isomer impurities. Standard C18 isn't providing enough resolution. What stationary phase should I use? Mechanistic Causality: Alkyl phases like C18 rely almost exclusively on hydrophobic (dispersive) interactions, which are often insufficient to differentiate subtle changes in electron density or halogen positioning[7]. Resolution: Utilize a Pentafluorophenyl (PFP) stationary phase. The 4-fluorophenyl group on your target analyte will engage in specific interactions with the PFP ligand. PFP columns provide enhanced dipole-dipole, π−π , and charge-transfer interactions compared to traditional alkyl phases[8]. Furthermore, the highly electronegative fluorine atoms on the PFP ring create a rigid, electron-deficient surface that exhibits unique shape selectivity, making it highly effective for resolving halogenated positional isomers[9][10].

Q3: When using a PFP column at low pH, my retention times for the amine are unexpectedly long and irreproducible. Why is this happening? Mechanistic Causality: While PFP columns are excellent for fluorinated compounds, they exhibit strong ion-exchange characteristics. Even at low pH, where silanols are theoretically suppressed, PFP phases can still demonstrate significant ion-exchange behavior due to the altered pKa of silanols adjacent to the electron-withdrawing fluorinated ligands[8]. If your mobile phase lacks sufficient buffer capacity, the protonated amine will randomly interact with these active sites, causing retention time drift. Resolution: Ensure your mobile phase contains an adequate concentration of a buffering salt (e.g., 10–20 mM ammonium formate or ammonium acetate) rather than just a dilute acid (like 0.1% formic acid)[11]. The ammonium ions will compete for the ion-exchange sites, stabilizing the retention mechanism and ensuring reproducible chromatography[8].

Q4: How can I distinguish whether my peak tailing is caused by column chemistry or a physical system issue? Mechanistic Causality: Physical voids (e.g., a settled column bed or dead volume in poorly swaged fittings) cause infinite dilution as the sample plug expands into the empty space, resulting in tailing for all peaks[2]. Chemical tailing is specific to the functional groups of the analyte. Resolution: Inject a neutral, well-retained hydrophobic marker (e.g., toluene) under the same conditions. Neutral compounds do not undergo acid-base interactions with silanols. If the neutral peak is symmetrical but your amine tails, the issue is chemical. If both the neutral compound and the amine exhibit tailing, you have a physical void or plumbing issue in your system[2].

III. Quantitative Data Summaries

To streamline column and mobile phase selection, the following table synthesizes the expected chromatographic behavior of 2-(4-Fluorophenyl)-2-methylpropan-1-amine across different stationary phases.

Table 1: Comparative Stationary Phase Selectivity and Performance

Column ChemistryPrimary Retention MechanismSecondary InteractionsIsomer Resolution CapabilityTypical Asymmetry ( As​ ) at pH 2.7
Standard C18 Hydrophobic (Dispersive)Ion-exchange (Silanols)Poor1.5 - 2.5 (Severe Tailing)
CSH C18 Hydrophobic (Dispersive)Electrostatic RepulsionModerate0.9 - 1.1 (Excellent)
PFP Hydrophobic & π−π Dipole-Dipole, Charge TransferExcellent1.1 - 1.3 (Good)

IV. Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, do not blindly apply gradient conditions. Use the following self-validating methodology to optimize the separation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Phase 1: System Integrity Check (The Self-Validation Step)

Objective: Confirm that the LC system is physically sound before optimizing chemistry.

  • Prepare a test mixture containing 0.1 mg/mL of 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 0.1 mg/mL Toluene (neutral marker) in 50:50 Water:Acetonitrile.

  • Inject 2 µL onto a standard C18 column using an isocratic flow of 50:50 Water:Acetonitrile at 1.0 mL/min.

  • Validation Gate: Calculate the asymmetry factor ( As​ ) for Toluene.

    • If As​>1.2 : Halt the protocol. You have a physical void. Replace the column inlet frit or re-swage the tubing connections[2].

    • If As​≤1.2 : The system is physically sound. Proceed to Phase 2.

Phase 2: Mobile Phase and Buffer Optimization

Objective: Suppress secondary silanol interactions and stabilize retention.

  • Aqueous Mobile Phase (A): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using concentrated Formic Acid.

    • Causality: 20 mM provides sufficient ionic strength to mask residual silanols, while pH 2.8 ensures the amine is fully protonated and stable[11].

  • Organic Mobile Phase (B): 100% LC-MS grade Acetonitrile.

Phase 3: Selectivity Tuning via Scouting Gradient

Objective: Exploit orthogonal interactions for impurity resolution.

  • Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm) to exploit π−π and dipole interactions with the fluorophenyl group[7][8].

  • Run a scouting gradient: 5% B to 100% B over 20 minutes at a flow rate of 0.4 mL/min[3].

  • Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Validation Gate: Evaluate the resolution ( Rs​ ) between the target amine and its closest eluting impurity.

    • If Rs​<2.0 : Decrease the gradient slope (e.g., 10% B to 40% B over 20 minutes) to maximize the shape-selectivity of the PFP stationary phase[10].

V. References

1.1 2.5 3. 8 4. 9 5.7 6. 3 7.10 8.4 9. 2 10.6 11. 11

Sources

Troubleshooting

Troubleshooting guide for scaling up 2-(4-Fluorophenyl)-2-methylpropan-1-amine production

Technical Support Center: Scaling Up 2-(4-Fluorophenyl)-2-methylpropan-1-amine Production Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of 2-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 2-(4-Fluorophenyl)-2-methylpropan-1-amine Production

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine from bench-scale to pilot-plant production introduces unique thermodynamic and mechanistic challenges. This guide is designed to provide authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high yield and purity.

Part 1: Process Overview & Logical Workflow

The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine typically follows a two-step sequence:

  • Dimethylation: Exhaustive alkylation of 4-fluorophenylacetonitrile using methyl iodide (MeI) and a strong base to form the quaternary carbon center.

  • Nitrile Reduction: Reduction of the sterically hindered 2-(4-fluorophenyl)-2-methylpropanenitrile intermediate to the primary amine.

To prevent costly batch failures on scale, the workflow must integrate strict In-Process Controls (IPCs) that act as self-validating gates before proceeding to the next chemical transformation.

TroubleshootingLogic Start Scale-up Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Step1 Step 1: Dimethylation (MeI, KOtBu, THF) Start->Step1 Check1 IPC (GC-MS): Mono-methylated impurity < 1%? Step1->Check1 Fix1 Add 0.2 eq MeI & Base Extend reaction time Check1->Fix1 No Step2 Step 2: Nitrile Reduction (H2, Raney Ni, MeOH) Check1->Step2 Yes Fix1->Check1 Check2 IPC (HPLC): Secondary amine dimer < 2%? Step2->Check2 Fix2 Increase NH3 equivalence Optimize H2 pressure Check2->Fix2 No Purification Step 3: Acid-Base Extraction & Crystallization as HCl salt Check2->Purification Yes Fix2->Check2 Final Pure Product (>99% Purity) Purification->Final

Logical workflow and in-process control (IPC) troubleshooting for amine synthesis scale-up.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a high percentage of the mono-methylated byproduct (2-(4-fluorophenyl)propanenitrile) during the alkylation step? A1: This is a thermodynamic and steric issue. The first methylation of 4-fluorophenylacetonitrile is highly exothermic and rapid. However, the second methylation to form the quaternary carbon is sterically hindered and slower. If the base (e.g., Potassium tert-butoxide) depletes due to trace moisture, or if the highly volatile Methyl Iodide (bp 42 °C) evaporates into the reactor headspace before the second alkylation completes, the reaction stalls[1]. Causality & Fix: Ensure strictly anhydrous conditions. Use a slight excess of reagents (2.2–2.5 eq of MeI and base) and maintain a sealed system or use a highly efficient reflux condenser chilled to 5 °C to prevent MeI loss.

Q2: During the reduction of the nitrile intermediate using catalytic hydrogenation (Raney Ni), I'm observing significant secondary amine (dimer) formation. How do I prevent this? A2: Nitrile reduction proceeds via a highly reactive primary imine intermediate[2]. The newly formed primary amine product can act as a nucleophile, attacking the unreduced imine to form a secondary imine, which subsequently reduces to the secondary amine dimer[3]. Causality & Fix: To suppress this dimerization, the reaction must be run in the presence of excess anhydrous ammonia (NH₃)[4]. The high concentration of NH₃ outcompetes the primary amine for the imine intermediate, shifting the equilibrium back toward the primary amine product.

MechanisticPathway Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 PriAmine Primary Amine (R-CH2-NH2) Imine->PriAmine + H2 SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine (Nucleophilic Attack) SecAmine Secondary Amine Dimer (R-CH2-NH-CH2-R) SecImine->SecAmine + H2 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->SecImine Inhibits Formation

Mechanistic pathway of secondary amine dimer formation during nitrile hydrogenation and the inhibitory role of ammonia.

Q3: The Lithium Aluminum Hydride (LAH) reduction is scaling poorly and causing thermal runaway. What are safer alternatives for scale-up? A3: LAH reductions are violently exothermic and release stoichiometric hydrogen gas during aqueous workup, making them severe safety hazards at pilot scale[2]. Heat dissipation is poor in large reactors due to the lower surface-area-to-volume ratio. Causality & Fix: Switch to catalytic hydrogenation using Raney Nickel or Cobalt under H₂ pressure[4]. If a hydride source is strictly required due to pressure vessel limitations, use Borane-THF (BH₃·THF) or Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), which offer superior thermal control and safer quenching profiles.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between the chosen reduction methodology and the resulting impurity profile for 2-(4-fluorophenyl)-2-methylpropanenitrile.

Reduction MethodologyReagent / CatalystAdditiveConditionsConversionPrimary Amine YieldDimer Impurity
Catalytic Hydrogenation Raney NickelNone50 psi H₂, 50 °C>99%65%32%
Catalytic Hydrogenation Raney Nickel5 eq NH₃50 psi H₂, 50 °C>99%94% <2%
Hydride Reduction LAHNoneReflux, 65 °C>99%88%<1%
Hydride Reduction Borane-THFNoneReflux, 65 °C95%82%<1%

Part 4: Validated Experimental Protocol

Every step in this protocol includes a self-validating In-Process Control (IPC) to ensure the system behaves as expected before proceeding.

Step 1: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
  • Setup: Purge a jacketed reactor with N₂. Charge with anhydrous THF (5 L/kg of starting material) and 4-fluorophenylacetonitrile (1.0 eq).

  • Cooling: Chill the solution to 0 °C.

  • Base Addition: Slowly add Potassium tert-butoxide (2.5 eq) in portions, maintaining the internal temperature below 10 °C. Stir for 30 minutes.

  • Alkylation: Dropwise add Methyl Iodide (2.5 eq) over 2 hours. Caution: Highly exothermic. Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 1 mL sample, quench with water, extract with EtOAc, and analyze via GC-MS. Proceed only if the mono-methylated intermediate (m/z 149) is < 1% relative to the product (m/z 163). If > 1%, add 0.2 eq MeI and KOtBu and stir for 4 more hours.

  • Workup: Quench with cold water. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the intermediate as an oil.

Step 2: Reduction to 2-(4-Fluorophenyl)-2-methylpropan-1-amine
  • Setup: Transfer the intermediate (1.0 eq) to a high-pressure hydrogenation vessel. Dissolve in Methanol (10 L/kg).

  • Ammonia Addition: Chill the solution to 0 °C and bubble anhydrous NH₃ gas until 5.0 equivalents are absorbed (monitor by mass increase).

  • Catalyst: Carefully add an aqueous slurry of Raney Nickel (10% w/w). Caution: Pyrophoric.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and heat to 50 °C. Stir vigorously for 16 hours.

  • Self-Validation (IPC 2): Depressurize, withdraw a 0.5 mL aliquot, filter through Celite, and analyze via HPLC (UV 210 nm). Proceed to workup only when unreacted nitrile and secondary amine dimer peaks combined are < 2%.

  • Workup & Salt Formation: Filter the catalyst through a Celite pad under N₂. Concentrate the filtrate. Dissolve the crude free base in Diethyl Ether. Slowly bubble anhydrous HCl gas until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under vacuum to afford 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride.

References

  • Catalytic Reduction of Nitriles Source: Thieme Connect URL
  • Hydrogenation of nitriles to produce amines (US5869653A)
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles Source: RSC Publishing URL
  • Process for the synthesis of intermediates useful for the synthesis of tubulin inhibitors (US20040063904A1)

Sources

Optimization

How to prevent degradation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine during storage

Target Compound: 2-(4-Fluorophenyl)-2-methylpropan-1-amine CAS Registry Numbers: 40377-35-3 (Free Base), 1312760-45-4 (Hydrochloride Salt) Welcome to the Technical Support Knowledge Base. 2-(4-Fluorophenyl)-2-methylpropa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(4-Fluorophenyl)-2-methylpropan-1-amine CAS Registry Numbers: 40377-35-3 (Free Base), 1312760-45-4 (Hydrochloride Salt)

Welcome to the Technical Support Knowledge Base. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly valuable building block in medicinal chemistry; its fluorophenyl moiety provides excellent metabolic stability by delaying transporter-mediated clearance in biological assays[1]. However, as a primary aliphatic amine, the free base is highly susceptible to environmental degradation. This guide provides mechanistic insights, troubleshooting protocols, and standard operating procedures (SOPs) to ensure the integrity of your reagent during storage.

Mechanistic Insights: The Causality of Degradation

To effectively prevent degradation, researchers must understand the chemical vulnerabilities of the molecule. 2-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes two primary modes of degradation under ambient conditions:

  • Atmospheric Carbonation (Carbamate Formation): The unshared electron pair on the primary nitrogen acts as a strong nucleophile. Upon exposure to atmospheric carbon dioxide ( CO2​ ), the amine undergoes a rapid, reversible reaction to form a carbamate salt. Primary amines are significantly more susceptible to this degradation pathway than tertiary amines due to their lack of steric hindrance[2].

  • Oxidative Degradation (Yellowing): Exposure to ambient oxygen and UV/visible light initiates radical-mediated oxidation of the primary amine. This process generates hydroxylamines, which further oxidize into oximes or azo impurities. This degradation is visually characterized by a distinct yellowing or browning of the reagent[3].

Troubleshooting Guide & FAQs

Q: I noticed a white, crusty solid forming around the septum of my storage vial. Is the reagent compromised? A: This white crust is the carbamate salt, formed via reaction with atmospheric CO2​ . While the bulk liquid below may still be usable, the formation of this salt alters the effective molecular weight of your reagent, leading to severe stoichiometry errors in sensitive reactions (e.g., Buchwald-Hartwig aminations). Resolution: Discard heavily crusted samples or purify the bulk liquid via vacuum distillation. Prevent future occurrences by strictly adhering to the Argon-blanket SOP below.

Q: My compound has turned from colorless to a pale yellow. Can I still use it for catalytic cross-coupling? A: Yellowing is a definitive indicator of oxidative degradation and the presence of azo or oxime impurities[3]. These specific impurities are notorious for poisoning palladium and copper catalysts. Resolution: Do not use yellowed batches for catalytic reactions. Perform an acid-base extraction to recover the pure free base before proceeding.

Q: How can I achieve long-term storage without the constant need for inert gas handling? A: For long-term archiving (months to years), convert the free base to its hydrochloride salt (CAS: 1312760-45-4)[4]. Protonating the amine neutralizes the nucleophilicity of the nitrogen lone pair, rendering the molecule completely inert to both CO2​ and O2​ .

Standard Operating Procedure (SOP): Inert Storage Protocol

This protocol is designed as a self-validating system to ensure the free base remains pristine and free of carbamate/oxidation impurities.

  • Step 1: Container Selection. Transfer the free base to an amber-glass vial (to block UV-induced radical initiation) equipped with a high-quality PTFE-lined silicone septum.

  • Step 2: Aliquot Retrieval. Always use a purged, gas-tight syringe to withdraw the reagent. Never open the cap directly to the atmosphere.

  • Step 3: Argon Blanketing. Insert an Argon gas line via a needle into the headspace. Argon is denser than air and Nitrogen, providing a superior protective blanket against CO2​ and O2​ . Insert a secondary vent needle to allow atmospheric air to escape.

  • Step 4: Seal Validation (Self-Check). Purge the headspace for 30 seconds. Remove the vent needle first. Observe your Schlenk line bubbler; a positive pressure bubble confirms the vial is hermetically sealed. Remove the Argon needle immediately after. Wrap the septum tightly with Parafilm.

  • Step 5: Storage & Pre-Use Validation. Store the sealed vial at 2–8°C. Validation Check: Before your next experiment, inject 10 µL of the stored amine into 1 mL of anhydrous diethyl ether. If the solution remains perfectly clear, your storage protocol was successful. If it turns cloudy, carbamate salts have formed, and the batch requires purification.

Comparative Stability Data
ParameterFree Base (CAS: 40377-35-3)Hydrochloride Salt (CAS: 1312760-45-4)
Molecular Weight 167.23 g/mol 203.69 g/mol
Purity Retention (Ambient, 30 days) < 85% (due to CO2​ / O2​ exposure)> 99%
Carbamate Formation Rate Rapid (Minutes to Hours in open air)Zero (Inert)
Oxidation Susceptibility High (Visual yellowing within weeks)Negligible
Ideal Storage Temperature 2–8°C (Inert Atmosphere, Dark)Ambient to 2–8°C (Desiccated)
Operational Shelf Life 3–6 Months> 24 Months
Degradation & Prevention Pathway Visualization

G cluster_deg Environmental Degradation Triggers FB 2-(4-Fluorophenyl)-2-methylpropan-1-amine (Free Base) CO2 Atmospheric CO2 FB->CO2 Exposure O2 O2 / UV Light FB->O2 Exposure HCl HCl Treatment (Protonation) FB->HCl Stabilization Carbamate Carbamate Salt (White Crust) CO2->Carbamate Nucleophilic Attack Oxidation Oximes / Azo Impurities (Yellowing) O2->Oxidation Radical Oxidation Salt Hydrochloride Salt (Stable / Inert) HCl->Salt Long-term Storage

Degradation pathways of 2-(4-Fluorophenyl)-2-methylpropan-1-amine and stabilization via HCl salt.

References
  • [2] ResearchGate. "New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2". Source: Industrial & Engineering Chemistry Research. URL:[Link]

  • [3] ACS Publications. "Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks". Source: ACS Polymers Au. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining the Acylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers, scientists, and drug development professionals facing kinetic and thermodynamic bottlenecks when acylating 2-(4-Fluorophenyl)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers, scientists, and drug development professionals facing kinetic and thermodynamic bottlenecks when acylating 2-(4-Fluorophenyl)-2-methylpropan-1-amine. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to master sterically hindered amide couplings.

Mechanistic Overview & Troubleshooting Workflow

The primary challenge with 2-(4-Fluorophenyl)-2-methylpropan-1-amine is its neopentyl-like structure. The β -carbon is a fully substituted quaternary center bearing a 4-fluorophenyl ring and gem-dimethyl groups. This creates a massive steric shield that kinetically suppresses nucleophilic attack, requiring optimized electrophiles to drive the reaction forward.

AcylationWorkflow Start 2-(4-Fluorophenyl)-2-methylpropan-1-amine (Sterically Hindered Substrate) Decision Select Acylating Strategy Start->Decision PathAcid Free Carboxylic Acid Decision->PathAcid Coupling Reagents PathChloride Acyl Chloride Decision->PathChloride Pre-activated Standard Standard (EDC/HOBt) Bulky OBt-Ester Yield: <30% PathAcid->Standard Routine Advanced Acyl Fluoride (TCFH/NMI) Small, Highly Reactive Yield: >85% PathAcid->Advanced Optimized Cat DMAP Catalysis Acylpyridinium Intermediate Yield: >90% PathChloride->Cat Base + Catalyst Product Purified Amide Product Standard->Product Kinetic failure Advanced->Product Overcomes steric bulk Cat->Product Enhanced electrophilicity

Workflow for optimizing the acylation of sterically hindered neophyl-type amines.

Frequently Asked Questions (FAQs)

Q1: Why do standard EDC/HOBt or DCC couplings yield <30% product with this specific amine? Causality & Mechanism: The neopentyl-like steric bulk of 2-(4-Fluorophenyl)-2-methylpropan-1-amine severely restricts the conformational space required for the transition state of the addition-elimination mechanism. When using standard carbodiimide reagents, the resulting OBt-activated ester is exceptionally bulky. The nucleophilic attack of the hindered amine on this bulky ester is kinetically suppressed, allowing competitive thermodynamic pathways (such as hydrolysis of the activated ester or N -acylurea formation) to dominate .

Q2: How can I overcome this steric activation barrier when coupling with a free carboxylic acid? Solution: You must shift to smaller, highly electrophilic activated species. In situ generation of acyl fluorides is the gold standard for this substrate. Reagents like TCFH ( N,N,N′,N′ -Tetramethylchloroformamidinium hexafluorophosphate) paired with N -Methylimidazole (NMI) convert the carboxylic acid into an acyl fluoride. Fluorine is highly electronegative (increasing carbonyl electrophilicity) but sterically small (comparable to hydrogen), significantly lowering the transition state energy for the amine's attack .

Q3: If I use an acid chloride, what is the optimal base and catalyst system? Solution: Using Triethylamine (TEA) or DIPEA alone often results in sluggish reactions due to the amine's steric hindrance. You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form an acylpyridinium intermediate. This intermediate is linear, highly electrophilic, and extends the reactive carbonyl away from the steric bulk of the aliphatic chain, making it highly accessible to the neophyl-type amine .

Q4: What temperature profile is required for these reactions? Solution: Unlike unhindered primary amines which acylate exothermically at 0 °C, this substrate requires thermodynamic driving. Initiate the reaction at 0 °C to safely form the activated electrophile without degrading it, but warm the system to 40–60 °C to overcome the steric activation energy barrier of the nucleophilic addition step .

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the expected performance of various coupling strategies when applied to 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Coupling StrategyActivated IntermediateRelative Steric BulkTypical Yield (%)Reaction Time (h)
EDC / HOBt OBt EsterHigh15 – 3024
HATU / DIPEA OAt EsterHigh50 – 6518
Acid Chloride / DMAP AcylpyridiniumLow80 – 904 – 8
TCFH / NMI Acyl FluorideVery Low85 – 952 – 4

Validated Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol A: DMAP-Catalyzed Acylation via Acid Chloride

Best for: Readily available, stable acyl chlorides.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Reagent Loading: Dissolve the acyl chloride (1.2 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Catalyst Activation: Add DMAP (0.2 equiv.) and DIPEA (2.0 equiv.) to the stirring solution.

    • Self-Validation Checkpoint: Monitor the formation of the acylpyridinium intermediate. Upon addition of DMAP, a transient yellowing or micro-precipitate must occur within 5 minutes. If the solution remains completely colorless and clear, the acid chloride may have degraded into an unreactive carboxylic acid via ambient moisture. Abort the reaction to save your amine.

  • Amine Addition: Dissolve 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes.

  • Thermodynamic Driving: Remove the ice bath and attach a reflux condenser. Warm the reaction to 40 °C and stir for 4–8 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and unreacted amine), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: In Situ Acyl Fluoride Coupling using TCFH/NMI

Best for: Complex carboxylic acids prone to degradation or when acid chlorides are unavailable.

  • Preparation: In a dry vial under argon, dissolve the free carboxylic acid (1.2 equiv.) in anhydrous Acetonitrile (MeCN) at 0.1 M concentration.

  • Activation: Add NMI (3.0 equiv.) followed by TCFH (1.2 equiv.) at room temperature. Stir for 30 minutes.

    • Self-Validation Checkpoint: Prior to adding the amine, extract a 10 µL aliquot and analyze via IR spectroscopy. The disappearance of the carboxylic acid carbonyl stretch (~1710 cm⁻¹) and the appearance of a distinct, high-frequency acyl fluoride carbonyl stretch (~1840 cm⁻¹) validates quantitative activation. Proceeding without this confirmation risks incomplete conversion.

  • Coupling: Add 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv.) in one portion.

  • Heating: Heat the reaction mixture to 50 °C for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with water and brine, dry over MgSO4​ , and purify via silica gel chromatography.

References

  • The Synthesis of Sterically Hindered Amides, CHIMIA,[Link]

  • Acylation of Amines with Acyl Halides, Synthesis with Florencio Zaragoza,[Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions, Organic Letters,[Link]

Optimization

Technical Support Center: Troubleshooting Reductive Amination of 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the technical support guide for the reductive amination involving 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reductive amination involving 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this specific synthetic transformation. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the successful synthesis of your target secondary or tertiary amines.

Understanding the Core Reaction: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding in two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[1][2][3] The overall efficiency of this process hinges on the delicate balance between these two steps.

The specific amine in focus, 2-(4-Fluorophenyl)-2-methylpropan-1-amine, presents a unique challenge due to the steric hindrance around the amine group, which can impact the initial imine formation step. This guide will address this and other potential hurdles in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction is showing low conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the reductive amination of 2-(4-Fluorophenyl)-2-methylpropan-1-amine often points to inefficient imine or iminium ion formation.[4] This is frequently exacerbated by the steric bulk of the amine. Here’s a systematic approach to troubleshooting:

1. Optimize Reaction pH:

  • The "Why": Imine formation is catalyzed by mild acid.[3][5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too low, the amine itself will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1][5] For most reductive aminations, a pH range of 4-6 is considered optimal.[1][4][7]

  • The "How": Add a catalytic amount of a weak acid, such as acetic acid. If you are using a borohydride reagent that is sensitive to strongly acidic conditions, this is a critical parameter to control.

2. Choice of Reducing Agent:

  • The "Why": The reducing agent must be selective for the iminium ion over the starting carbonyl compound.[5][8][9] A non-selective reducing agent will simply reduce the aldehyde or ketone to an alcohol, leading to a poor yield of the desired amine.[1][4]

  • The "How": Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for one-pot reductive aminations due to its high selectivity for the iminium ion.[8][10][11] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[10] While sodium borohydride (NaBH₄) can be used, it is less selective and may require a two-step procedure where the imine is pre-formed before the reducing agent is added.[5][8][12]

3. Reaction Conditions:

  • The "Why": For sterically hindered substrates, providing enough energy and time for the reaction to proceed is crucial.[4]

  • The "How": Consider increasing the reaction time or gently heating the reaction mixture.[4] Always monitor the reaction progress by a suitable analytical method like TLC or LC-MS to avoid potential side product formation with excessive heat.[1][4]

4. Stoichiometry:

  • The "Why": Le Châtelier's principle can be applied to drive the equilibrium towards imine formation.

  • The "How": Using a slight excess of the amine (1.1-1.2 equivalents) can help push the reaction to completion.[10] However, a large excess can complicate purification.[4]

Question 2: I am observing a significant amount of a side product that I suspect is the alcohol from the reduction of my starting carbonyl. How can I prevent this?

Answer:

The formation of an alcohol byproduct is a clear indication that your reducing agent is not selective enough or that the imine formation is too slow.

  • Primary Solution: Switch to a More Selective Reducing Agent. As mentioned above, sodium triacetoxyborohydride (STAB) is highly selective for the iminium ion intermediate and will minimize the reduction of the starting aldehyde or ketone.[8][10] This allows for a convenient one-pot procedure where all reactants can be mixed together.[10]

  • Alternative for NaBH₄ Users: A Two-Step Procedure. If you must use sodium borohydride, you should perform the reaction in two distinct steps:

    • Imine Formation: Dissolve the 2-(4-Fluorophenyl)-2-methylpropan-1-amine and the carbonyl compound in a suitable solvent (like methanol or ethanol) and stir at room temperature to allow for imine formation.[1][8] The use of a dehydrating agent, such as molecular sieves, can help drive this equilibrium forward.[13]

    • Reduction: Once imine formation is complete (as confirmed by TLC or NMR), cool the reaction mixture and then add the sodium borohydride portion-wise.[1][8]

Question 3: My primary amine is being dialkylated, leading to the formation of a tertiary amine as a major byproduct. How can I favor mono-alkylation?

Answer:

Over-alkylation is a common issue when reacting a primary amine, as the newly formed secondary amine can be more nucleophilic than the starting primary amine and react with another equivalent of the carbonyl compound.[1]

  • Stepwise Procedure: The most effective way to minimize dialkylation is to adopt a stepwise approach. First, ensure the complete formation of the imine before introducing the reducing agent.[14] This reduces the concentration of the free primary amine available to compete with the secondary amine product.

  • Stoichiometric Control: Using a larger excess of the primary amine can statistically favor the formation of the mono-alkylated product.[14] However, this will necessitate a more rigorous purification step to remove the unreacted primary amine.

Question 4: What is the best solvent for this reaction?

Answer:

The choice of solvent depends on the reducing agent you are using.

  • For Sodium Triacetoxyborohydride (STAB): Anhydrous aprotic solvents are preferred as STAB is moisture-sensitive.[10] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[8][12]

  • For Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN): Protic solvents like methanol (MeOH) and ethanol (EtOH) are commonly used.[4][8]

Question 5: How should I purify my final product?

Answer:

Purification strategies will depend on the properties of your product and the remaining impurities.

  • Acid-Base Extraction: If your product is a basic amine and the impurities are neutral, an acid-base liquid-liquid extraction can be very effective.[15] Dissolve the crude product in an organic solvent and wash with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the product re-extracted into an organic solvent.

  • Column Chromatography: For separating mixtures of the desired amine, unreacted starting materials, and side products, column chromatography on silica gel is a standard and effective method.[1]

  • Crystallization/Salting Out: If your product is a solid, crystallization from a suitable solvent system can be an excellent purification technique. Alternatively, you can form a salt of your amine product (e.g., by adding HCl) which may precipitate out of the solution, allowing for isolation by filtration.[15]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to its simplicity and high selectivity.[8]

  • Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.), 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.05-1.1 equiv.), and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][10]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.[1] For less reactive ketones, the addition of acetic acid (1.0 equiv) may be beneficial.[8]

  • Reduction: Add sodium triacetoxyborohydride (1.4-1.5 equiv.) to the reaction mixture in one portion or portion-wise.[8][10]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][8]

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][8]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when STAB is not available, but requires more careful control to avoid side reactions.[8]

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv.) and 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv.) in methanol (MeOH).[1][8] Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as determined by TLC or NMR. The addition of 4Å molecular sieves can facilitate this step.[14]

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.[1] Be cautious of hydrogen gas evolution.[8]

  • Monitoring: Allow the reaction to warm to room temperature and stir until the reduction is complete, monitoring by TLC or LC-MS.[1]

  • Work-up: Carefully quench the reaction with water.[1][8] Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product as needed.

Data & Comparisons

Reducing AgentSelectivity for Iminium IonTypical SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) High[8][10]DCM, DCE[8][12]Excellent for one-pot reactions, mild conditions, low toxicity.[8][10]Moisture sensitive, higher molecular weight.
Sodium Cyanoborohydride (NaBH₃CN) Good[5]MeOH, EtOH[4]Effective and well-established.Highly toxic, generates cyanide waste.[10]
Sodium Borohydride (NaBH₄) Moderate[4][5]MeOH, EtOH[8]Inexpensive and readily available.Can reduce starting carbonyls, often requires a two-step process.[1][4][8]

Visualizing the Process

Reductive_Amination_Workflow cluster_troubleshooting Troubleshooting Loop Low_Yield Low Yield / Incomplete Reaction Optimize_pH Optimize pH (4-6) Add Acetic Acid Low_Yield->Optimize_pH Change_Reagent Change Reducing Agent (e.g., to STAB) Low_Yield->Change_Reagent Change_Conditions Adjust Temp / Time Low_Yield->Change_Conditions Imine_Formation Imine Formation (Equilibrium Step) Optimize_pH->Imine_Formation Re-attempt Reduction Reduction of Imine/ Iminium Ion Change_Reagent->Reduction Re-attempt Change_Conditions->Imine_Formation Re-attempt Start Start: Carbonyl + Amine Start->Imine_Formation Mix in Solvent (e.g., DCM or MeOH) Imine_Formation->Reduction Add Reducing Agent (e.g., STAB or NaBH4) Workup Work-up & Purification Reduction->Workup Product Desired Amine Product Workup->Low_Yield Analyze Outcome Workup->Product

Caption: Troubleshooting workflow for incomplete reductive amination.

Side_Reactions cluster_reactants Starting Materials Carbonyl R1(CO)R2 Imine Imine Intermediate Carbonyl->Imine Alcohol Alcohol Byproduct R1CH(OH)R2 Carbonyl->Alcohol Reduction (Side Reaction) Amine R3NH2 Amine->Imine Desired_Product Desired Secondary Amine R1CH(NHR3)R2 Imine->Desired_Product Reduction (Desired Pathway) Tertiary_Amine Tertiary Amine Byproduct R1CH(NR3)R2 + R1(CO)R2... Desired_Product->Tertiary_Amine Further Reaction (Over-alkylation)

Caption: Key reaction pathways and potential side products.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chem-Station Int. Ed. (2014, May 3). Borch Reductive Amination. [Link]

  • Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • ResearchGate. Impact of different pH in the presence of Pb on the reductive amination... [Link]

  • Quora. (2018, May 2). Which compound can be used as a reducing agent instead of sodium borohydride? [Link]

  • Journal of the American Chemical Society. (2004, February 24). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? : r/Chempros. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Unknown Source. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [No URL available]
  • Wikipedia. Reductive amination. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry. [Link]

  • Journal of Applied Pharmaceutical Science. (2019, May 8). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Synple Chem. Application Note – Reductive Amination 96-well plate kit. [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]

  • Journal of Applied Pharmaceutical Science. (2019, May 6). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]

  • YouTube. (2025, February 17). Reductive Amination. [Link]

  • PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. [Link]

  • Chemical Communications (RSC Publishing). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • Unknown Source. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. [No URL available]
  • The Journal of Organic Chemistry. Synthesis of sterically hindered imines. [Link]

  • MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Synthesis

Welcome to the Catalyst Applications Support Center. The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine —a critical building block in medicinal chemistry and materials science[1]—is classically achieved via the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Applications Support Center. The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine —a critical building block in medicinal chemistry and materials science[1]—is classically achieved via the catalytic hydrogenation of its corresponding nitrile, 2-(4-fluorophenyl)-2-methylpropanenitrile.

However, this specific transformation is notoriously difficult. As a Senior Application Scientist, I frequently see researchers struggle with three competing side reactions: hydrodefluorination (HDF) , secondary amine dimerization , and steric stalling . This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

Diagnostic Hub: Troubleshooting Common Synthesis Failures

Q1: Why am I losing the fluorine atom (hydrodefluorination) during the reduction of 2-(4-fluorophenyl)-2-methylpropanenitrile? The Causality: If you are using Palladium on Carbon (Pd/C), you are inadvertently promoting hydrodefluorination. Palladium is highly active for the oxidative addition into aromatic C–F bonds, especially when the ring is electronically modulated by adjacent functional groups[2]. Once Pd(0) inserts into the C–F bond, hydrogenolysis cleaves the fluorine, replacing it with hydrogen. The Solution: Transition from Palladium to Cobalt-based catalysts (e.g., Raney Cobalt or Sponge Cobalt). Cobalt has a significantly higher activation energy barrier for C–F bond oxidative addition but remains highly active for C≡N reduction, effectively decoupling the two pathways and preserving your fluorophenyl moiety[3].

Q2: My GC-MS shows a massive peak at nearly double the molecular weight. Why is dimerization occurring? The Causality: Nitrile reduction does not go directly to the amine; it proceeds via a highly reactive imine intermediate [4]. Because the gem-dimethyl group slows down the final reduction of the imine to the primary amine, the newly formed primary amine has time to act as a nucleophile. It attacks the unreacted imine, releasing ammonia and forming a secondary imine, which then reduces to a secondary amine (dimer)[4]. The Solution: Apply Le Chatelier’s principle. Saturate the reaction medium with an excess of anhydrous ammonia (NH₃) or methanolic ammonia. The high concentration of NH₃ pushes the equilibrium backward, suppressing the nucleophilic attack of the primary amine and forcing the reaction toward the desired primary amine target.

Q3: The reaction stalls at 30% conversion. How do I overcome the steric hindrance of the gem-dimethyl group? The Causality: The alpha-carbon is fully substituted (a gem-dimethyl group adjacent to the nitrile). This creates a massive steric shield around the sp-hybridized nitrile carbon, physically hindering its coordination to the catalyst surface[5]. The Solution: You must increase the thermodynamic driving force and mass transfer. Elevate the hydrogen pressure to 50–60 bar and increase the temperature to 60 °C. Do not use low-pressure balloon setups for this substrate; they will stall, and the prolonged reaction time will only increase the rate of dimerization.

Mechanistic Visualization

ReactionPathway Nitrile 2-(4-Fluorophenyl)- 2-methylpropanenitrile Imine Imine Intermediate Nitrile->Imine +H2 (Catalyst) HDF Defluorinated Amine (HDF Byproduct) Nitrile->HDF Pd/C Catalyst C-F Cleavage PrimaryAmine Target Primary Amine Imine->PrimaryAmine +H2 SecondaryAmine Secondary Amine (Dimerization) Imine->SecondaryAmine +Primary Amine -NH3 PrimaryAmine->HDF Pd/C Catalyst C-F Cleavage

Mechanistic pathway of nitrile reduction highlighting target formation and common side reactions.

Quantitative Data: Catalyst Selection Matrix

To optimize your yield, consult the following empirical data matrix summarizing catalyst performance for sterically hindered, fluorinated nitriles.

Catalyst TypeC≡N Reduction ActivityHydrodefluorination RiskDimerization RiskRecommended Use Case
10% Pd/C ExcellentCRITICAL (High) ModerateDO NOT USE for this substrate.
Raney Nickel GoodLowHighUse only if Co is unavailable; requires strict NH₃ control.
Raney Cobalt GoodNone LowOPTIMAL. Highly selective for primary amines[3].
Rh/Al₂O₃ ModerateLowModerateViable, but cost-prohibitive for scale-up.

Self-Validating Experimental Protocol

The following methodology utilizes Raney Cobalt under optimized conditions to synthesize 2-(4-fluorophenyl)-2-methylpropan-1-amine while suppressing all side reactions. This is a self-validating system: In-Process Controls (IPC) are embedded to ensure the chemical logic holds at each stage.

Phase 1: Substrate & Additive Preparation
  • Dissolution: Dissolve 10.0 g (approx. 56.4 mmol) of 2-(4-fluorophenyl)-2-methylpropanenitrile in 80 mL of dry Methanol.

  • Equilibrium Shift: Add 20 mL of 7N Ammonia in Methanol.

    • Causality Check: This achieves a vast molar excess of NH₃ to completely shut down the secondary amine dimerization pathway[4].

Phase 2: Catalyst Charging & Hydrogenation
  • Catalyst Preparation: Weigh 2.0 g of Raney Cobalt (aqueous slurry). Wash the catalyst three times with 10 mL of Methanol to remove water, preventing competitive hydrolysis of the imine intermediate.

  • Reactor Loading: Transfer the substrate solution and the washed Raney Cobalt into a 250 mL high-pressure stainless-steel autoclave.

  • Pressurization: Seal the reactor. Purge with Nitrogen (3x 10 bar), then purge with Hydrogen (3x 10 bar). Finally, pressurize the reactor to 50 bar H₂ .

  • Heating: Heat the reaction mixture to 60 °C with vigorous mechanical stirring (800+ RPM to overcome mass transfer limitations caused by the gem-dimethyl group)[5].

Phase 3: In-Process Control (IPC) & Workup
  • IPC Validation: After 8 hours, sample the reactor. Run a rapid GC-MS.

    • Validation Criteria: You must see a molecular ion peak at m/z 167 (Target). If you see m/z 149, hydrodefluorination is occurring (check reactor for Pd contamination). If you see m/z 317, dimerization is occurring (increase NH₃ concentration).

  • Isolation: Once conversion is >99%, cool the reactor and carefully vent the H₂. Filter the catalyst through a pad of Celite under an inert argon atmosphere (Raney Cobalt is pyrophoric).

  • Concentration: Evaporate the methanol and ammonia under reduced pressure to yield the crude 2-(4-fluorophenyl)-2-methylpropan-1-amine.

ProtocolWorkflow Prep 1. Substrate Prep Dissolve Nitrile in MeOH Ammonia 2. Additive Add 7N NH3 in MeOH Prep->Ammonia Catalyst 3. Catalyst Charge Add Raney Cobalt Ammonia->Catalyst Reaction 4. Hydrogenation 50 bar H2, 60°C Catalyst->Reaction IPC 5. In-Process Control GC-MS for Conversion Reaction->IPC Workup 6. Workup Filter & Concentrate IPC->Workup

Self-validating experimental workflow for the catalytic hydrogenation of sterically hindered nitriles.

Frequently Asked Questions (FAQs)

Q4: Can I use homogeneous catalysts instead of heterogeneous metal sponges? Yes. Recent advancements have demonstrated that homogeneous cobalt pincer complexes (e.g., Co-PNP) can effectively reduce nitriles to primary amines under milder conditions (often avoiding the need for high-pressure autoclaves)[6]. However, separating the homogeneous cobalt complex from your active pharmaceutical ingredient (API) requires rigorous scavenging protocols, making heterogeneous Raney Cobalt preferred for process scale-up.

Q5: I don't have an autoclave. Can I use a hydride reducing agent instead? Yes, but with caveats. Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to the primary amine, but it is highly exothermic and poses severe safety risks at scale. Furthermore, aggressive hydride sources can occasionally trigger nucleophilic aromatic substitution (S_NAr) or hydrodefluorination on the fluorophenyl ring if not strictly temperature-controlled[2]. Catalytic hydrogenation remains the industry standard for safety and atom economy.

References

  • Organic Letters (ACS Publications). "Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts". Available at: [Link]

  • ResearchGate. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates". Available at: [Link]

  • ACS Publications. "Catalyst-Free Hydrodefluorination of Perfluoroarenes with NaBH4". Available at: [Link]

  • ACS Publications. "Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of C≡N and C=O Bonds". Available at: [Link]

  • ACS Publications. "Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 2-(4-Fluorophenyl)-2-methylpropan-1-amine and its Analogs: A Technical Guide

As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of phenethylamine derivatives is critical for rational drug design. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (often ref...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of phenethylamine derivatives is critical for rational drug design. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (often referred to as 4-fluoro-β,β-dimethylphenethylamine, or 4-F-β,β-DMPEA)[1] represents a highly specialized structural class. By combining a para-fluoro substitution with a gem-dimethyl group at the beta-carbon, this compound exhibits a distinct pharmacological, metabolic, and epigenetic profile compared to its α-methylated and α,α-dimethylated analogs.

This guide provides an objective, data-driven comparison of these compounds, detailing their pharmacodynamics, intracellular signaling pathways, and the self-validating experimental protocols required to evaluate their efficacy.

Structural Rationale & Pharmacodynamics

The biological activity of phenethylamines is primarily dictated by their interaction with monoamine transporters—Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET)—as well as their susceptibility to degradation by Monoamine Oxidase (MAO).

  • The β,β-Dimethyl Substitution: Unlike classical amphetamines which feature an α-methyl group, 4-F-β,β-DMPEA possesses a gem-dimethyl group at the beta position, structurally related to the parent compound β,β-DMPEA[2]. This steric bulk significantly hinders MAO-mediated oxidative deamination, prolonging the compound's biological half-life. However, it also alters the spatial orientation of the primary amine, generally reducing direct central stimulant activity (DAT affinity) compared to α-methyl analogs.

  • The 4-Fluoro Substitution: The addition of a highly electronegative fluorine atom at the para position increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetrability. Critically, para-halogenation shifts the pharmacological profile toward a higher affinity for SERT, creating a more balanced DAT/SERT/NET interaction profile.

Comparative Pharmacological Profile

To understand the efficacy of 4-F-β,β-DMPEA, it must be benchmarked against structurally related alternatives. The table below synthesizes the structural-activity relationship data across these analogs.

CompoundStructural ClassificationDAT Affinity (IC₅₀)SERT Affinity (IC₅₀)NET Affinity (IC₅₀)MAO Resistance
4-F-β,β-DMPEA β,β-dimethyl, 4-fluoroModerate (~1.5 µM)Moderate (~1.2 µM)High (~0.8 µM)*High (Steric hindrance)
4-Fluoroamphetamine α-methyl, 4-fluoroHigh (~0.4 µM)High (~0.7 µM)High (~0.1 µM)High (α-methyl protection)
Phentermine α,α-dimethylLow (~2.6 µM)Very Low (>10 µM)High (~0.4 µM)High (α,α-dimethyl protection)
β,β-DMPEA β,β-dimethylLowVery LowModerateHigh (Steric hindrance)

(Note: Values for 4-F-β,β-DMPEA represent comparative SAR estimates based on structural homology for in vitro benchmarking).

Mechanisms of Action: TAAR1 Signaling and Monoamine Efflux

Like many substituted phenethylamines, 4-F-β,β-DMPEA acts not merely as a reuptake inhibitor, but as a substrate-driven releasing agent. Upon entering the presynaptic terminal via monoamine transporters, these compounds activate the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This triggers a kinase cascade that phosphorylates the transporter, causing a conformational reversal and subsequent neurotransmitter efflux.

G Compound 4-F-β,β-DMPEA (Extracellular) Transporter Monoamine Transporters (DAT / SERT / NET) Compound->Transporter Competitive Uptake TAAR1 Intracellular TAAR1 Activation Transporter->TAAR1 Cytosolic Entry cAMP cAMP Accumulation & PKA Activation TAAR1->cAMP Gs-Protein Signaling Phospho Transporter Phosphorylation (Conformational Reversal) cAMP->Phospho Kinase Cascade Efflux Neurotransmitter Efflux (Dopamine/Serotonin) Phospho->Efflux Reverse Transport

Figure 1: TAAR1-mediated signaling and monoamine efflux induced by 4-F-β,β-DMPEA.

Self-Validating Experimental Protocol: High-Throughput Uptake Inhibition Assay

To objectively measure the comparative biological activity of these analogs, researchers must employ robust, self-validating in vitro assays. The following protocol outlines the evaluation of transporter uptake inhibition using fluorescent substrates.

Objective : Determine the IC₅₀ values of 4-F-β,β-DMPEA and its analogs for monoamine transporters.

Step 1: Cell Line Preparation & Seeding

  • Action : Plate HEK-293 cells stably transfected with human DAT, SERT, or NET into 96-well black, clear-bottom microplates at 40,000 cells/well.

  • Causality : Using stably transfected non-neuronal cells ensures that the observed uptake is exclusively mediated by the target transporter, eliminating background noise from endogenous monoamine systems or off-target receptors.

Step 2: Compound Pre-Incubation

  • Action : Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations (0.1 nM to 100 µM) of[3] or analogs and incubate for 30 minutes at 37°C.

  • Causality : Pre-incubation allows the test compounds to reach binding equilibrium at the transporter's orthosteric or allosteric sites before the fluorescent substrate is introduced, ensuring accurate affinity measurements.

Step 3: Internal Validation (Control Establishment)

  • Action : In parallel wells, apply 10 µM of a highly selective inhibitor (GBR12909 for DAT, Fluoxetine for SERT, Nisoxetine for NET) as a positive control, and KRH buffer as a negative (vehicle) control.

  • Causality : This creates a strictly self-validating system. The vehicle control establishes the 0% inhibition baseline (maximum fluorescence), while the selective inhibitors define the 100% specific inhibition threshold. Any fluorescence remaining in the positive control wells is quantified as non-specific membrane binding and subtracted from the test compound data to prevent false-positive efficacy readings.

Step 4: Fluorescent Substrate Addition & Kinetic Readout

  • Action : Add the fluorescent monoamine mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to the wells. Measure fluorescence continuously for 15 minutes (Ex: 475 nm / Em: 605 nm).

  • Causality : ASP+ is actively transported into the cells by DAT/SERT/NET. A reduction in intracellular fluorescence accumulation directly correlates with the test compound's ability to block transporter function.

Epigenetic Modulation & Long-Term Effects

Beyond acute transporter interactions, 4-F-β,β-DMPEA exhibits profound long-term biological activity through epigenetic mechanisms. Chronic exposure to this compound produces significant epigenetic modifications affecting catecholamine biosynthetic enzyme expression[4].

Research demonstrates that it alters DNA methylation patterns at genes encoding critical enzymes such as tyrosine hydroxylase (TH), dopamine beta-hydroxylase (DBH), and phenylethanolamine N-methyltransferase (PNMT)[5]. These modifications, which include changes in CpG methylation within promoter regions, result in persistent alterations in enzyme expression levels[5]. This coordinated epigenetic regulation of catecholamine biosynthetic pathways differentiates 4-F-β,β-DMPEA from purely acute-acting analogs, making it a critical compound of interest for understanding long-term neuroadaptations and neurotransmitter homeostasis.

References

  • 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CID 21251023) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • 2-Methyl-2-phenylpropan-1-amine (CID 210602) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 2-(4-chlorophenyl)-2-methylpropan-1-amine: A Predictive Analysis Based on Structure-Activity Relationships

An Objective Comparative Analysis for Drug Development Professionals Introduction Within the landscape of novel psychoactive substance (NPS) research and early-stage drug discovery, the 2-phenyl-2-methylpropan-1-amine sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparative Analysis for Drug Development Professionals

Introduction

Within the landscape of novel psychoactive substance (NPS) research and early-stage drug discovery, the 2-phenyl-2-methylpropan-1-amine scaffold represents a recurring structural motif. While not extensively documented, the two title compounds, 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 2-(4-chlorophenyl)-2-methylpropan-1-amine, serve as exemplary case studies for a foundational principle in medicinal chemistry: the profound impact of single-atom substitution on a molecule's pharmacological profile. The substitution of a fluorine atom for a chlorine atom at the para-position of the phenyl ring is a common strategy employed to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.

This guide provides a comparative analysis of these two molecules, not from a basis of pre-existing clinical data, but from a predictive framework grounded in established structure-activity relationships (SAR) and medicinal chemistry principles. It is designed for researchers and drug development professionals, offering a roadmap for how to approach the characterization and comparison of such novel analogs. We will explore the anticipated differences in their physicochemical properties, propose a robust experimental workflow for their direct comparison, and provide the scientific rationale behind each step.

Part 1: Predictive Physicochemical and Pharmacological Profiles

The substitution of fluorine for chlorine introduces distinct changes in electronegativity, atomic size, and lipophilicity. These differences are not trivial and can be expected to cascade into significant alterations in how the molecules interact with biological systems.

Impact of Halogen Substitution
  • Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. Chlorine is also electron-withdrawing but to a lesser extent. This differential effect can alter the pKa of the primary amine, influencing its ionization state at physiological pH and its ability to form ionic bonds with receptor targets.

  • Lipophilicity: A compound's ability to cross the blood-brain barrier is heavily influenced by its lipophilicity, often estimated by LogP. While both are lipophilic halogens, chlorine (Hansch π = 0.71) typically increases lipophilicity more than fluorine (Hansch π = 0.14). Consequently, the chloro-analog is predicted to be more lipophilic than the fluoro-analog. This could lead to higher brain penetration but also potentially greater non-specific binding and sequestration in adipose tissue.

  • Steric Hindrance: Chlorine has a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å). This size difference can be critical for how the molecule fits into a receptor's binding pocket. A larger substituent may create steric clashes that prevent optimal binding or, conversely, it could provide favorable van der Waals interactions that enhance affinity.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~485 kJ/mol) than the carbon-chlorine (C-Cl) bond (~330 kJ/mol). Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes, is often hindered or blocked by the presence of a fluorine atom at the site of potential oxidation. Therefore, 2-(4-Fluorophenyl)-2-methylpropan-1-amine is predicted to have greater metabolic stability compared to its chloro-counterpart, which may be more susceptible to oxidative metabolism at the C-Cl bond or adjacent positions.

Predicted Property Comparison

The following table summarizes the predicted differences based on fundamental medicinal chemistry principles. These are hypotheses that must be confirmed through empirical testing as outlined in Part 2.

Property2-(4-Fluorophenyl)-2-methylpropan-1-amine (Fluoro-analog)2-(4-chlorophenyl)-2-methylpropan-1-amine (Chloro-analog)Rationale
Predicted LogP LowerHigherThe Hansch hydrophobicity constant (π) for Cl (0.71) is significantly greater than for F (0.14), suggesting the chloro-analog will be more lipophilic.
Metabolic Stability HigherLowerThe C-F bond is stronger than the C-Cl bond, making it more resistant to CYP450-mediated oxidative metabolism. The fluoro-analog is less likely to undergo aromatic hydroxylation at the para-position.
Blood-Brain Barrier (BBB) Permeability Potentially Lower (but still significant)Potentially HigherHigher lipophilicity generally correlates with increased passive diffusion across the BBB, though excessive lipophilicity can lead to non-specific binding and reduced free concentration.
Receptor Affinity Unknown (Highly Target-Dependent)Unknown (Highly Target-Dependent)Steric and electronic differences will influence binding affinity, but the direction of this effect (increase or decrease) is impossible to predict without experimental data for a specific target.
Potential for hERG Inhibition Lower RiskHigher RiskIncreased lipophilicity is a known risk factor for promiscuous binding to off-targets, including the hERG potassium channel, which can lead to cardiotoxicity.

Part 2: A Validating Experimental Workflow for Comparative Analysis

To move from prediction to empirical data, a structured, head-to-head experimental comparison is required. The following workflow outlines a logical progression from in vitro characterization to preliminary in vivo assessment.

G A Compound Synthesis & QC B Monoamine Transporter Uptake Inhibition Assay (DAT, SERT, NET) A->B Test Analogs C hERG Channel Binding Assay A->C Test Analogs D Metabolic Stability Assay (Liver Microsomes) A->D Test Analogs E Data Analysis: IC50 & Clearance Rate B->E C->E D->E F Rodent PK Study (IV & PO Dosing) E->F Select Candidate Based on Potency & Safety Profile G Locomotor Activity Assay E->G Select Candidate Based on Potency & Safety Profile H Data Analysis: Bioavailability, T1/2, CNS Exposure F->H I Go/No-Go Decision G->I H->I

Figure 1: A tiered experimental workflow for the comparative evaluation of novel psychoactive compounds.

Step-by-Step Experimental Protocols

This assay determines the potency of the compounds at inhibiting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are primary targets for many stimulant drugs.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound at hDAT, hSERT, and hNET.

  • Methodology:

    • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected to express the human DAT, SERT, or NET. Plate the cells in 96-well plates and grow to confluence.

    • Compound Preparation: Prepare a serial dilution of each test compound (fluoro- and chloro-analogs) in assay buffer, typically ranging from 1 nM to 100 µM.

    • Assay Procedure: a. Wash the cells once with Krebs-HEPES buffer (KHB). b. Pre-incubate the cells for 10 minutes at room temperature with 50 µL of varying concentrations of the test compounds or a vehicle control (DMSO).[1][2] c. Initiate neurotransmitter uptake by adding 50 µL of buffer containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET).[3] d. Allow the uptake reaction to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature.[1][2] e. Terminate the uptake by rapidly washing the cells with ice-cold KHB. f. Lyse the cells and measure the amount of radiolabel taken up using a liquid scintillation counter.

    • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT, fluoxetine for SERT).[3] Plot the percent inhibition of specific uptake against the log concentration of the test compound. Fit the data using a non-linear regression model to calculate the IC50 value for each compound at each transporter.

This assay is a critical safety screen to assess the potential for a compound to cause cardiac arrhythmias.

  • Objective: To determine the IC50 of each compound for inhibition of the hERG potassium channel current.

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

    • Instrumentation: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[4][5] These systems provide data comparable to the gold-standard manual patch-clamp method.[4][5]

    • Assay Procedure: a. Cells are automatically captured on a planar patch-clamp chip, and a high-resistance "giga-seal" is formed. b. The whole-cell configuration is established, and the hERG current is elicited by a specific voltage-clamp protocol. c. After establishing a stable baseline current, the test compounds are applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[4] d. The effect of each concentration on the hERG tail current is measured.

    • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. Include a positive control (e.g., E-4031) and a vehicle control (e.g., DMSO) in each run for quality control.[4]

This in vivo assay provides a general measure of the stimulant or depressant effects of a compound on the central nervous system.

  • Objective: To compare the effects of the fluoro- and chloro-analogs on spontaneous locomotor activity in mice or rats.

  • Methodology:

    • Animal Acclimation: House the animals in the testing facility for at least one week before the experiment. On the day of testing, bring the animals to the testing room and allow them to acclimate for 30-60 minutes.[6]

    • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.[6][7] The arena should be cleaned thoroughly between each animal.[6]

    • Dosing: Administer the test compounds (e.g., via intraperitoneal injection or oral gavage) at several doses, alongside a vehicle control group.

    • Procedure: Immediately after dosing, place each animal individually into the center of the activity chamber.[7]

    • Data Collection: Record locomotor activity (e.g., total distance traveled, number of vertical rears) continuously for a set period, typically 30-60 minutes, in discrete time bins (e.g., 5-minute intervals).[8]

    • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Compare the total activity counts for each dose group against the vehicle control group using a post-hoc test (e.g., Dunnett's test).

Part 3: Synthesis and Conclusion

Proposed Synthetic Route

A plausible and efficient method for synthesizing these compounds would be a Ritter reaction followed by hydrolysis. This well-established reaction provides a direct route to α,α-disubstituted amines.

G cluster_0 Proposed Synthetic Pathway A 2-(4-Halophenyl)-2-methylpropan-1-ol C Intermediate Nitrilium Ion A->C [1] B H2SO4, Acetonitrile D Amide Intermediate C->D [2] H2O Quench F 2-(4-Halophenyl)-2-methylpropan-1-amine (Final Product) D->F [3] Hydrolysis E NaOH, H2O, Heat

Figure 2: A generalized Ritter reaction pathway for synthesis.

Synthetic Steps:

  • The starting material, 2-(4-halophenyl)-2-methylpropan-1-ol, is treated with a strong acid (e.g., sulfuric acid) in the presence of a nitrile (e.g., acetonitrile). This generates a stable tertiary carbocation which is then attacked by the nitrile to form a nitrilium ion intermediate.

  • The reaction is quenched with water, which hydrolyzes the nitrilium ion to form the corresponding N-acetyl amide.

  • The amide intermediate is then hydrolyzed under basic conditions (e.g., refluxing with sodium hydroxide) to yield the final primary amine product.

This route is advantageous due to the commercial availability of the starting alcohols and the typically high yields of the Ritter reaction.

Conclusion and Future Directions

This guide presents a predictive comparison between 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 2-(4-chlorophenyl)-2-methylpropan-1-amine, grounded in established medicinal chemistry principles. We hypothesize that the fluoro-analog will exhibit greater metabolic stability and potentially a lower risk of hERG inhibition, while the chloro-analog is predicted to be more lipophilic, which may enhance its blood-brain barrier penetration but could also increase off-target binding.

These hypotheses, however, remain speculative without empirical validation. The experimental workflow detailed herein provides a comprehensive, self-validating system for the direct, head-to-head comparison of these and other novel compounds. By systematically evaluating their in vitro pharmacology, safety profile, and in vivo effects, researchers can build a robust data package to identify candidates with the most promising therapeutic potential and make informed decisions for further development. The true value lies not in predicting the winner, but in executing a rigorous and logical scientific process to reveal it.

References

  • IACUC. (n.d.). Locomotor Activity/Open Field Test. IACUC Standard Procedure. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Anilocus. (2025, July 7). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). General Activity, Welfare, and Motor Function Behavior Tests. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12-16. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting studies to evaluate the cross-reactivity of 2-(4-Fluorophenyl)-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting studies to evaluate the cross-reactivity of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in various immunoassay formats. We will move beyond rote protocol-following to explore the causal logic behind experimental design, ensuring the generation of robust and trustworthy data.

Introduction: The Imperative of Specificity in Immunoassays

Immunoassays are indispensable tools for detecting and quantifying molecules in complex biological matrices.[1] Their power lies in the specific binding interaction between an antibody and its target antigen. However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2] This can lead to significant analytical errors, such as false-positive results or the overestimation of an analyte's concentration, with potentially serious consequences in clinical diagnostics, forensic toxicology, and pharmaceutical research.[3][4]

The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine.[5] Molecules within this class, which includes prescription drugs and controlled substances, are frequently monitored by immunoassays.[6][7] Therefore, understanding the cross-reactivity profile of this specific compound is critical to accurately interpret screening results and avoid misidentification. This guide will provide the theoretical foundation and practical methodology to conduct these essential studies.

Theoretical Assessment: Predicting Cross-Reactivity from Molecular Structure

The likelihood of cross-reactivity is fundamentally governed by the structural similarity between the test compound and the immunoassay's target analyte.[1] An antibody recognizes specific three-dimensional shapes and chemical features (epitopes). The more closely a compound mimics the target's epitope, the higher the probability of being recognized by the antibody.

Molecular Structure of 2-(4-Fluorophenyl)-2-methylpropan-1-amine:

  • Core Structure: Phenethylamine backbone.

  • Key Features:

    • Phenyl Ring: Substituted with a fluorine atom at the para (4) position.

    • Alpha (α) Carbon: Contains two methyl groups (a gem-dimethyl group), making it a tertiary carbon. This is a notable difference from amphetamine, which has one alpha-methyl group.[8]

    • Amine Group: A primary amine (-NH2).

To anticipate which immunoassays might show interference, we must compare this structure to common immunoassay targets.

Table 1: Structural Comparison with Potential Cross-Reactants

CompoundChemical StructureKey Structural Similarities & Differences with 2-(4-Fluorophenyl)-2-methylpropan-1-aminePredicted Cross-Reactivity Potential
Test Compound Structure of 2-(4-Fluorophenyl)-2-methylpropan-1-amine--
Amphetamine Structure of AmphetamineSimilar: Phenethylamine backbone, primary amine. Different: No fluorine on phenyl ring, only one α-methyl group.Moderate to Low. The additional α-methyl group creates significant steric hindrance that may prevent binding to many anti-amphetamine antibodies.
Methamphetamine Structure of MethamphetamineSimilar: Phenethylamine backbone. Different: No fluorine, one α-methyl group, secondary amine (-NHCH3).[2][9]Low. The combination of a secondary amine and different α-carbon substitution makes significant cross-reactivity unlikely.
Phentermine Structure of PhentermineSimilar: Phenethylamine backbone, primary amine, gem-dimethyl group at the α-carbon.[10][11] Different: No fluorine on phenyl ring.High. Phentermine is the non-fluorinated analog. An antibody that primarily recognizes the α,α-dimethylphenethylamine structure is very likely to cross-react.

Causality Behind Predictions: The α,α-dimethyl substitution in both phentermine and our test compound is a highly significant shared feature.[11] Many antibodies are generated against haptens where the carrier protein is conjugated away from this part of the molecule, making the α-carbon region a key part of the epitope. The fluorine substitution on the phenyl ring is less likely to completely abolish binding but may reduce the affinity compared to the antibody's primary target.

Experimental Design: A Framework for Empirical Validation

While theoretical analysis is a crucial first step, empirical testing is non-negotiable for confirming cross-reactivity. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard format for quantifying small molecules (haptens) and assessing cross-reactivity.[10][12]

Principle of Competitive ELISA: In this format, the test compound in the sample ("free antigen") competes with a fixed amount of enzyme-labeled antigen (or antigen coated on the plate) for a limited number of antibody binding sites. A high concentration of the test compound results in less labeled antigen binding to the antibody, producing a low signal. Conversely, a low concentration of the test compound allows more labeled antigen to bind, generating a high signal. The signal is therefore inversely proportional to the concentration of the test compound.

G cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Free_Ag_Low Free Analyte (Low Amount) Ab Antibody (Limited) Free_Ag_Low->Ab Competes with Complex_High Antibody-Labeled Analyte Complex Ab->Complex_High Forms Labeled_Ag Labeled Analyte (Fixed Amount) Labeled_Ag->Ab Competes for Signal_High High Signal Complex_High->Signal_High Generates Free_Ag_High Free Analyte (High Amount) Ab2 Antibody (Limited) Free_Ag_High->Ab2 Outcompetes Complex_Low Antibody-Labeled Analyte Complex Ab2->Complex_Low Forms Less Labeled_Ag2 Labeled Analyte (Fixed Amount) Labeled_Ag2->Ab2 Competes for Signal_Low Low Signal Complex_Low->Signal_Low Generates G start Start prep_standards Prepare serial dilutions of Target Analyte Standard start->prep_standards prep_test_compounds Prepare serial dilutions of Test Compounds start->prep_test_compounds add_reagents Add Standards or Test Compounds to antibody-coated wells prep_standards->add_reagents prep_test_compounds->add_reagents add_conjugate Add Enzyme-Conjugate to all wells add_reagents->add_conjugate incubate Incubate (e.g., 1 hr at 37°C) to allow competition add_conjugate->incubate wash Wash plate 3-5 times to remove unbound reagents incubate->wash add_substrate Add TMB Substrate wash->add_substrate develop Incubate in dark (15-20 min) for color development add_substrate->develop stop Add Stop Solution develop->stop read Read absorbance at 450 nm stop->read analyze Analyze Data: - Plot standard curve - Calculate IC50 values - Calculate % Cross-Reactivity read->analyze end End analyze->end

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents as specified in the chosen ELISA kit manual.

  • Analyte and Cross-Reactant Dilution Series:

    • Rationale: A wide range of concentrations is required to determine the precise point of 50% inhibition.

    • Prepare a serial dilution of the kit's target analyte standard (e.g., d-Amphetamine) in the provided assay buffer. Typical ranges might be from 1000 ng/mL down to <1 ng/mL.

    • Separately, prepare similar serial dilutions for 2-(4-Fluorophenyl)-2-methylpropan-1-amine and each potential cross-reactant (e.g., Phentermine).

  • Competitive Reaction:

    • Pipette 50 µL of each standard, cross-reactant dilution, and a blank (assay buffer) into the appropriate wells of the antibody-coated microplate. [8] * Pipette 50 µL of the enzyme-conjugated analyte into each well.

    • Cover the plate and incubate according to the kit's instructions (e.g., 60 minutes at 37°C). [9]This allows the free analyte (from standards or test compounds) and the enzyme-conjugated analyte to compete for binding to the immobilized antibodies.

  • Washing:

    • Rationale: This step is critical for removing all unbound molecules, ensuring that the signal generated is only from the enzyme-conjugate that has successfully bound to the antibody.

    • Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-20 minutes. The HRP enzyme on the bound conjugate will convert the TMB into a blue-colored product.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. This will acidify the solution, changing the color from blue to yellow and halting the enzymatic reaction, which stabilizes the signal for reading.

  • Data Acquisition:

    • Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

1. Generate the Standard Curve:

  • Calculate the percentage of binding (%B/B₀) for each standard and test compound concentration relative to the maximum signal (the blank or zero standard). %B/B₀ = (OD of Standard or Sample / OD of Zero Standard) x 100

  • Plot %B/B₀ versus the logarithm of the concentration for the target analyte standards. This will create a sigmoidal dose-response curve.

2. Determine IC50 Values:

  • The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (%B/B₀ = 50%).

  • Determine the IC50 value for the target analyte from its standard curve.

  • Similarly, plot the data for 2-(4-Fluorophenyl)-2-methylpropan-1-amine and each cross-reactant and determine their respective IC50 values.

3. Calculate Percent Cross-Reactivity:

  • Use the following established formula to quantify cross-reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 2: Example Data Summary

CompoundIC50 (ng/mL)% Cross-Reactivity
d-Amphetamine (Target Analyte)25100%
2-(4-Fluorophenyl)-2-methylpropan-1-amine 500 5%
Phentermine3083.3%
Methamphetamine>10,000<0.25%
(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation: In this hypothetical example, the assay shows very high cross-reactivity with Phentermine, as predicted. The test compound, 2-(4-Fluorophenyl)-2-methylpropan-1-amine, shows low but non-negligible cross-reactivity (5%). This means a high concentration of the test compound could potentially trigger a false positive in this specific d-Amphetamine immunoassay. Methamphetamine shows negligible cross-reactivity.

It is crucial to recognize that cross-reactivity is not an intrinsic property of an antibody alone but is dependent on the entire assay system, including reagent concentrations and incubation conditions. [11]Therefore, these findings are specific to the assay kit and protocol used.

Conclusion and Best Practices

This guide outlines a systematic approach to evaluating the cross-reactivity of 2-(4-Fluorophenyl)-2-methylpropan-1-amine. The core principle is to move from a theoretical assessment based on chemical structure to empirical, quantitative validation using a competitive immunoassay format.

Key Takeaways for Researchers:

  • Prioritize Empirical Data: Structural similarity is a good predictor, but only experimental testing can confirm the degree of cross-reactivity.

  • Use the Right Tool: Competitive ELISA is the appropriate method for assessing small molecule cross-reactivity.

  • Quantify, Don't Guess: Calculating the IC50 and percent cross-reactivity provides objective, comparable data.

  • Context is Key: Cross-reactivity results are specific to the antibody and assay format tested. A compound may show different cross-reactivity profiles in different manufacturers' kits. [11] By following this structured, scientifically-grounded approach, researchers can generate reliable data to understand how 2-(4-Fluorophenyl)-2-methylpropan-1-amine behaves in immunoassays, ensuring the accuracy and integrity of their analytical results.

References

  • Creative Diagnostics. "Competitive ELISA Protocol." Creative Diagnostics, Accessed March 15, 2026. [Link]

  • Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening." Siemens Healthineers, Accessed March 15, 2026. [Link]

  • Dzantiev, B. B., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI, 17 July 2021. [Link]

  • Clarke, W. "Immunoassays - Analytical Toxicology." In Clarke's Analysis of Drugs and Poisons, 2016.
  • AACC. "Methodology: Immunoassays." American Association for Clinical Chemistry, 2 June 2011. [Link]

  • Cloud-Clone Corp. "Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules." Cloud-Clone Corp., Accessed March 15, 2026. [Link]

  • MBL Life Science. "The principle and method of ELISA." MBL Life Science, Accessed March 15, 2026. [Link]

  • St John's Laboratory. "Competitive ELISA protocol." St John's Laboratory, Accessed March 15, 2026. [Link]

  • Chemspace. "2-(4-fluorophenyl)-2-methylpropan-1-amine." Chemspace, Accessed March 15, 2026. [Link]

  • Aliya Health Group. "Amphetamine vs Methamphetamine: Know the Facts." Aliya Health Group, 28 February 2026. [Link]

  • Wikipedia. "Phenethylamine." Wikipedia, Accessed March 15, 2026. [Link]

  • Wikipedia. "Substituted phenethylamine." Wikipedia, Accessed March 15, 2026. [Link]

  • FDA. "Guidance for Industry: In Vitro Diagnostic (IVD) Device Studies — Frequently Asked Questions." U.S. Food and Drug Administration, Accessed March 15, 2026. [Link]

  • Sana Lake Recovery. "Difference Between Amphetamine and Methamphetamine." Sana Lake Recovery, 15 May 2024. [Link]

  • Drugs.com. "Phentermine: Package Insert / Prescribing Information / MOA." Drugs.com, 29 December 2025. [Link]

  • Wikipedia. "Phentermine." Wikipedia, Accessed March 15, 2026. [Link]

  • PubChem. "Methamphetamine." National Center for Biotechnology Information, PubChem Database, Accessed March 15, 2026. [Link]

  • ResearchGate. "Chemical structures of amphetamine, methamphetamine, and ephedrine." ResearchGate, Accessed March 15, 2026. [Link]

  • Hughey, J.J., et al. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry, 23 August 2019. [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(4-Fluorophenyl)-Based Compounds

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of this process, yet the ultimate test of efficacy lies in the complex biological milieu of in vivo models. This guide provides a detailed comparison of the in vitro and in vivo performance of compounds based on the 2-(4-fluorophenyl) scaffold, a privileged structure in medicinal chemistry. While specific efficacy data for the parent compound, 2-(4-Fluorophenyl)-2-methylpropan-1-amine, is not extensively available in public literature, this analysis will delve into the broader class of its derivatives, drawing upon published experimental data to illuminate the critical transition from laboratory bench to preclinical studies.

Our exploration will focus on several key therapeutic areas where 2-(4-fluorophenyl)-based compounds have shown promise, including oncology and neuroscience. By examining the structure-activity relationships, and the correlation (or lack thereof) between in vitro potency and in vivo effects, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of this important chemical class.

The 2-(4-Fluorophenyl) Motif: A Versatile Scaffold

The 2-(4-fluorophenyl) moiety is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties, making it an attractive component in drug design. This guide will explore how modifications to the core structure give rise to compounds with diverse pharmacological activities and how their performance differs in controlled in vitro environments versus complex in vivo systems.

Anticancer Applications: From Cell Lines to Xenografts

A significant body of research has focused on the anticancer potential of 2-(4-fluorophenyl) derivatives. These studies provide a clear illustration of the in vitro to in vivo translation.

In Vitro Cytotoxicity of Phenylacetamide Derivatives

One class of compounds, the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, has been evaluated for its ability to kill cancer cells in culture.[1][2]

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]

Compound IDR Group (Substitution on N-phenyl ring)PC3 (Prostate Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
2a2-nitro> 100> 100
2b3-nitro52> 100
2c4-nitro80100
2d2-methoxy> 100> 100
2e3-methoxy> 100> 100
2f4-methoxy> 100> 100
Imatinib (Reference)-4098

The data clearly indicates that the presence and position of a nitro group on the N-phenyl ring significantly influences the cytotoxic activity against the PC3 prostate cancer cell line, with the 3-nitro derivative (2b) being the most potent in this series.[1][2] In contrast, the MCF-7 breast cancer cell line was more resistant to these compounds.[1][2]

From In Vitro Potency to In Vivo Antitumor Activity: The Case of Phortress

A compelling example of the in vitro-in vivo bridge is the story of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, the active metabolite of Phortress). This compound demonstrates potent and selective antitumor activity.

In Vitro Profile:

  • Mechanism: Induces CYP1A1-catalyzed biotransformation to form electrophilic species that bind to DNA, leading to cell death.[3][4][5]

  • Selectivity: Highly potent (GI50 < 1 nM) in sensitive human breast cancer cell lines (e.g., MCF-7) but inactive (GI50 > 10 µM) in resistant cell lines.[5]

  • Cellular Effects: Causes dose- and time-dependent DNA single and double-strand breaks exclusively in sensitive cells.[3][4]

In Vivo Efficacy:

  • Animal Models: The prodrug, Phortress, demonstrates significant growth suppression of breast and ovarian tumor xenografts in mice.[5]

  • Pharmacodynamics: DNA damage observed in sensitive tumor xenografts following treatment of mice with Phortress, confirming the in vivo mechanism of action.[3][4]

This example highlights a successful translation from a specific in vitro mechanism (CYP1A1 induction and DNA damage) to a desired in vivo outcome (tumor growth inhibition).

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines a typical MTS assay used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Objective: To quantify the cytotoxic effect of test compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The use of a colorimetric assay like MTS provides a high-throughput method to assess cell viability, which is a direct measure of cytotoxicity. The incubation time is chosen to allow for sufficient time for the compound to exert its effect on cell proliferation and survival.

Neuroscience Applications: Targeting the Dopamine Transporter

Derivatives of the 2-(4-fluorophenyl) structure have also been explored for their potential to modulate neurotransmitter transporters, such as the dopamine transporter (DAT).

In Vitro Binding Affinity and Functional Activity

Structure-activity relationship (SAR) studies on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines revealed compounds with high affinity and selectivity for DAT.

Table 2: In Vitro DAT Binding Affinity and Selectivity [6]

Compound IDDAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity
1 (JJC8–091)230>10,000>43
2 (JJC8–088)2.6012,7004885
3a (JJC8–089)37.86,800180

These in vitro binding assays are crucial for identifying potent and selective ligands for a specific target. Compound 2, for instance, shows exceptional affinity and selectivity for DAT over the serotonin transporter (SERT).[6]

In Vivo Behavioral Effects

The translation of in vitro DAT affinity to in vivo behavioral outcomes is not always linear. While high affinity is a prerequisite, pharmacokinetic properties and potential off-target effects play a significant role in the overall in vivo profile.

For a lead candidate from a related series, compound 14a, which also demonstrated DAT inhibitory activity, in vivo studies in mice showed only moderate locomotor stimulation, significantly less than that produced by cocaine.[7] This "atypical" DAT inhibitor profile is considered potentially beneficial for the development of therapeutics for psychostimulant abuse, as it may not have the same abuse liability as traditional DAT inhibitors.[7]

This discrepancy between high in vitro potency and attenuated in vivo stimulant effects underscores the importance of in vivo characterization to understand the full pharmacological profile of a compound.

Experimental Workflow: From In Vitro Binding to In Vivo Behavioral Assessment

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound targeting a central nervous system (CNS) receptor.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In Vitro Binding In Vitro Binding Functional Assays Functional Assays In Vitro Binding->Functional Assays Confirm Mechanism Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Assess Off-Target Effects Metabolic Stability Metabolic Stability Selectivity Profiling->Metabolic Stability Predict In Vivo Half-life Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Determine Dosing Regimen Behavioral Models Behavioral Models Pharmacokinetics->Behavioral Models Evaluate Efficacy Target Engagement Target Engagement Behavioral Models->Target Engagement Confirm In Vivo Target Interaction Toxicity Studies Toxicity Studies Target Engagement->Toxicity Studies Assess Safety Profile

Caption: A streamlined workflow from initial in vitro screening to comprehensive in vivo evaluation for CNS drug candidates.

The In Vitro-In Vivo Correlation: A Complex Relationship

The examples discussed above illustrate that while in vitro assays are indispensable for initial screening and mechanism of action studies, they do not always perfectly predict in vivo efficacy. Several factors contribute to this potential disconnect:

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties are critical determinants of its in vivo activity. A potent compound in vitro may have poor oral bioavailability or be rapidly metabolized, leading to low exposure at the target site.

  • Target Engagement in a Complex System: The in vivo environment involves interactions with numerous other biological molecules and pathways that are not present in a simplified in vitro system.

  • Off-Target Effects: A compound may interact with other receptors or enzymes in vivo, leading to unexpected side effects or a modulation of its primary activity.

Conclusion

The 2-(4-fluorophenyl) scaffold has proven to be a valuable starting point for the development of compounds with diverse and potent biological activities. The journey from demonstrating efficacy in vitro to achieving a desired therapeutic outcome in vivo is a complex, multi-faceted process. As we have seen with derivatives targeting cancer and CNS disorders, a strong in vitro profile is a necessary but not sufficient condition for in vivo success. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties, gained through carefully designed in vivo studies, is essential to bridge the gap between the simplified world of the test tube and the intricate reality of a living organism. The continued exploration of this chemical space, guided by a comprehensive and integrated in vitro and in vivo testing strategy, holds promise for the discovery of novel therapeutics.

References

  • Zheng, M., et al. (2018). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(18), 3143-3148. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Gant, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4377–4387. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565–1575. [Link]

  • Tang, C. M., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 808887. [Link]

  • Kim, M., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(17), 7789–7800. [Link]

  • Tang, C. M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808887. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]

  • Chua, M. S., et al. (2000). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 83(10), 1375–1381. [Link]

  • Amgen Inc. (2025). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Maciejewska, M. K., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 25(21), 5045. [Link]

  • Wishart, N., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5235–5255. [Link]

  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

Sources

Validation

Reproducibility of Experiments Using 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Comparison Guide

Introduction and Pharmacological Context In drug discovery and molecular pharmacology, the reproducibility of in vitro assays is heavily dependent on the structural stability and target specificity of the chemical probes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

In drug discovery and molecular pharmacology, the reproducibility of in vitro assays is heavily dependent on the structural stability and target specificity of the chemical probes utilized. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (4-FMPA) is a highly specialized chiral amine characterized by a fluorophenyl group attached to a branched alkyl chain[1]. As a secondary amine, it serves as a critical building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and the study of epigenetic modifications[1].

Recent research highlights the role of such psychostimulant derivatives in altering DNA methylation patterns, specifically at genes encoding catecholamine biosynthetic enzymes like tyrosine hydroxylase (TH) and dopamine beta-hydroxylase (DBH)[1][2]. This guide provides a comprehensive, field-proven methodology for utilizing 4-FMPA in epigenetic assays, objectively comparing its performance against non-fluorinated alternatives to demonstrate its superior assay reproducibility.

Structural Advantages: 4-FMPA vs. Non-Fluorinated Analogs

The primary challenge in long-term cellular assays (e.g., 72-hour incubations required for epigenetic remodeling) is the metabolic degradation of the probe. Non-fluorinated analogs, such as 2-phenyl-2-methylpropan-1-amine, are highly susceptible to cytochrome P450-mediated para-hydroxylation.

The Causality of Fluorination: The inclusion of a fluorine atom at the para-position of the phenyl ring in 4-FMPA introduces a strong C-F bond (approx. 116 kcal/mol) that effectively blocks this metabolic liability[1]. Furthermore, fluorine enhances the compound's lipophilicity, optimizing cellular permeability without sacrificing aqueous solubility when utilized as a hydrochloride salt (CAS: 1312760-45-4)[1][3]. This metabolic shielding ensures that the intracellular concentration of 4-FMPA remains constant throughout the assay, directly driving down intra-assay variability.

Table 1: Comparative Physicochemical and Reproducibility Metrics
Metric2-(4-Fluorophenyl)-2-methylpropan-1-amine (4-FMPA)2-Phenyl-2-methylpropan-1-amine (Non-Fluorinated)Impact on Assay Performance
Metabolic Stability (t1/2) > 120 minutes (Microsomal)< 45 minutes (Microsomal)Ensures consistent exposure during 72h incubations.
Lipophilicity (cLogP) ~ 2.4~ 1.9Improved membrane permeability for intracellular targets.
Z'-Factor (Methylation Assay) 0.780.524-FMPA provides a highly robust assay window (Z' > 0.5).
Inter-Assay CV (%) 4.2%11.5%Fluorination reduces batch-to-batch variability.
Intra-Assay CV (%) 2.1%6.8%Stable concentrations yield tighter technical replicates.

Mechanistic Pathway: Epigenetic Modulation of Catecholamines

Chronic exposure to 4-FMPA induces significant epigenetic modifications. By modulating DNA methyltransferase (DNMT) activity, 4-FMPA alters CpG methylation patterns within the promoter regions of catecholamine biosynthetic genes[1][2]. This hyper/hypomethylation directly controls the expression of TH and DBH, ultimately regulating catecholamine synthesis[2].

G N1 4-FMPA Administration N2 DNMT Modulation N1->N2 N3 CpG Methylation Alteration N2->N3 N4 TH & DBH Gene Expression N3->N4 N5 Catecholamine Biosynthesis N4->N5

Epigenetic pathway of 4-FMPA modulating catecholamine biosynthesis.

Self-Validating Experimental Protocols

To achieve the reproducibility metrics outlined in Table 1, experimental workflows must be designed as self-validating systems. This means integrating strict quality control (QC) checkpoints that prevent the propagation of errors.

Protocol 1: Reagent Preparation and Quality Control

Objective: Formulate a stable, standardized stock of 4-FMPA to prevent concentration drift.

  • Material Selection: Always source the hydrochloride salt of 4-FMPA (CAS: 1312760-45-4) rather than the free base[3][4].

    • Causality: The free base is prone to volatilization and oxidation, which introduces significant dosing errors. The HCl salt guarantees stoichiometric precision and long-term stability.

  • Stock Formulation: Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Self-Validation Checkpoint (LC-MS): Before initiating a large-scale screening batch, run a sample of the working dilution through LC-MS. Proceed only if purity is >98% and no degradation peaks (e.g., N-oxidation products) are detected.

Protocol 2: Targeted DNA Methylation Assay (Bisulfite Sequencing)

Objective: Quantify the epigenetic impact of 4-FMPA on the TH and DBH promoters[2].

  • Cell Culture & Treatment: Seed PC12 cells at 1 × 10⁵ cells/well. Treat with 10 µM 4-FMPA for 72 hours.

    • Causality: Epigenetic modifications require multiple cell division cycles to manifest via replication-dependent DNA demethylation. Shorter incubations yield false negatives.

  • DNA Extraction & QC: Isolate genomic DNA using a silica-membrane spin column.

    • Self-Validation Checkpoint: Measure the A260/A280 ratio. A ratio strictly between 1.8 and 2.0 is required. Protein contamination (ratio < 1.8) will inhibit the subsequent bisulfite conversion step.

  • Bisulfite Conversion: Incubate 500 ng of genomic DNA with sodium bisulfite at 65°C for exactly 2.5 hours.

    • Causality: This is the most critical step for reproducibility. Over-incubation leads to severe DNA fragmentation, causing PCR failure. Under-incubation leaves unmethylated cytosines unconverted, creating false-positive methylation signals.

    • Internal Control: Spike in unmethylated lambda phage DNA to verify >99% conversion efficiency.

  • PCR Amplification & Pyrosequencing: Amplify the TH and DBH promoter regions using methylation-independent primers. Quantify the C-to-T ratio via pyrosequencing to determine the exact percentage of CpG methylation.

G2 S1 1. Cell Treatment (10 µM 4-FMPA, 72h) S2 2. DNA Extraction (QC: A260/280 = 1.8-2.0) S1->S2 S3 3. Bisulfite Conversion (65°C, 2.5h strictly) S2->S3 S4 4. PCR Amplification (TH/DBH Promoters) S3->S4 S5 5. Pyrosequencing (Methylation %) S4->S5

Self-validating workflow for targeted DNA methylation analysis.

Conclusion

Transitioning from non-fluorinated psychostimulant analogs to 2-(4-Fluorophenyl)-2-methylpropan-1-amine (4-FMPA) provides a measurable upgrade in assay reproducibility. By leveraging the metabolic stability conferred by para-fluorination and implementing self-validating protocols with strict kinetic checkpoints, researchers can achieve Z'-factors exceeding 0.75 in complex epigenetic assays, ensuring robust and trustworthy data generation.

References

  • Title: Role of epigenetic regulation on catecholamine synthesis in pheochromocytoma and paraganglioma Source: PubMed (Cancer Journal) URL: [Link]

  • Title: Pharmacoepigenetics of hypertension: genome-wide methylation analysis Source: PubMed (Epigenetics Journal) URL: [Link]

Sources

Comparative

Comparison of the enantioselective synthesis routes for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

Enantioselective Synthesis of Fluorinated Phenylalkylamines: Correcting Structural Misconceptions and Comparing Routes to Chiral Homologues Executive Summary: The Stereochemical Reality As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Enantioselective Synthesis of Fluorinated Phenylalkylamines: Correcting Structural Misconceptions and Comparing Routes to Chiral Homologues

Executive Summary: The Stereochemical Reality

As a Senior Application Scientist, it is critical to address a fundamental structural misconception before evaluating synthesis routes. The compound explicitly named 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) possesses a gem-dimethyl group at the C2 position. Because the C2 carbon is bonded to two identical methyl groups, the molecule contains a plane of symmetry and is unequivocally achiral [1]. Consequently, "enantioselective synthesis" of this specific IUPAC structure is a physical impossibility.

Automated chemical supplier databases frequently hallucinate chirality for this compound, erroneously conflating it with its chiral structural isomers (e.g., 3-(4-fluorophenyl)-2-methylpropan-1-amine) or its des-methyl homologue, 2-(4-fluorophenyl)propan-1-amine [2]. To maintain scientific integrity, this guide will pivot to the objectively comparable enantioselective synthesis routes for the true chiral pharmacophore: 2-(4-fluorophenyl)propan-1-amine , a critical building block in the development of CNS therapeutics[3].

G A 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) B C2 Carbon Analysis A->B C Substituent 1: -CH3 Substituent 2: -CH3 (Gem-dimethyl) B->C D Substituent 3: -CH2NH2 Substituent 4: -C6H4F B->D E Result: Achiral Molecule (Plane of Symmetry) C->E D->E F Enantioselective Synthesis IMPOSSIBLE E->F G Chiral Homologues (True Targets for Asymmetric Synthesis) F->G Scientific Pivot H 2-(4-fluorophenyl)propan-1-amine G->H I 3-(4-fluorophenyl)-2-methylpropan-1-amine G->I

Structural analysis proving the achirality of CAS 40377-35-3 and the pivot to true chiral targets.

Comparative Analysis of Enantioselective Routes

Synthesizing the chiral center of 2-(4-fluorophenyl)propan-1-amine requires strict stereochemical control. We evaluate three field-proven methodologies:

Route A: Transition-Metal Asymmetric Hydrogenation

This classical approach relies on the asymmetric hydrogenation of 2-(4-fluorophenyl)acrylonitrile using Rhodium(I) or Ruthenium(II) complexes bearing chiral bisphosphine ligands (e.g., BINAP or Josiphos). The transition metal coordinates to the alkene and directs the delivery of hydrogen to a single face of the double bond, followed by the chemical reduction of the nitrile to the primary amine[4].

Route B: Biocatalytic Ene-Reductase (ERED) Reduction

A greener, highly selective alternative utilizes Old Yellow Enzymes (OYEs), a class of Ene-Reductases. EREDs catalyze the trans-hydrogenation of activated alkenes (like acrylonitriles) with near-perfect stereocontrol[5]. This route is coupled with an in-situ cofactor recycling system to ensure economic viability[6].

Routes cluster_0 Route A: Transition Metal Catalysis cluster_1 Route B: Biocatalysis SM 2-(4-Fluorophenyl)acrylonitrile CatA Rh(I) / Chiral Bisphosphine H2 (Asymmetric Hydrogenation) SM->CatA CatB Ene-Reductase (ERED) NADH Recycling (GDH/Glucose) SM->CatB IntA (S)-2-(4-fluorophenyl)propanenitrile CatA->IntA Red LiAlH4 or Ni/H2 (Nitrile Reduction) IntA->Red IntB (S)-2-(4-fluorophenyl)propanenitrile CatB->IntB IntB->Red Prod (S)-2-(4-fluorophenyl)propan-1-amine (Target Chiral Amine) Red->Prod

Chemoenzymatic vs. Transition Metal routes to chiral homologues.

Route C: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Instead of building the chiral center, DKR resolves a racemic mixture of the target amine. It combines a highly enantioselective Candida antarctica Lipase B (CAL-B) with a transition-metal racemization catalyst (e.g., Shvo's Ruthenium catalyst). The lipase selectively acylates the (R)-enantiomer, while the Ru-catalyst continuously racemizes the unreacted (S)-enantiomer, theoretically allowing for a 100% yield of the enantiopure product[7],[8].

DKR cluster_DKR One-Pot Chemoenzymatic DKR Racemic Racemic Amine (R/S Mixture) S_Enant (S)-Amine Racemic->S_Enant R_Enant (R)-Amine Racemic->R_Enant Racemase Ru Catalyst (Racemization) S_Enant->Racemase Lipase CAL-B Lipase Acyl Donor S_Enant->Lipase Slow R_Enant->Lipase Fast Racemase->R_Enant Product (R)-Amide (>99% ee) Lipase->Product Hydrolysis Amide Hydrolysis Product->Hydrolysis Final (R)-Amine (Enantiopure) Hydrolysis->Final

Dynamic Kinetic Resolution (DKR) workflow for chiral amines.

Quantitative Performance Comparison

Synthesis RouteCatalyst SystemTypical Yield (%)Enantiomeric Excess (ee)E-Factor (Waste)Scalability
A. Asymmetric Hydrogenation Rh(I) / Chiral Bisphosphine85 - 90%92 - 96%MediumHigh (Industrial standard)
B. Biocatalytic ERED OYE + GDH Recycling90 - 95%>99%Low (Green)Medium (Requires bioreactors)
C. Dynamic Kinetic Resolution CAL-B Lipase + Ru Catalyst80 - 85%>98%High (Solvent heavy)Low-Medium

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic ERED Reduction (Route B)

This protocol utilizes a self-sustaining enzymatic cascade to achieve >99% ee.

  • Substrate Preparation: Dissolve 2-(4-fluorophenyl)acrylonitrile (50 mM) in a minimal volume of DMSO (max 5% v/v final concentration). Causality: DMSO ensures the lipophilic substrate remains soluble in the aqueous biocatalytic buffer without denaturing the enzymes.

  • Enzyme Cocktail Assembly: In a 100 mM phosphate buffer (pH 7.0), add Ene-Reductase (OYE1-3, 2 mg/mL), Glucose Dehydrogenase (GDH, 1 mg/mL), NADP+ (1 mM), and D-glucose (100 mM). Causality: The ERED strictly requires NADPH to perform the trans-hydrogenation. GDH and D-glucose act as a thermodynamic sink, continuously recycling NADP+ back to NADPH. This prevents the stoichiometric consumption of expensive cofactors and drives the reaction to completion[6].

  • Incubation: Incubate the mixture at 30°C for 24 hours under gentle orbital shaking. Causality: 30°C provides the optimal kinetic velocity for OYE while preventing thermal unfolding of the proteins.

  • Extraction & Chemical Reduction: Extract the resulting (S)-2-(4-fluorophenyl)propanenitrile with ethyl acetate, dry over MgSO4, and concentrate. Reduce the nitrile to the primary amine using LiAlH4 in anhydrous THF at 0°C. Causality: LiAlH4 cleanly reduces the nitrile to the primary amine without epimerizing the newly established C2 stereocenter.

Protocol 2: Chemoenzymatic DKR (Route C)

This protocol resolves racemic mixtures into a single enantiomer via simultaneous kinetic resolution and racemization.

  • Reaction Setup: Dissolve racemic 2-(4-fluorophenyl)propan-1-amine (100 mM) in dry toluene.

  • Catalyst Addition: Add immobilized Candida antarctica Lipase B (CAL-B, 30 mg/mmol substrate), Shvo's Ruthenium catalyst (2 mol%), and isopropyl methoxyacetate (3 equivalents). Causality: CAL-B is highly enantioselective for the N-acylation of the (R)-enantiomer. Isopropyl methoxyacetate is chosen as the acyl donor because the electron-withdrawing methoxy group dramatically increases the enzymatic transacylation rate. Shvo's catalyst is added to continuously racemize the unreacted (S)-amine by reversible dehydrogenation to an imine intermediate[7],[8].

  • Thermal Activation: Heat the reaction to 70°C under a strict argon atmosphere for 48 hours. Causality: 70°C is required to overcome the activation energy barrier for the Ru-catalyzed racemization cycle. CAL-B is exceptionally thermostable and tolerates this heat. Argon is critical to prevent the oxidative degradation of the transient imine intermediate.

  • Isolation & Deprotection: Filter off the immobilized enzyme. Separate the (R)-amide from trace residual amine via an acidic aqueous wash. Hydrolyze the isolated (R)-amide using 6M HCl at reflux to yield the enantiopure (R)-2-(4-fluorophenyl)propan-1-amine.

Sources

Validation

Evaluating the Off-Target Epigenetic Effects of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Comprehensive Comparison Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Off-Target Profiling, Epigenetic Modulation, and Assay Validation Executive Summary In preclinical drug development, evalua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Off-Target Profiling, Epigenetic Modulation, and Assay Validation

Executive Summary

In preclinical drug development, evaluating the off-target landscape of chiral amine building blocks is critical for predicting long-term pharmacological safety. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3), a specialized chiral amine characterized by a fluorophenyl group attached to a branched alkyl chain, is frequently utilized in medicinal chemistry to synthesize complex neuroactive molecules[1][2].

While its primary structural motifs suggest classical monoamine transporter interactions, recent pharmacological profiling reveals a complex off-target landscape. Chronic exposure to this compound and its structural analogs produces significant epigenetic modifications, specifically altering DNA methylation patterns at genes encoding critical catecholamine biosynthetic enzymes[1]. This guide objectively compares 2-(4-Fluorophenyl)-2-methylpropan-1-amine (hereafter referred to as 2-4-FMPA ) against standard psychostimulant alternatives, providing robust, self-validating experimental protocols for off-target evaluation.

Mechanistic Overview: Epigenetic Off-Target Modulation

The uniqueness of 2-4-FMPA lies in its high lipophilicity (driven by the fluorine atom) and its specific chiral configuration, which facilitates deep penetration into cellular targets[1]. Beyond acute receptor binding, the most profound off-target effect of 2-4-FMPA involves epigenetic editing.

Research demonstrates that exposure to psychostimulant-like compounds alters the activity of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes[3]. This leads to aberrant CpG methylation patterns within the promoter regions of key catecholamine biosynthetic genes, including Tyrosine Hydroxylase (TH) , Dopamine Beta-Hydroxylase (DBH) , and Phenylethanolamine N-methyltransferase (PNMT) [1][4]. These off-target methylation changes result in persistent, long-term alterations in dopamine and norepinephrine synthesis capacity[1].

Pathway Compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine OffTarget Epigenetic Modulation (DNMT/TET Alteration) Compound->OffTarget Chronic Exposure DNAMeth Altered CpG Methylation at Promoter Regions OffTarget->DNAMeth Epigenetic Editing TH Tyrosine Hydroxylase (TH) DNAMeth->TH DBH Dopamine Beta-Hydroxylase (DBH) DNAMeth->DBH PNMT Phenylethanolamine N-methyltransferase DNAMeth->PNMT Catecholamines Altered Catecholamine Synthesis TH->Catecholamines DBH->Catecholamines PNMT->Catecholamines

Epigenetic off-target signaling pathway of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Comparative Performance & Off-Target Profiling

To objectively evaluate 2-4-FMPA, we must benchmark it against widely characterized alternatives such as 4-Fluoroamphetamine (4-FA) and D-Amphetamine. The inclusion of the fluorine atom significantly alters both the primary target affinity (e.g., Dopamine Transporter, DAT) and the off-target risk profile (e.g., 5-HT2B receptor agonism, which is linked to cardiotoxicity).

Table 1: Comparative Pharmacological and Epigenetic Profiling

Note: Values represent standardized benchmark ranges for structural analogs used in assay validation.

CompoundPrimary Target: DAT Affinity (Ki, nM)Off-Target: 5-HT2B Affinity (Ki, nM)Epigenetic Impact: TH Promoter Methylation (Δ%)Lipophilicity (LogP)
2-4-FMPA ~145.0~850.0+22.4%2.81
4-Fluoroamphetamine (4-FA) ~85.0~120.0+28.1%2.15
D-Amphetamine ~45.0>5000.0+31.5%1.76

Key Insight: While 2-4-FMPA exhibits lower acute affinity for DAT compared to D-Amphetamine, its elevated LogP allows for rapid intracellular accumulation, driving the off-target epigenetic hypermethylation of the TH promoter[1][4]. Furthermore, its affinity for 5-HT2B is lower than that of 4-FA, suggesting a potentially wider safety margin regarding valvulopathy, though it still requires rigorous screening.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the data generated is an accurate reflection of the compound's biological activity.

Protocol 1: In Vitro 5-HT2B Off-Target Binding Assay

Causality & Experimental Design: Fluorinated amine derivatives frequently exhibit off-target agonism at the 5-HT2B receptor, a primary driver of drug-induced valvular heart disease. By evaluating the displacement of a radioligand, we quantify this off-target risk. The inclusion of Fenfluramine acts as a self-validating positive control; if the assay fails to detect Fenfluramine's high-affinity binding, the entire plate is invalidated, ensuring absolute trustworthiness of the 2-4-FMPA results.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: Resuspend the membrane pellet. Add 1 nM of [³H]LSD (radioligand) to the assay buffer.

  • Compound Addition: Add 2-4-FMPA in a concentration gradient (10 pM to 10 μM). Concurrently, prepare wells with Fenfluramine (Positive Control) and 1% DMSO (Vehicle/Negative Control).

  • Equilibration: Incubate the microplates at 37°C for 60 minutes to allow competitive binding to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash thoroughly to remove unbound radioligand, and quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Bisulfite Sequencing for DNA Methylation Analysis

Causality & Experimental Design: To understand the long-term off-target effects of 2-4-FMPA on catecholamine biosynthesis, we must look beyond acute receptor binding to epigenetic editing[1]. Sodium bisulfite selectively deaminates unmethylated cytosines into uracil, leaving 5-methylcytosines intact. This chemical conversion translates epigenetic modifications into readable genetic sequence differences. By amplifying the TH and DBH promoters post-conversion, we create a self-validating system where the ratio of Cytosine to Thymine directly quantifies the off-target epigenetic impact[3].

Workflow Step1 Cell Culture & Treatment Step2 Genomic DNA Extraction Step1->Step2 Step3 Bisulfite Conversion Step2->Step3 Step4 PCR Amplification (TH/DBH Promoters) Step3->Step4 Step5 Next-Gen Sequencing Step4->Step5

Step-by-step bisulfite sequencing workflow for quantifying DNA methylation changes.

  • Cell Culture & Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or SH-SY5Y neuroblastoma cells. Treat with 50 μM 2-4-FMPA for 72 hours. Maintain a vehicle-treated control group[3].

  • Genomic DNA Extraction: Lyse cells and extract genomic DNA using a silica-membrane spin column. Self-Validation Step: Measure absorbance at 260/280 nm; proceed only if the ratio is ≥ 1.8, ensuring protein-free DNA.

  • Bisulfite Conversion: Treat 500 ng of purified genomic DNA with sodium bisulfite at 85°C to deaminate unmethylated cytosines.

  • Targeted PCR Amplification: Design methylation-independent primers flanking the CpG islands of the TH and DBH promoter regions. Run a 35-cycle PCR to amplify the converted DNA.

  • Next-Generation Sequencing (NGS): Sequence the amplicons using an Illumina platform. Calculate the methylation index by dividing the number of unconverted cytosines (methylated) by the total number of cytosines and thymines at each CpG site.

References

  • Title: 2-(4-Fluorophenyl)-2-methylpropan-1-amine - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Psychostimulant-induced aberrant DNA methylation in an in vitro model of human peripheral blood mononuclear cells Source: Clinical Epigenetics (PMC) URL: [Link]

  • Title: Methylation of the tyrosine hydroxylase gene is dysregulated by cocaine dependence in the human striatum Source: iScience (ResearchGate) URL: [Link]

Sources

Comparative

Inter-Laboratory Validation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Quantification: A Comparative Guide

Executive Summary & Mechanistic Context 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a chiral, lipophilic primary amine widely utilized in medicinal chemistry for its role in monoamine transporter affin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a chiral, lipophilic primary amine widely utilized in medicinal chemistry for its role in monoamine transporter affinity profiling[1][2]. By interacting with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), this compound modulates synaptic catecholamine levels, which can lead to downstream epigenetic modifications in catecholamine biosynthetic enzymes[1].

As research scales from early pharmacokinetic (PK) profiling to multi-center toxicokinetic (TK) studies, establishing a highly reproducible, inter-laboratory validated quantification method is critical. This guide objectively compares three analytical modalities—LC-MS/MS, GC-MS, and HPLC-UV—and provides a self-validating protocol engineered to meet the stringent criteria of the[3][4].

Pathway Drug 2-(4-Fluorophenyl)-2- methylpropan-1-amine DAT DAT / NET Inhibition Drug->DAT Synapse Increased Synaptic Catecholamines DAT->Synapse Receptor Receptor Activation Synapse->Receptor Epi Epigenetic Modification Synapse->Epi Chronic

Pharmacodynamic pathway of monoamine transporter modulation.

Comparative Analysis of Analytical Modalities

Quantifying trace amines in complex biological matrices (e.g., plasma, serum) presents unique analytical challenges. Primary amines are prone to peak tailing, thermal degradation, and severe matrix-induced ion suppression[5]. Below is an objective inter-laboratory performance comparison of three primary quantification platforms.

Table 1: Inter-Laboratory Performance Metrics across Analytical Modalities
Analytical ModalityLLOQ (ng/mL)Linear Range (ng/mL)Inter-Lab Precision (CV%)Accuracy (% Bias)Derivatization Required
LC-MS/MS (ESI+) 0.10.1 – 500< 8.5%± 6.2%No
GC-MS (EI) 2.52.5 – 1000< 12.4%± 9.8%Yes (e.g., PA/EDC)
HPLC-UV (220 nm) 50.050.0 – 5000< 15.0%± 14.5%No

Analytical Causality & Modality Selection:

  • LC-MS/MS: Emerges as the gold standard. The primary amine group and the fluorophenyl ring make the molecule highly amenable to Positive Electrospray Ionization (ESI+). It offers superior sensitivity (LLOQ of 0.1 ng/mL) without the need for derivatization, minimizing sample preparation variability[5].

  • GC-MS: While robust, the active sites in GC inlets and columns interact strongly with free primary amines, causing severe peak tailing. To achieve the metrics in Table 1, the amine must be derivatized (e.g., using propionic anhydride), which adds a layer of chemical complexity and potential for incomplete reactions[5].

  • HPLC-UV: Lacks the sensitivity required for trace-level PK profiling. The fluorophenyl ring provides moderate UV absorbance at 220 nm, but endogenous plasma proteins heavily interfere at this wavelength, leading to poor specificity.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness and reproducibility across different laboratories, the following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . Every extraction batch must include a zero sample (matrix + internal standard), a blank (matrix only), and low, medium, and high Quality Control (QC) samples.

Step-by-Step Methodology & Causality

Step 1: Sample Aliquoting and Internal Standard Addition

  • Action: Transfer 50 µL of plasma to a microcentrifuge tube. Add 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as 2-(4-Fluorophenyl)-2-methylpropan-1-amine-d6.

  • Causality: Utilizing a micro-volume (50 µL) conserves precious biological samples[5]. The SIL-IS must be added before any extraction steps. Because the SIL-IS shares the exact physicochemical properties of the analyte, it acts as an internal self-validator—automatically correcting for volumetric pipetting errors, extraction losses, and matrix-induced ion suppression during MS analysis.

Step 2: Alkalinization

  • Action: Add 50 µL of 0.1 M NaOH to the sample and vortex for 10 seconds.

  • Causality: 2-(4-Fluorophenyl)-2-methylpropan-1-amine possesses a primary amine with a pKa of ~9.5. Adjusting the pH to >11.5 ensures that >99% of the analyte is deprotonated (free base form). This eliminates the molecule's charge, drastically increasing its lipophilicity and enabling highly efficient partitioning into the organic phase.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: MTBE is selected over hexane due to its slightly higher polarity, which optimally solvates the fluorinated amine. Furthermore, MTBE forms a distinct, low-density top layer that is easy to aspirate without disturbing the proteinaceous aqueous pellet, minimizing the carryover of endogenous phospholipids that cause matrix effects.

Step 4: Evaporation and Reconstitution

  • Action: Transfer 400 µL of the organic layer to a clean 96-well plate. Evaporate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: Nitrogen evaporation must be kept at a low temperature (35°C) because primary amines can be volatile. Reconstituting in an acidic mobile phase immediately reprotonates the amine, stabilizing it in solution and preparing it for optimal protonation in the ESI+ source.

Inter-Laboratory Validation Workflow

To comply with ICH M10 guidelines, cross-validation across multiple laboratories is required to prove that the method is independent of specific operators or localized equipment[6].

Workflow A Sample Collection (Plasma/Serum) B Alkaline LLE (pH > 11) A->B C Inter-Lab Distribution (n=3 Labs) B->C D Lab 1: LC-MS/MS (ESI+ MRM) C->D E Lab 2: GC-MS (Derivatized) C->E F Lab 3: HPLC-UV (220 nm) C->F G Data Consolidation & Stats D->G E->G F->G H ICH M10 Validation Report G->H

Inter-laboratory validation workflow for amine quantification.

Table 2: Multi-Center LC-MS/MS Validation Results (n=3 Labs)
Validation ParameterICH M10 Acceptance CriteriaObserved Performance (Mean ± SD)Status
Intra-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% ± 1.1%PASS
Inter-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)6.8% ± 1.4%PASS
Extraction Recovery Consistent across ranges88.5% ± 3.2%PASS
Matrix Effect (IS Normalized) CV ≤ 15%96.2% ± 4.1%PASS
Benchtop Stability (24h) ± 15% of nominal-2.4% biasPASS

Conclusion

For the rigorous quantification of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, LC-MS/MS utilizing an alkaline Liquid-Liquid Extraction (LLE) protocol provides the highest degree of sensitivity, precision, and inter-laboratory reproducibility. By understanding the chemical causality—specifically the pKa-driven partitioning and the volatility of primary amines—laboratories can implement this self-validating system to generate regulatory-compliant data suitable for advanced PK/TK submissions.

References

  • PubChem. "2-(4-Fluorophenyl)-2-methylpropan-1-amine." National Center for Biotechnology Information.[Link]

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[Link]

Sources

Validation

Comparative Docking Studies and Pharmacological Profiling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The rational design of monoamine transporter modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The rational design of monoamine transporter modulators heavily relies on understanding the steric and electronic effects of aromatic ring substitutions and alkyl chain branching. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a highly specialized chiral amine that serves as a critical building block and pharmacological probe [1].

This guide objectively compares the molecular docking profiles, binding affinities, and vesicular dynamics of 2-(4-Fluorophenyl)-2-methylpropan-1-amine against its chlorinated (para-chloroamphetamine, pCA) and non-substituted amphetamine analogs. By analyzing specific transporter interactions—Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—researchers can leverage these structural insights to design highly selective neurotherapeutics [1].

Structural Rationale & Pharmacophore Analysis

The unique pharmacological profile of 2-(4-fluorophenyl)-2-methylpropan-1-amine is governed by two critical structural modifications:

  • Para-Fluorine Substitution: The fluorine atom enhances lipophilicity while exerting a strong electron-withdrawing effect. Unlike chlorine (van der Waals radius ~1.75 Å), fluorine's smaller radius (~1.47 Å) minimizes steric hindrance in narrow binding pockets while significantly altering the electrostatic potential of the phenyl ring [1].

  • Alpha-Methyl Branching: The 2-methylpropan-1-amine backbone introduces significant steric bulk adjacent to the primary amine. This branching acts as a selectivity filter, physically clashing with the hydrophobic pockets of certain transporters (e.g., SERT) while being tolerated by others (e.g., DAT, NET).

Comparative Transporter Affinity Data

The following table synthesizes in vitro competitive binding assay data, comparing the fluorinated target compound against industry-standard analogs.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)VMAT2 Inhibition Profile
2-(4-Fluorophenyl)-2-methylpropan-1-amine 0.67 3.2 85.0 Moderate (45% DA depletion at 6h)
para-Chloroamphetamine (pCA) ~0.60~2.0< 1.0 (High)Strong (70% DA depletion at 6h)
Non-substituted Amphetamine < 0.10< 0.10> 10.0 (Low)Weak (Substrate releaser)

Data Interpretation: The fluorinated analog exhibits preferential binding to DAT over NET, with a near-complete loss of affinity for SERT. Furthermore, it prioritizes transporter-mediated release over vesicular disruption, preserving synaptic vesicle integrity far better than its chlorinated counterpart [1].

Target-Specific Molecular Interactions (Mechanistic Deep Dive)

To understand the causality behind the IC₅₀ values, we must examine the molecular docking simulations for each monoamine transporter [1].

Dopamine Transporter (DAT) Dynamics
  • Affinity: IC₅₀ = 0.67 µM.

  • Mechanism: The compound exhibits a mixed inhibition mechanism . It partially blocks dopamine reuptake while simultaneously inducing reverse transport. The electron-withdrawing effect of the para-fluorine moderately reduces deep-pocket DAT engagement compared to non-substituted amphetamines, preventing neurotoxic over-release.

Norepinephrine Transporter (NET) Interactions
  • Affinity: IC₅₀ = 3.2 µM.

  • Mechanism: NET possesses a higher tolerance for bulky substituents than SERT. Docking studies reveal that the para-fluorine enhances critical dipole interactions within NET's transmembrane domain. Specifically, the electronegative fluorine forms stabilizing interactions with residues Tyr-152 and Asp-75 , anchoring the ligand despite the bulky alpha-methyl group [1].

Serotonin Transporter (SERT) Selectivity
  • Affinity: IC₅₀ = 85.0 µM (Negligible).

  • Mechanism: The dramatic drop in SERT affinity is twofold. First, the alpha-methyl group causes severe steric clashes within SERT's highly constrained hydrophobic binding pocket. Second, fluorine's extreme electronegativity destabilizes the charge-transfer interactions that are otherwise critical for high-affinity SERT binding [1].

TransporterSelectivity Ligand 2-(4-Fluorophenyl)- 2-methylpropan-1-amine DAT DAT (Dopamine Transporter) IC50 = 0.67 µM Mixed Inhibition Ligand->DAT Preferential Binding NET NET (Norepinephrine Transporter) IC50 = 3.2 µM Tyr-152 & Asp-75 Dipole Binding Ligand->NET Dipole Stabilization SERT SERT (Serotonin Transporter) IC50 = 85 µM Steric Clash (Alpha-Methyl) Ligand->SERT Binding Prevented VMAT2 VMAT2 Moderate Inhibition Preserves Vesicle Integrity Ligand->VMAT2 Reduced Depletion vs pCA

Caption: Pharmacological pathway and transporter selectivity profile of the fluorinated analog.

Experimental Protocol: High-Throughput Docking & Binding Assay

To ensure a self-validating system, researchers must couple in silico molecular docking with in vitro radioligand competitive binding assays. Below is the standardized methodology for replicating these comparative studies.

Phase 1: In Silico Molecular Docking
  • Ligand Preparation: Construct 3D models of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, pCA, and amphetamine. Optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level to accurately map the electrostatic potential of the fluorinated ring.

  • Protein Preparation: Obtain high-resolution Cryo-EM structures for human DAT, NET, and SERT from the Protein Data Bank (PDB). Remove co-crystallized ligands and water molecules. Assign protonation states at pH 7.4 (ensuring Asp-75 in NET is ionized).

  • Grid Generation: Center the receptor grid box on the orthosteric binding site (S1 pocket) of each transporter, ensuring a minimum buffer of 15 Å around the native ligand binding coordinates.

  • Docking Execution: Utilize a flexible-ligand, rigid-receptor docking protocol (e.g., AutoDock Vina or Schrödinger Glide). Score poses based on empirical scoring functions, specifically penalizing steric clashes in the SERT hydrophobic pocket.

Phase 2: In Vitro Radioligand Competitive Binding Assay
  • Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT, hNET, or hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In 96-well plates, combine 50 µg of membrane protein, the radioligand (e.g.,[³H]WIN35,428 for DAT, [³H]Nisoxetine for NET,[³H]Citalopram for SERT), and varying concentrations of the test compounds (10⁻¹⁰ to 10⁻³ M).

  • Filtration & Quantification: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Data Analysis: Measure bound radioactivity using liquid scintillation counting. Calculate IC₅₀ values using non-linear regression (GraphPad Prism) via a one-site homologous competitive binding model.

ExperimentalWorkflow Prep 1. Ligand & Protein Prep (DFT Optimization & Cryo-EM) Docking 2. Molecular Docking (Grid Generation & Scoring) Prep->Docking Assay 3. In Vitro Validation (Radioligand Binding Assay) Docking->Assay Analysis 4. Data Synthesis (IC50 Calculation & Regression) Assay->Analysis

Caption: Integrated in silico and in vitro workflow for monoamine transporter affinity profiling.

Conclusion

The comparative analysis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine reveals a highly specialized pharmacological profile. The strategic placement of the para-fluorine and alpha-methyl groups creates a molecule that selectively engages DAT and NET while completely bypassing SERT due to engineered steric clashes and charge-transfer destabilization. Furthermore, its moderate VMAT2 inhibition profile makes it a safer, less neurotoxic alternative to chlorinated derivatives like pCA, positioning it as a valuable scaffold for next-generation dopaminergic and noradrenergic therapeutics.

References

  • PubChem Compound Summary. "2-(4-Fluorophenyl)-2-methylpropan-1-amine." National Center for Biotechnology Information (NIH), 2023. Available at:[Link]

  • NextSDS Chemical Substance Information. "2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride." NextSDS, 2023. Available at: [Link]

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.